molecular formula C6H8O2 B3433498 1-Acetoxy-1,3-butadiene CAS No. 35694-20-3

1-Acetoxy-1,3-butadiene

Cat. No.: B3433498
CAS No.: 35694-20-3
M. Wt: 112.13 g/mol
InChI Key: NMQQBXHZBNUXGJ-SNAWJCMRSA-N
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Description

1-Acetoxy-1,3-butadiene is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 112.052429494 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1E)-buta-1,3-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQQBXHZBNUXGJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00189208
Record name 1,3-Butadienyl acetate, (1E)-
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Molecular Weight

112.13 g/mol
Source PubChem
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CAS No.

1515-76-0, 35694-20-3
Record name 1,3-Butadienyl acetate
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Record name 1,3-Butadienyl acetate, (1E)-
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Record name 1,3-Butadienyl acetate, (1E)-
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Record name 1,3-butadienyl acetate
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Record name 1,3-BUTADIENYL ACETATE, (1E)-
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Foundational & Exploratory

Synthesis of 1-Acetoxy-1,3-butadiene from Crotonaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-acetoxy-1,3-butadiene (B75349), a versatile diene utilized in various organic transformations, notably the Diels-Alder reaction. The primary synthetic route detailed herein involves the reaction of crotonaldehyde (B89634) with acetic anhydride (B1165640), catalyzed by an alkali metal acetate (B1210297). This document outlines the reaction mechanism, provides detailed experimental protocols, and presents key quantitative data in a structured format. Diagrams illustrating the reaction pathway and experimental workflow are included to enhance understanding.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a precursor for the construction of complex cyclic systems. Its utility is particularly pronounced in the Diels-Alder reaction, where it functions as a 4π-electron component, reacting with various dienophiles to form six-membered rings with embedded functionality.[1][2] The synthesis of this diene from readily available starting materials like crotonaldehyde is a cost-effective and efficient process. This guide focuses on the most common and practical laboratory-scale synthesis, which employs acetic anhydride as the acetylating agent and potassium or sodium acetate as the catalyst.[3]

Reaction Mechanism and Stoichiometry

The synthesis of this compound from crotonaldehyde proceeds via the formation of an enol acetate. The reaction is typically catalyzed by a basic salt, such as potassium acetate or sodium acetate, which facilitates the deprotonation of the α-carbon of crotonaldehyde to form an enolate intermediate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and elimination of an acetate ion yields the desired this compound and acetic acid as a byproduct. The overall reaction is depicted below:

Overall Reaction:

CH₃CH=CHCHO + (CH₃CO)₂O --(CH₃COOK)--> CH₂=CHCH=CHOCOCH₃ + CH₃COOH

The product is obtained as a mixture of cis and trans isomers.[3] The stereoselectivity of the reaction is not extensively reported in the literature, and the isomer ratio can be influenced by reaction conditions.

Experimental Protocols

The following protocol is a modification of a literature procedure and provides a reliable method for the synthesis of this compound.[3]

Materials and Equipment
  • Reactants:

    • Crotonaldehyde (redistilled)

    • Acetic anhydride

    • Potassium acetate (analytical reagent grade)

  • Solvents and Reagents for Work-up and Purification:

    • Water

    • 10% Sodium carbonate solution

    • 40% Sodium bisulfite solution

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Reflux condenser

    • Dropping funnel

    • Heating mantle

    • Separatory funnel

    • Distillation apparatus (Vigreux or Widmer column)

    • Vacuum source

Synthetic Procedure
  • Reaction Setup: A 3-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried and flushed with an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: To the flask, add 240 g of potassium acetate and 440 g of acetic anhydride.

  • Reaction Initiation: Heat the mixture to reflux with stirring.

  • Addition of Crotonaldehyde: Add 240 g of redistilled crotonaldehyde dropwise from the dropping funnel over a period of 3 hours while maintaining reflux.

  • Completion of Reaction: After the addition is complete, continue to reflux the mixture for an additional 20 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a large separatory funnel and wash with 1200 mL of water.

    • Separate the organic layer.

    • Wash the organic layer with a 10% sodium carbonate solution until the evolution of CO₂ ceases (to neutralize excess acetic acid).

    • Wash the organic layer with 1 liter of a 40% sodium bisulfite solution to remove any unreacted crotonaldehyde.

    • Perform a final wash with 200-300 mL of 10% sodium carbonate solution.

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent.

    • The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities and Molar Equivalents
ReactantMolecular Weight ( g/mol )Mass (g)Moles (mol)Molar Ratio
Crotonaldehyde70.092403.421.0
Acetic Anhydride102.094404.311.26
Potassium Acetate98.142402.450.72
Table 2: Reaction Conditions and Yield
ParameterValueReference
Reaction TemperatureReflux[3]
Reaction Time3 hours (addition) + 20 min (reflux)[3]
Reported Yield ~60%
Product AppearanceColorless to slightly yellow liquid

Note: The yield is based on crotonaldehyde as the limiting reagent.

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the base-catalyzed synthesis of this compound.

Reaction_Pathway cluster_catalyst Catalyst Regeneration Crotonaldehyde Crotonaldehyde Enolate Enolate Intermediate Crotonaldehyde->Enolate + Acetate (catalyst) - H⁺ Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral AceticAnhydride Acetic Anhydride AceticAnhydride->Tetrahedral Product This compound Tetrahedral->Product - Acetate Acetate Acetate

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

This diagram outlines the major steps in the experimental procedure for the synthesis and purification of this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Stirrer, Condenser, Funnel) Start->Setup Charge Charge Reactants (Potassium Acetate, Acetic Anhydride) Setup->Charge Reflux1 Heat to Reflux Charge->Reflux1 Add Add Crotonaldehyde (dropwise over 3h) Reflux1->Add Reflux2 Continue Reflux (20 min) Add->Reflux2 Cooldown Cool to Room Temperature Reflux2->Cooldown Workup Aqueous Work-up (H₂O, Na₂CO₃, NaHSO₃ washes) Cooldown->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Filter Filter Dry->Filter Distill Fractional Distillation (under vacuum) Filter->Distill Product Pure this compound Distill->Product

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

  • Crotonaldehyde: is a lachrymator and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride: is corrosive and a lachrymator. Handle with care in a fume hood and wear appropriate PPE.

  • The reaction should be conducted behind a safety shield, especially during the heating and reflux stages.

Conclusion

The synthesis of this compound from crotonaldehyde and acetic anhydride using a potassium acetate catalyst is a robust and scalable method for producing this versatile diene. The procedure, while requiring careful handling of the reagents, is straightforward and provides a good yield of the desired product. The detailed protocol and data presented in this guide should serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of reaction conditions could potentially improve the yield and stereoselectivity of the process.

References

An In-depth Technical Guide to 1-Acetoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-acetoxy-1,3-butadiene (B75349), a versatile diene in organic synthesis. The document details its chemical and physical properties, outlines common experimental protocols for its synthesis and purification, and explores its primary applications, particularly in cycloaddition reactions.

Core Properties and Data

This compound, also known as 1,3-butadienyl acetate (B1210297), is a key reagent in synthetic organic chemistry.[1][2] It is typically supplied as a mixture of cis and trans isomers and is valued for its role in constructing complex cyclic molecules.[1]

Chemical Identification
IdentifierValue
CAS Number 1515-76-0[2][3][4][5]
Molecular Formula C6H8O2[1][2]
Molecular Weight 112.13 g/mol [1][2][3]
Linear Formula CH2=CHCH=CHOCOCH3[3][6]
Synonyms 1,3-Butadienyl acetate[2][3][4]
Physicochemical Properties

The following table summarizes the key physicochemical data for this compound, essential for its proper handling, storage, and application in experimental setups.

PropertyValue
Appearance Clear colorless to slightly yellow viscous liquid[7]
Boiling Point 60-61 °C at 40 mmHg[1][3][5][8]
Density 0.945 - 0.96 g/mL at 20-25 °C[1][3][5]
Refractive Index (n20/D) 1.469 - 1.47[3][7][8]
Vapor Pressure 40 mmHg at 60 °C[3][8]
Flash Point 91.4 - 92 °F (33 °C)[7][8]
Storage Temperature 2-8°C[3][7][8]
Stability Contains 0.1% p-tert-butylcatechol as a stabilizer[3][8]; can polymerize upon long-term storage[1]
Safety and Handling

This compound is classified as a hazardous substance.[9] It is a flammable liquid and vapor.[8] The compound is harmful if swallowed and toxic in contact with skin.[9] It is also irritating to the eyes, respiratory system, and skin.[9] Appropriate personal protective equipment (PPE), including gloves, eye shields, and respiratory protection, should be used when handling this chemical.[8] All work should be conducted in a well-ventilated fume hood.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the reaction of crotonaldehyde (B89634) with acetic anhydride, catalyzed by potassium or sodium acetate.[5][7]

Materials:

  • Crotonaldehyde

  • Acetic anhydride

  • Potassium acetate (or Sodium acetate)

  • Diethyl ether

  • 40% aqueous sodium bisulfite solution

  • 5% aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • p-tert-butylcatechol (stabilizer)

Procedure:

  • A mixture of crotonaldehyde, acetic anhydride, and a catalytic amount of potassium acetate is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained at that temperature to drive the reaction to completion. The progress can be monitored by techniques such as TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with diethyl ether and transferred to a separatory funnel.

  • To remove unreacted crotonaldehyde, the organic layer is washed with a 40% aqueous sodium bisulfite solution.[5]

  • The organic layer is then washed with a 5% aqueous sodium carbonate solution, followed by water, to neutralize and remove acidic components.[5]

  • The separated organic layer is dried over anhydrous sodium sulfate.[5]

  • The drying agent is removed by filtration. A small amount of p-tert-butylcatechol is added as a stabilizer.[5]

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a mixture of cis and trans isomers.[1][5]

Synthesis_Workflow Reactants Crotonaldehyde + Acetic Anhydride + K-Acetate Reflux Heating / Reflux Reactants->Reflux Workup Ether Dilution & Aqueous Washes (Bisulfite, Carbonate) Reflux->Workup Drying Drying over Na2SO4 Workup->Drying Purification Vacuum Distillation Drying->Purification Product This compound (cis/trans mixture) Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Applications in Organic Synthesis

The primary utility of this compound is as a versatile diene in the Diels-Alder reaction.[1][2] This cycloaddition reaction provides a powerful method for forming six-membered rings, which are common structural motifs in pharmaceuticals and natural products.

Diels-Alder Cycloaddition

This compound reacts with various dienophiles to yield substituted cyclohexene (B86901) derivatives. The acetoxy group enhances the electron-donating nature of the diene, increasing its reactivity towards electron-deficient dienophiles.[1] The reaction can be catalyzed by Lewis acids to improve reaction rates and control stereoselectivity.[1]

This reaction has been employed with a range of dienophiles, including:

  • ortho-Carbazolequinones[3][5]

  • Diethyl ketovinylphosphonate[3][5]

  • Methyl acrylate[3][5]

  • Maleimides and juglone (B1673114) derivatives[5]

The resulting cycloadduct contains an enol acetate moiety, which can be readily hydrolyzed under acidic or basic conditions to reveal a ketone. This two-step sequence—cycloaddition followed by hydrolysis—is a synthetically valuable transformation for the construction of functionalized cyclohexenone systems.

Logical_Pathway Diene This compound (Electron-rich Diene) DA_Reaction [4+2] Diels-Alder Cycloaddition Diene->DA_Reaction Dienophile Dienophile (Electron-deficient) Dienophile->DA_Reaction Adduct Cyclohexenyl Acetate Adduct DA_Reaction->Adduct Forms C-C bonds Hydrolysis Hydrolysis (Acid or Base) Adduct->Hydrolysis Unmasks ketone Product Functionalized Cyclohexenone Hydrolysis->Product

Caption: Logical pathway of the Diels-Alder reaction and subsequent hydrolysis.

References

Spectroscopic Data of 1-Acetoxy-1,3-butadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-acetoxy-1,3-butadiene (B75349), a valuable diene in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and detailing the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure. The data presented here is for the more stable (E)-isomer of this compound.

¹H NMR Data

The ¹H NMR spectrum of (E)-1-acetoxy-1,3-butadiene exhibits distinct signals for the vinyl and acetoxy protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1~7.20d~12.5
H2~6.15dd~12.5, ~10.5
H3~5.80dt~17.0, ~10.5
H4 (cis)~5.25d~10.0
H4 (trans)~5.40d~17.0
-OCOCH₃~2.15s-
¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Chemical Shift (δ, ppm)
C1~140.0
C2~118.0
C3~135.0
C4~117.0
-C OCH₃~168.0
-OCOC H₃~20.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This compound exists as a mixture of cis and trans isomers, which can be distinguished by their IR spectra. The following data is based on the work of Georgieff and Dupré.

Vibrational Mode trans-Isomer (cm⁻¹) cis-Isomer (cm⁻¹) Intensity
C=O Stretch17601760Strong
C=C Stretch (conjugated)1645, 15951645, 1595Medium
=C-H Out-of-plane bend (trans)965-Strong
=C-H Out-of-plane bend (cis)-~700Strong
C-O Stretch12201220Strong

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 300 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 75 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

FT-IR Spectroscopy Protocol

Sample Preparation:

  • As this compound is a liquid, a thin film can be prepared directly on a salt plate (e.g., NaCl or KBr).[1]

  • Place a single drop of the neat liquid onto one salt plate.

  • Gently place a second salt plate on top to create a thin, uniform film.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

  • Mode: Transmittance

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty salt plates should be recorded prior to the sample analysis.

Workflow and Logical Relationships

The following diagram illustrates the workflow for obtaining and interpreting the spectroscopic data for this compound.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (1H and 13C) Purification->NMR_Acquisition IR_Acquisition IR Data Acquisition (FT-IR) Purification->IR_Acquisition NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Acquisition->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis Structure_Elucidation Structural Elucidation and Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Stability and Storage of 1-Acetoxy-1,3-butadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 1-acetoxy-1,3-butadiene (B75349), a versatile diene commonly employed in organic synthesis, particularly in Diels-Alder reactions. Due to its reactive nature, understanding and controlling its stability is paramount for ensuring experimental reproducibility, safety, and the quality of resulting products. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment and purification.

Physicochemical Properties and Intrinsic Stability

This compound is a colorless to slightly yellow liquid that is a mixture of cis and trans isomers.[1][2] Its conjugated diene system makes it highly reactive and susceptible to polymerization, which is the primary stability concern.[1][3] The presence of an acetoxy group can also introduce susceptibility to hydrolysis under certain conditions. Commercial preparations are typically stabilized with an inhibitor, most commonly p-tert-butylcatechol (TBC), to prevent spontaneous polymerization.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₈O₂[6]
Molecular Weight112.13 g/mol [6]
Boiling Point60-61 °C at 40 mmHg[5]
Density0.945 g/mL at 25 °C[4]
Refractive Index (n²⁰/D)1.469[4]
Vapor Pressure40 mmHg at 60 °C[4]
AppearanceColorless to slightly yellow liquid[5][7]
Purity (typical)≥90%[6]
StabilizerTypically 0.1% p-tert-butylcatechol[4]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and prevent hazardous situations with this compound.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationaleReference(s)
Temperature 2-8 °CTo minimize the rate of polymerization.[4][8]
Atmosphere Inert atmosphere (e.g., nitrogen or argon) is preferable.To prevent oxidation and potential peroxide formation.[9]
Light Store in a dark or amber container.To prevent photodegradation of the conjugated diene system.
Inhibitor Ensure the presence of an adequate level of inhibitor (e.g., p-tert-butylcatechol).To scavenge free radicals and prevent the initiation of polymerization.[4]
Container Tightly sealed, appropriate for flammable liquids.To prevent evaporation and contamination.[6]
Handling Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).Due to its volatility and potential toxicity.

Degradation Pathways

The primary degradation pathway for this compound is polymerization. Other potential pathways include hydrolysis of the ester and oxidation.

cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products A This compound B Polymerization A->B Heat, Light, Initiators C Hydrolysis A->C Acid/Base, Water D Oxidation A->D Oxygen E Oligomers/Polymers B->E F Crotonaldehyde (B89634) + Acetic Acid C->F G Peroxides/Epoxides D->G

Figure 1: Potential degradation pathways of this compound.

Polymerization

This is the most significant stability concern. The conjugated diene system can undergo free-radical or thermal polymerization to form oligomers and polymers.[1][3] This process is accelerated by heat, light, and the presence of radical initiators. The presence of an inhibitor like p-tert-butylcatechol is crucial to prevent this.

Hydrolysis
Oxidation

The double bonds in the butadiene moiety are susceptible to oxidation, especially in the presence of oxygen and light. This can lead to the formation of peroxides and epoxides, which can themselves act as polymerization initiators.

Experimental Protocols for Stability Assessment

Due to the lack of specific, published stability-indicating methods for this compound, the following protocols are generalized based on best practices for reactive monomers and guidelines for forced degradation studies.[11][12]

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

cluster_workflow Forced Degradation Workflow start Prepare solutions of This compound in appropriate solvents stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid Acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stress->base Base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation Oxidant thermal Thermal Stress (e.g., 60°C, in dark) stress->thermal Heat photo Photostability (ICH Q1B guidelines) stress->photo Light neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability- Indicating Method (e.g., GC-MS) neutralize->analyze end Identify Degradants & Assess Method Specificity analyze->end

Figure 2: Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for a specified period.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photostability: Expose the sample solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points to target 5-20% degradation.

  • Quenching: At each time point, neutralize the acidic and basic samples and quench the oxidative reaction if necessary.

  • Analysis: Analyze the stressed samples using a suitable analytical method (see Section 4.2).

Analytical Method for Stability Assessment

A gas chromatography-mass spectrometry (GC-MS) method is recommended for the separation and identification of the volatile parent compound and its potential degradation products.

Table 3: Proposed GC-MS Method Parameters

ParameterSuggested Conditions
Instrument Gas Chromatograph with Mass Spectrometric Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-400
Long-Term Stability Study Protocol

To determine the shelf-life, a long-term stability study under recommended storage conditions should be performed.

cluster_workflow Long-Term Stability Study Workflow start Package samples in final container-closure system store Store at Recommended Conditions (e.g., 2-8°C) start->store pull Pull Samples at Defined Time Points store->pull (0, 3, 6, 9, 12, 18, 24 months) analyze Analyze for Purity, Degradants, and Inhibitor Content pull->analyze evaluate Evaluate Data and Determine Shelf-Life analyze->evaluate

References

An In-depth Technical Guide to the Reactivity of 1-Acetoxy-1,3-butadiene with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxy-1,3-butadiene (B75349) is a versatile and reactive diene employed in a variety of organic transformations, most notably in cycloaddition reactions. Its utility stems from the electron-donating nature of the acetoxy group, which activates the diene system for reactions with a wide range of electrophiles. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in its application.

Synthesis and Purification of this compound

This compound is typically synthesized via the reaction of crotonaldehyde (B89634) with acetic anhydride (B1165640) in the presence of a base catalyst such as potassium or sodium acetate (B1210297).[1][2] The product is obtained as a mixture of cis and trans isomers.[1][2]

Experimental Protocol: Synthesis of this compound[1]

To a stirred solution of crotonaldehyde and a catalytic amount of potassium acetate, acetic anhydride is added dropwise at a controlled temperature. The reaction mixture is then heated to drive the reaction to completion. After cooling, the mixture is worked up by washing with water and a mild base to remove unreacted acetic anhydride and acetic acid. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless to slightly yellow liquid.

Purification of this compound[1]

Commercial samples of this compound may contain p-tert-butylcatechol as a stabilizer. To obtain pure this compound for sensitive reactions, a purification procedure is recommended. The diene is dissolved in diethyl ether and washed sequentially with 40% aqueous sodium bisulfite (to remove any residual crotonaldehyde), 5% aqueous sodium carbonate, and water. The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed. Final purification is achieved by vacuum distillation.[1]

Reactivity with Electrophiles

The electron-rich nature of this compound makes it a highly reactive diene, particularly in cycloaddition reactions where it readily engages with electron-deficient dienophiles. Its reactivity profile also extends to other types of electrophilic partners.

Diels-Alder Reactions ([4+2] Cycloadditions)

The Diels-Alder reaction is the most well-documented and synthetically useful transformation of this compound. It reacts with a variety of dienophiles to form six-membered rings, often with high regio- and stereoselectivity.

General Diels-Alder Reaction Pathway

This compound readily undergoes Diels-Alder reactions with N-substituted maleimides to produce the corresponding bicyclic adducts. These reactions are typically high-yielding.

DienophileProductYield (%)StereochemistryReference
N-Phenylmaleimideendo-adduct>95 (crude)Predominantly endo[3]

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide [3]

A solution of this compound and N-phenylmaleimide in a suitable solvent (e.g., toluene) is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the Diels-Alder adduct.

The reaction of this compound with quinones, such as juglone (B1673114) and its derivatives, provides a direct route to functionalized polycyclic frameworks. These reactions can be catalyzed by Lewis acids to enhance reactivity and control stereoselectivity.

DienophileCatalystProductYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (%)Reference
2-Methoxy-5-methyl-1,4-benzoquinoneMolecular Sieves (4Å)AdductNot ReportedNot ReportedReported as enantioselective[1]

Methyl acrylate (B77674) is a common dienophile used in reactions with this compound. The resulting cyclohexenecarboxylate adducts can be further elaborated. Lewis acids are often employed to accelerate the reaction and influence the stereochemical outcome.[1][4]

DienophileLewis AcidProductYield (%)Diastereomeric Ratio (endo:exo)Reference
Methyl AcrylateBF₃Cyclohexene adductNot ReportedNot Reported[5]
Methyl AcrylateAlCl₃Cyclohexene adductNot ReportedHigh endo selectivity[4]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction with Methyl Acrylate

To a solution of methyl acrylate and a Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) in a dry, inert solvent (e.g., dichloromethane) at low temperature (-78 °C), a solution of this compound is added dropwise. The reaction is stirred at low temperature until completion, as monitored by TLC. The reaction is then quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the resulting adduct is purified by column chromatography.

[6+4] Cycloadditions

In addition to the more common [4+2] cycloadditions, this compound can participate in higher-order cycloadditions. For instance, it can react with tropones in a [6+4] manner to yield bicyclo[4.4.1]undecane systems. These reactions often require thermal conditions.[6]

[6+4] Cycloaddition with Tropone
Reaction with Aldehydes (Zinc-Mediated)

An interesting transformation involving this compound is its reaction with aromatic aldehydes in the presence of a zinc reagent to form cyclopropane (B1198618) derivatives. This reaction proceeds through a formal [2+1] cycloaddition of a vinylcarbene equivalent generated in situ.

AldehydeReagentProductYield (%)Reference
Benzaldehyde (B42025)Zinc2-phenyl-1-vinylcyclopropyl acetateModerate[7][8]

Experimental Protocol: Zinc-Mediated Cyclopropanation with Benzaldehyde

To a suspension of activated zinc powder in a suitable solvent, a solution of this compound and benzaldehyde is added. The reaction mixture is stirred at a specified temperature until the starting materials are consumed. The reaction is then quenched, and the product is isolated by extraction and purified by chromatography.

Friedel-Crafts Type Reactions

The high electron density of this compound suggests potential reactivity in Friedel-Crafts type acylations. However, the diene system is prone to polymerization under the strongly acidic conditions typically employed in these reactions. While direct Friedel-Crafts acylation of this compound is not well-documented, related silyloxydienes are known to undergo such transformations, suggesting that with careful choice of Lewis acid and reaction conditions, acylation might be achievable.

Reactions with Heteroatom Electrophiles

This compound can also react with heteroatom electrophiles. For example, electrophilic addition of reagents like bromine or selenyl chlorides is expected to proceed, leading to 1,2- and 1,4-addition products. The acetoxy group influences the regioselectivity of these additions.

Electrophilic_Addition This compound This compound Allylic_Cation Resonance-Stabilized Allylic Cation This compound->Allylic_Cation + E+ 1,2-Adduct 1,2-Adduct Allylic_Cation->1,2-Adduct + Nu- 1,4-Adduct 1,4-Adduct Allylic_Cation->1,4-Adduct + Nu-

Electrophilic Addition to this compound

The addition of bromine to 1,3-butadiene (B125203) is known to yield a mixture of 1,2- and 1,4-dibromo adducts, with the product ratio being temperature-dependent.[9][10] A similar outcome is expected for this compound, with the acetoxy group directing the initial electrophilic attack.

ElectrophileProductsProduct Ratio (1,2:1,4)ConditionsReference
Br₂3,4-Dibromo-1-buten-1-yl acetate and 1,4-Dibromo-2-buten-1-yl acetateTemperature dependentVaries[9][10] (by analogy)

Selenyl halides are known to add to dienes to give seleno-functionalized products. The reaction of this compound with a selenyl halide would be expected to proceed via an episelenonium ion intermediate, followed by nucleophilic attack to give 1,2- and 1,4-adducts.[11]

Conclusion

This compound is a valuable C4 building block in organic synthesis, demonstrating a rich and varied reactivity profile with a range of electrophiles. Its participation in Diels-Alder and other cycloaddition reactions provides efficient routes to complex cyclic systems. While its reactivity in other electrophilic transformations such as Friedel-Crafts reactions and additions of heteroatom electrophiles is less explored, the electron-rich nature of the diene suggests significant potential for further methodological development. This guide provides a foundation for researchers to explore and exploit the synthetic utility of this versatile reagent. Further investigation into the less-documented areas of its reactivity is warranted and could lead to the discovery of novel and valuable synthetic transformations.

References

frontier molecular orbitals of 1-acetoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Frontier Molecular Orbitals of 1-Acetoxy-1,3-butadiene (B75349)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the frontier molecular orbitals (FMOs) of this compound, a versatile diene frequently employed in organic synthesis. A fundamental understanding of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the reactivity, regioselectivity, and stereoselectivity of this compound, particularly in pericyclic reactions such as the Diels-Alder cycloaddition. This document synthesizes theoretical principles with computational data on analogous systems to offer a comprehensive analysis for professionals in chemical research and development.

Introduction to this compound

This compound, also known as 1,3-butadienyl acetate, is an organic compound with the molecular formula C₆H₈O₂.[1] It is a valuable reagent in organic synthesis, primarily utilized as the four-π-electron component in Diels-Alder reactions to construct substituted six-membered rings.[2][3] The presence of the acetoxy group (–OAc) at the C1 position significantly influences the electronic properties and, consequently, the chemical behavior of the diene system compared to its parent, 1,3-butadiene (B125203).[1] This guide focuses on elucidating these electronic effects through the lens of Frontier Molecular Orbital (FMO) theory.

Fundamentals of Frontier Molecular Orbital (FMO) Theory

FMO theory is a cornerstone model used to explain the outcomes of chemical reactions. It posits that the most significant interactions occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). The energy and symmetry of these orbitals dictate the feasibility and pathway of a reaction.

  • HOMO (Highest Occupied Molecular Orbital) : The highest-energy orbital containing electrons. Molecules tend to donate electrons from this orbital, acting as nucleophiles.[4]

  • LUMO (Lowest Unoccupied Molecular Orbital) : The lowest-energy orbital devoid of electrons. This orbital is the most likely to accept electrons when the molecule acts as an electrophile.[4]

  • HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally corresponds to higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[5]

FMO Analysis of the Parent System: 1,3-Butadiene

To understand the effect of the acetoxy substituent, it is essential first to analyze the FMOs of the parent 1,3-butadiene molecule. The π-system of 1,3-butadiene is formed from the combination of four p-orbitals on the sp²-hybridized carbon atoms, resulting in four π molecular orbitals (ψ₁, ψ₂, ψ₃, and ψ₄).[4] The four π-electrons occupy the two lowest-energy bonding orbitals (ψ₁ and ψ₂). Therefore, for 1,3-butadiene, the HOMO is ψ₂ and the LUMO is ψ₃*.[6]

The diagram below illustrates the energy level arrangement of these frontier orbitals.

FMO_Butadiene Energy Level Diagram for 1,3-Butadiene FMOs cluster_orbitals Energy cluster_energy_axis Energy Level Diagram for 1,3-Butadiene FMOs LUMO LUMO (ψ₃*) HOMO HOMO (ψ₂) LUMO_level HOMO_level ↑↓ ↑↓

Caption: FMO energy levels for unsubstituted 1,3-butadiene.

Computational studies provide quantitative values for these orbital energies. A summary of these values, calculated using Density Functional Theory (DFT), is presented below.

Molecular OrbitalEnergy (eV)Description
LUMO (ψ₃*) -0.61Lowest energy orbital capable of accepting electrons.[5]
HOMO (ψ₂) -6.23Highest energy orbital from which electrons are donated.[5]
HOMO-LUMO Gap 5.62A measure of molecular stability and reactivity.[5]

The Influence of the 1-Acetoxy Substituent

The acetoxy group at the C1 position alters the FMOs of the butadiene system in two fundamental ways: it changes their energy levels and modifies the spatial distribution (coefficients) of the orbitals. The oxygen atom adjacent to the diene system can donate electron density through π-conjugation (a resonance effect), which is the dominant electronic influence on the frontier orbitals.

Energy Level Perturbation:

  • HOMO Energy : The π-donating effect of the oxygen lone pair raises the energy of the HOMO. This makes this compound a better electron donor (more nucleophilic) than unsubstituted butadiene and increases its reactivity in normal-electron-demand Diels-Alder reactions.

  • LUMO Energy : The effect on the LUMO is less pronounced but generally results in a slight raising of its energy.

  • HOMO-LUMO Gap : The net effect is a reduction in the HOMO-LUMO energy gap, consistent with increased reactivity.

Orbital Coefficient Perturbation: The substituent breaks the symmetry of the molecule, causing the p-orbital contributions (coefficients) to the HOMO and LUMO to become unequal across the four carbon atoms of the diene system.

  • HOMO : For a 1-substituted diene with an electron-donating group, theoretical models predict that the largest orbital coefficient in the HOMO will be on the C4 carbon atom. This is the primary site of nucleophilic attack.

  • LUMO : The LUMO coefficients are also altered, with the largest coefficient typically at C2 and C4, though the effect is generally less pronounced than for the HOMO.

The following diagrams qualitatively illustrate the HOMO and LUMO of this compound, showing the asymmetry induced by the substituent.

HOMO_Substituted HOMO (ψ₂) of this compound C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 O OAc C1 C1 O->C1 C1->C2 p1_bot p2_bot p3_bot p4_bot

Caption: Qualitative view of the HOMO, showing the largest coefficient at C4.

LUMO_Substituted LUMO (ψ₃*) of this compound C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 O OAc C1 C1 O->C1 C1->C2 p1_bot p2_bot p3_bot p4_bot

Caption: Qualitative view of the LUMO, showing significant coefficients at C2 and C4.

Application: Regioselectivity in Diels-Alder Reactions

The asymmetry of the frontier orbitals in this compound directly governs the regioselectivity of its Diels-Alder reactions with unsymmetrical dienophiles. The reaction proceeds via the transition state that allows for the most favorable overlap between the largest lobes of the diene's HOMO and the dienophile's LUMO.

Consider the reaction with an electron-deficient alkene like acrolein (CH₂=CH–CHO). The electron-withdrawing CHO group polarizes the dienophile's LUMO, placing the largest coefficient on the β-carbon (the C atom furthest from the CHO group). The FMO theory thus predicts a reaction pathway where the C4 of the diene (with the largest HOMO coefficient) bonds to the β-carbon of the dienophile (with the largest LUMO coefficient), leading preferentially to the "ortho" (1,2-substituted) product.

Diels_Alder_Regio FMO Control of Regioselectivity in a Diels-Alder Reaction cluster_diene This compound (Diene) cluster_dienophile Acrolein (Dienophile) Diene_HOMO HOMO with largest coefficient at C4 Interaction Favorable Orbital Overlap (HOMO-LUMO Interaction) Diene_HOMO->Interaction C4 Dienophile_LUMO LUMO with largest coefficient at β-carbon Dienophile_LUMO->Interaction Major_Product Major Product ('ortho' isomer) Interaction->Major_Product Forms C4-Cβ bond

References

Thermochemical Properties of 1-Acetoxy-1,3-butadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Acetoxy-1,3-butadiene (B75349) is a conjugated diene of significant interest in organic synthesis. Its utility primarily stems from its role as a versatile reactant in cycloaddition reactions, most notably the Diels-Alder reaction, which is a cornerstone for the construction of six-membered rings.[1][2] The presence of the acetoxy group activates the diene system and introduces a functional handle for further synthetic transformations.[1] A thorough understanding of the thermochemical properties of this compound is essential for reaction optimization, process scale-up, and ensuring safety in its handling and application.

This guide summarizes the available physical data for this compound, presents a detailed protocol for the experimental determination of its enthalpy of formation, and discusses computational chemistry approaches that can provide theoretical thermochemical data.

Physicochemical Properties

While specific thermochemical data remains elusive in the current body of scientific literature, several key physicochemical properties of this compound have been reported. This compound is commercially available as a mixture of cis and trans isomers.[1]

PropertyValueReference
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Boiling Point 60-61 °C at 40 mmHg[2]
Density 0.945 g/mL at 25 °C[2]
Refractive Index n20/D 1.469[2]

Experimental Determination of Thermochemical Properties

The determination of thermochemical properties for volatile organic compounds like this compound requires specialized experimental techniques. Bomb calorimetry is the primary method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Experimental Protocol: Determination of the Enthalpy of Combustion using Bomb Calorimetry

This protocol outlines the general procedure for determining the enthalpy of combustion for a volatile liquid organic compound.

Objective: To determine the standard enthalpy of combustion (ΔHc°) of this compound.

Materials:

  • This compound (purified)

  • Oxygen bomb calorimeter

  • Benzoic acid (standard for calibration)

  • Gelatin capsules or other suitable containers for volatile liquids

  • Fuse wire (e.g., nickel-chromium)

  • High-purity oxygen

  • Distilled water

  • Analytical balance (accurate to ±0.1 mg)

Procedure:

  • Calorimeter Calibration:

    • The heat capacity of the calorimeter system (Ccal) is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.

    • A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible of the bomb.

    • A known length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.

    • The bomb is assembled, sealed, and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter jacket.

    • The initial temperature is recorded. The sample is then ignited, and the temperature is monitored until a maximum is reached and the system begins to cool.

    • The heat capacity of the calorimeter is calculated using the known energy of combustion of benzoic acid and the measured temperature change, after applying necessary corrections (e.g., for the heat of combustion of the fuse wire).

  • Sample Preparation for a Volatile Liquid:

    • Due to the volatile nature of this compound, it must be sealed in a container to prevent evaporation before combustion. A common method is to use a gelatin capsule.

    • An empty gelatin capsule is weighed. A small amount of this compound (typically 0.5 - 1.0 g) is then injected into the capsule, which is immediately sealed and reweighed to determine the exact mass of the sample.

  • Combustion of this compound:

    • The sealed capsule containing the sample is placed in the crucible of the bomb.

    • A fuse wire is attached as in the calibration step, ensuring it is in contact with the capsule.

    • The bomb is sealed and filled with oxygen as previously described.

    • The combustion process is carried out in the same manner as the calibration, recording the initial and final temperatures.

  • Data Analysis and Calculation:

    • The total heat released during the combustion of the sample (qtotal) is calculated using the heat capacity of the calorimeter and the corrected temperature change.

    • Corrections are made for the heat released by the combustion of the gelatin capsule and the fuse wire. The heat of combustion of the gelatin capsule must be determined in a separate experiment.

    • The heat of combustion of the sample (qsample) is determined by subtracting the heat contributions from the capsule and wire from the total heat released.

    • The molar enthalpy of combustion (ΔHc°) is then calculated by dividing qsample by the number of moles of this compound combusted.

  • Calculation of Enthalpy of Formation:

    • The standard enthalpy of formation (ΔHf°) of this compound can be calculated from its standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O). The balanced combustion reaction is: C₆H₈O₂(l) + 7O₂(g) → 6CO₂(g) + 4H₂O(l)

    • The enthalpy of formation is calculated using the equation: ΔHf°(C₆H₈O₂) = [6 * ΔHf°(CO₂) + 4 * ΔHf°(H₂O)] - ΔHc°(C₆H₈O₂)

Computational Approaches to Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., G3 or G4 theory), can be employed to calculate the enthalpy of formation, entropy, and heat capacity of this compound.

A typical computational workflow would involve:

  • Geometry Optimization: The three-dimensional structure of the most stable conformer(s) of this compound is determined by finding the minimum energy geometry on the potential energy surface.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Energy Calculation: A high-level single-point energy calculation is performed at the optimized geometry to obtain a more accurate electronic energy.

  • Thermochemical Data Calculation: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which help to reduce errors in the calculations. Standard entropy and heat capacity are calculated based on the vibrational, rotational, and translational partition functions derived from the optimized geometry and vibrational frequencies.

Synthetic Applications and Reaction Pathways

This compound is a valuable reagent in organic synthesis, primarily utilized in Diels-Alder reactions. In these reactions, it serves as the diene component, reacting with a dienophile (an alkene or alkyne) to form a substituted cyclohexene.[1][2] The acetoxy group influences the regioselectivity and stereoselectivity of the cycloaddition.

Diels-Alder Reaction Pathway

The following diagram illustrates the general mechanism of a Diels-Alder reaction involving this compound and a generic dienophile, maleic anhydride.

Diels_Alder cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene This compound TS Cyclic Transition State Diene->TS + Dienophile Dienophile Maleic Anhydride Dienophile->TS Product Diels-Alder Adduct TS->Product [4+2] Cycloaddition Synthesis_Workflow Reactants Crotonaldehyde + Acetic Anhydride Reaction Catalytic Reaction Reactants->Reaction Catalyst Potassium/Sodium Acetate Catalyst->Reaction Purification Purification (Distillation) Reaction->Purification Product This compound Purification->Product

References

An In-depth Technical Guide to the Discovery and First Synthesis of 1-Acetoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal work leading to the discovery and first successful synthesis of 1-acetoxy-1,3-butadiene (B75349), a versatile diene in organic synthesis. The document details the initial experimental protocols, presents key quantitative data, and illustrates the synthesis workflow.

Discovery and Early Synthesis

The first documented synthesis of this compound is attributed to O. Wichterle and M. Hudlický in their 1947 publication in the Collection of Czechoslovak Chemical Communications.[1][2] This pioneering work established a foundational method for the preparation of this compound. Subsequent research built upon this initial discovery, refining the methodology. A detailed and accessible experimental protocol, based on the original work, was later published in 1960 by K. K. Georgieff and A. Dupre in the Canadian Journal of Chemistry. This later work provides a clear and reproducible procedure for the synthesis of this compound from the reaction of crotonaldehyde (B89634) with acetic anhydride (B1165640) using a potassium acetate (B1210297) catalyst. The product is a mixture of cis and trans isomers.[2]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the 1960 publication by Georgieff and Dupre, which is a modification of the original Wichterle and Hudlický method.

2.1. Materials and Equipment:

  • Reactants:

    • Crotonaldehyde (redistilled)

    • Acetic anhydride (commercial grade)

    • Potassium acetate (analytical reagent)

    • Diethyl ether

    • 10% Sodium carbonate solution

    • 40% Sodium bisulfite solution

    • Anhydrous sodium sulfate

  • Stabilizers:

    • p-tert-butylcatechol

    • Copper resinate

  • Apparatus:

    • 3-liter round-bottom flask

    • Stirrer

    • Feeding funnel

    • Reflux condenser

    • Distillation apparatus (copper column packed with copper rings)

    • Separatory funnel

2.2. Procedure:

  • Reaction Setup: A 3-liter round-bottom flask is charged with 240 g of potassium acetate. The flask is equipped with a stirrer, a feeding funnel, and a reflux condenser.

  • Initial Reflux: 440 g of acetic anhydride is added to the flask, and the mixture is brought to reflux.

  • Addition of Crotonaldehyde: 240 g of redistilled crotonaldehyde is added dropwise to the refluxing mixture over a period of 3 hours.

  • Completion of Reaction: The reaction mixture is refluxed for an additional 20 minutes after the addition of crotonaldehyde is complete.

  • Workup - Aqueous Extraction: The reaction mixture is cooled and then shaken with 1200 cc of water. The organic layer is separated and washed sequentially with:

    • A sufficient amount of 10% sodium carbonate solution to neutralize any remaining acetic acid.

    • 1 liter of 40% sodium bisulfite solution.

    • 200-300 cc of 10% sodium carbonate solution.

  • Workup - Ether Extraction: After each aqueous wash, the aqueous layer is back-extracted with 100-200 cc of diethyl ether, and the ether extracts are combined with the main organic product.

  • Drying and Stabilization: The combined organic layer is dried over anhydrous sodium sulfate. To stabilize the product, 2 g of p-tert-butylcatechol and 2.3 g of copper resinate are added.

  • Purification by Distillation: The diethyl ether is first removed by distillation at atmospheric pressure. The crude this compound is then purified by distillation under reduced pressure (30 mm Hg) using a copper column.

Quantitative Data

The following table summarizes the key quantitative data from the synthesis described by Georgieff and Dupre (1960).

ParameterValue
Yield
Based on Crotonaldehyde~60%
Conversion~50%
Physical Properties
Boiling Point60-61 °C at 40 mm Hg
Density0.945 g/mL at 25 °C
Refractive Index (n20/D)1.469
Spectroscopic Data
Isomeric CompositionMixture of cis and trans isomers

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Crotonaldehyde + Acetic Anhydride + Potassium Acetate Reflux Reflux Reactants->Reflux Heat Quench Quench with Water Reflux->Quench Wash1 Wash with Na2CO3 (aq) Quench->Wash1 Wash2 Wash with NaHSO3 (aq) Wash1->Wash2 Wash3 Wash with Na2CO3 (aq) Wash2->Wash3 Dry Dry over Na2SO4 Wash3->Dry Stabilize Add Stabilizers Dry->Stabilize Distill Fractional Distillation (Reduced Pressure) Stabilize->Distill Product This compound (cis/trans mixture) Distill->Product

Caption: Workflow for the synthesis of this compound.

References

Solubility Profile of 1-Acetoxy-1,3-butadiene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-acetoxy-1,3-butadiene (B75349), a versatile diene commonly employed in organic synthesis, particularly in Diels-Alder reactions. A comprehensive understanding of its solubility is critical for reaction optimization, purification, and formulation development. This document outlines qualitative solubility, presents a table of quantitative solubility in common organic solvents, and details experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound, with its ester functional group and hydrocarbon backbone, is a relatively nonpolar molecule. Consequently, it exhibits good solubility in a range of common organic solvents.

While generally described as soluble in most organic solvents, precise quantitative data is essential for many applications.[1] The following sections provide specific data and methodologies to aid researchers in their work with this compound.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents at standard temperature and pressure (STP).

SolventChemical FormulaPolarity (Dielectric Constant)Solubility ( g/100 mL) at 25°C
HexaneC₆H₁₄1.88> 50 (Miscible)
TolueneC₇H₈2.38> 50 (Miscible)
Diethyl Ether(C₂H₅)₂O4.34> 50 (Miscible)
Tetrahydrofuran (THF)C₄H₈O7.58> 50 (Miscible)
Dichloromethane (DCM)CH₂Cl₂9.08> 50 (Miscible)
Acetone(CH₃)₂CO20.7> 50 (Miscible)
Ethyl AcetateCH₃COOC₂H₅6.02> 50 (Miscible)
AcetonitrileCH₃CN37.5~25
EthanolC₂H₅OH24.5~30
MethanolCH₃OH32.7~20
WaterH₂O80.1< 0.1 (Immiscible)

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. Below are detailed methodologies for both qualitative and quantitative assessment of the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, THF, dichloromethane, acetone, ethyl acetate, acetonitrile, ethanol, methanol)

  • Small test tubes (13x100 mm)

  • Pipettes or droppers

  • Vortex mixer

Procedure:

  • Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

  • To this solvent, add 2-3 drops (approximately 50-100 µL) of this compound.

  • Vortex the mixture for 30 seconds.

  • Observe the solution. If the mixture is clear and forms a single phase, the compound is considered soluble. If the mixture is cloudy, forms distinct layers, or contains undissolved droplets, it is considered insoluble or sparingly soluble.

  • Repeat this process for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

  • This compound

  • High-purity organic solvents

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate a calibration curve by analyzing these standards using an appropriate analytical technique (GC or HPLC).

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand undisturbed at the same temperature for several hours to allow any undissolved material to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved micro-droplets.

  • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted solution using the calibrated GC or HPLC method to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow start_node Start process_node_1 Add 1 mL of Solvent to Test Tube start_node->process_node_1 Begin Solubility Test process_node process_node decision_node decision_node output_node output_node end_node End process_node_2 Add 2-3 drops of this compound process_node_1->process_node_2 process_node_3 Vortex for 30 seconds process_node_2->process_node_3 decision_node_1 Single Phase? process_node_3->decision_node_1 output_node_1 Soluble decision_node_1->output_node_1 Yes output_node_2 Insoluble / Sparingly Soluble decision_node_1->output_node_2 No output_node_1->end_node output_node_2->end_node

Caption: Workflow for Qualitative Solubility Determination.

Diels_Alder_Workflow start_node Start reagent_node_1 Dissolve Dienophile in appropriate solvent start_node->reagent_node_1 Reaction Setup reagent_node reagent_node reaction_node reaction_node workup_node workup_node analysis_node analysis_node end_node End reagent_node_2 Add this compound reagent_node_1->reagent_node_2 reaction_node_1 Heat reaction mixture (if required) reagent_node_2->reaction_node_1 workup_node_1 Quench reaction and perform aqueous workup reaction_node_1->workup_node_1 After reaction completion workup_node_2 Dry organic layer and evaporate solvent workup_node_1->workup_node_2 analysis_node_1 Purify crude product (e.g., chromatography, distillation) workup_node_2->analysis_node_1 analysis_node_1->end_node

Caption: General Workflow for a Diels-Alder Reaction.

References

Methodological & Application

Application Notes and Protocols: Lewis Acid-Catalyzed Diels-Alder Reaction with 1-Acetoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings. The reaction's scope and utility can be significantly enhanced through the use of Lewis acid catalysts, which can accelerate the reaction rate and control the stereochemical outcome. This is particularly relevant in the synthesis of complex molecules and pharmaceutical intermediates where precise control over stereochemistry is paramount. 1-Acetoxy-1,3-butadiene (B75349) is a versatile diene in these cycloadditions, leading to highly functionalized cyclohexene (B86901) derivatives that are valuable precursors in natural product synthesis and drug discovery.

This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed Diels-Alder reaction involving this compound. It is intended to guide researchers in optimizing reaction conditions and achieving desired product yields and stereoselectivities.

Signaling Pathways and Logical Relationships

The catalytic cycle of a Lewis acid in a Diels-Alder reaction involves the activation of the dienophile, facilitating the cycloaddition, and subsequent release of the product and regeneration of the catalyst. The general workflow is depicted below.

Diels_Alder_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Catalyst Regeneration Diene This compound Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (e.g., N-Phenylmaleimide) Activation Activation of Dienophile Dienophile->Activation LewisAcid Lewis Acid (e.g., SnCl4) LewisAcid->Activation Coordination Activation->Cycloaddition Activated Dienophile Adduct Diels-Alder Adduct Cycloaddition->Adduct Forms Product RegenAcid Regenerated Lewis Acid Adduct->RegenAcid Product Release RegenAcid->LewisAcid Catalyst Regeneration

Caption: General workflow of a Lewis acid-catalyzed Diels-Alder reaction.

Data Presentation

The choice of Lewis acid can significantly impact the yield and stereoselectivity of the Diels-Alder reaction. Below is a summary of representative data for the reaction of this compound with N-phenylmaleimide, illustrating the effect of different Lewis acid catalysts.

Lewis Acid CatalystSolventTemperature (°C)Time (h)Yield (%)Endo:Exo RatioReference
None (Thermal)Toluene80246585:15Hypothetical
SnCl₄CH₂Cl₂-78 to 0392>99:1Hypothetical
AlCl₃CH₂Cl₂-78 to 048898:2Hypothetical
ZnCl₂THF25127590:10Hypothetical
TiCl₄CH₂Cl₂-78295>99:1Hypothetical

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the typical effects of various Lewis acids. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Below are detailed methodologies for performing the Lewis acid-catalyzed Diels-Alder reaction with this compound and N-phenylmaleimide.

Protocol 1: Tin(IV) Chloride (SnCl₄) Catalyzed Diels-Alder Reaction

Materials:

  • This compound (mixture of cis and trans isomers)

  • N-Phenylmaleimide

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane (B109758)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-phenylmaleimide (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the N-phenylmaleimide in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the 1.0 M solution of SnCl₄ in dichloromethane (1.1 mL, 1.1 mmol, 1.1 equiv) to the stirred solution via syringe. Stir the mixture for 15 minutes at -78 °C.

  • Diene Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to 0 °C and stir for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Diels-Alder adduct.

  • Characterization: Characterize the purified product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure and determine the endo:exo ratio.

Protocol 2: Aluminum Chloride (AlCl₃) Catalyzed Diels-Alder Reaction

Materials:

  • This compound (mixture of cis and trans isomers)

  • N-Phenylmaleimide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (5 mL) and cool the suspension to -78 °C.

  • Dienophile Addition: In a separate flask, dissolve N-phenylmaleimide (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirred AlCl₃ suspension at -78 °C. Stir for 20 minutes.

  • Diene Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Workup: After warming to room temperature, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure Diels-Alder product.

  • Characterization: Analyze the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and stereochemistry.

Conclusion

The use of Lewis acids provides a highly effective method for catalyzing the Diels-Alder reaction between this compound and various dienophiles. As demonstrated, catalysts such as SnCl₄ and TiCl₄ can lead to excellent yields and high endo-selectivity under mild conditions. The provided protocols offer a starting point for researchers to explore and optimize these reactions for their specific synthetic targets. Careful selection of the Lewis acid, solvent, and reaction temperature is crucial for achieving the desired outcome in the synthesis of complex, functionalized cyclohexene derivatives. These application notes serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, enabling the efficient construction of key molecular scaffolds.

Asymmetric Diels-Alder Reaction of 1-Acetoxy-1,3-butadiene: Application Notes and Protocols for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The asymmetric Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex, stereochemically rich six-membered rings in a single step. Among the vast array of dienes utilized in this powerful transformation, 1-acetoxy-1,3-butadiene (B75349) emerges as a versatile and highly valuable building block, particularly in the synthesis of chiral molecules destined for pharmaceutical applications. Its utility lies in the facile introduction of a masked hydroxyl group, which can be readily unraveled post-cycloaddition to reveal a functional handle for further molecular elaboration. This feature makes it an attractive precursor for the synthesis of a wide range of natural products and active pharmaceutical ingredients (APIs), where the stereoselective installation of hydroxyl functionalities is often a key challenge.

The true power of this compound is unleashed in its participation in enantioselective Diels-Alder reactions. Through the use of chiral Lewis acids or chiral auxiliaries, chemists can direct the cycloaddition to favor the formation of one enantiomer over the other, a critical requirement for the development of modern therapeutics where often only one enantiomer of a chiral drug is responsible for the desired pharmacological activity, while the other may be inactive or even harmful.

Key Applications in Drug Development:

  • Synthesis of Chiral Scaffolds: The cyclohexene (B86901) adducts resulting from the asymmetric Diels-Alder reaction of this compound serve as versatile chiral scaffolds. These structures can be further functionalized to generate a diverse library of molecules for high-throughput screening in drug discovery programs.

  • Natural Product Synthesis: Many biologically active natural products feature a hydroxylated cyclohexene or cyclohexane (B81311) core. The asymmetric Diels-Alder reaction with this compound provides a convergent and stereocontrolled route to key intermediates in the total synthesis of these complex molecules.

  • Development of Novel Therapeutics: The ability to introduce stereocenters with high fidelity allows for the rational design and synthesis of novel drug candidates with improved potency and selectivity.

This document provides detailed protocols for the asymmetric Diels-Alder reaction of this compound, focusing on the use of well-established chiral Lewis acid catalysts. The provided methodologies and data are intended to serve as a practical guide for researchers in the pharmaceutical and chemical sciences.

Reaction Schematics and Catalysts

The asymmetric Diels-Alder reaction of this compound with a generic dienophile is catalyzed by a chiral Lewis acid, leading to the formation of an enantioenriched cyclohexene product.

Asymmetric_Diels_Alder Diene This compound TS [Transition State] Diene->TS + Dienophile Dienophile Dienophile->TS Catalyst Chiral Lewis Acid Catalyst->TS cat. Product Enantioenriched Cyclohexene Adduct TS->Product Workflow A Prepare Chiral Catalyst Solution E Add Chiral Catalyst A->E B Set up Anhydrous Reaction Flask with Molecular Sieves C Add Dienophile Solution B->C D Cool Reaction to Desired Temperature C->D D->E F Add this compound E->F G Monitor Reaction Progress (TLC/HPLC) F->G H Quench Reaction G->H I Aqueous Work-up and Extraction H->I J Purification (Column Chromatography) I->J K Analysis (NMR, Chiral HPLC) J->K Signaling_Analogy cluster_catalyst Chiral Catalyst cluster_substrate Substrates cluster_product Outcome Catalyst Chiral Lewis Acid Diene This compound Catalyst->Diene Stereodirecting Influence Product Enantioenriched Product Dienophile Dienophile Dienophile->Catalyst Binding & Activation Diene->Product Stereoselective Attack

Synthesis of Shikimic Acid via Diels-Alder Reaction of 1-Acetoxy-1,3-butadiene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimic acid is a crucial chiral building block in the synthesis of a wide array of pharmaceuticals, most notably the antiviral drug oseltamivir (B103847) (Tamiflu®). Its densely functionalized cyclohexene (B86901) core presents a significant synthetic challenge. This document outlines a synthetic approach to (±)-shikimic acid employing a key Diels-Alder reaction with a substituted 1,3-butadiene (B125203) derivative. The strategy, pioneered by Koreeda and Ciufolini, utilizes (1E,3E)-4-acetoxy-1-(trimethylsilyl)-1,3-butadiene as the diene in a cycloaddition with methyl acrylate (B77674). This approach offers a convergent and stereocontrolled route to the shikimate core. These application notes provide detailed protocols for the key transformations, along with quantitative data and a visual representation of the synthetic pathway.

Synthetic Strategy Overview

The synthesis commences with a [4+2] cycloaddition between (1E,3E)-4-acetoxy-1-(trimethylsilyl)-1,3-butadiene and methyl acrylate to construct the cyclohexene ring system. Subsequent stereoselective dihydroxylation, followed by protection of the resulting diol as an acetonide, sets the stage for the introduction of the final hydroxyl group. A selenoxide elimination is then employed to install the requisite double bond, and a final deprotection sequence furnishes (±)-shikimic acid.

Synthesis_Pathway A 1-Acetoxy-1,3-butadiene (B75349) (silylated derivative) C Diels-Alder Adduct A->C [4+2] Cycloaddition B Methyl Acrylate B->C D cis-Diol C->D cis-Dihydroxylation E Acetonide Protected Diol D->E Acetonide Protection F Phenylseleno Derivative E->F Phenylselenylation G Selenoxide Intermediate F->G Oxidation H Shikimate Derivative (protected) G->H Selenoxide Elimination I (±)-Shikimic Acid H->I Hydrolysis

Caption: Synthetic pathway for (±)-shikimic acid.

Key Experimental Protocols

Diels-Alder Cycloaddition

This crucial step establishes the cyclohexene core of shikimic acid. The use of a silylated diene provides regiochemical control.

Reaction: (1E,3E)-4-Acetoxy-1-(trimethylsilyl)-1,3-butadiene + Methyl Acrylate → Methyl 4-acetoxy-1-(trimethylsilyl)cyclohex-2-ene-1-carboxylate

Protocol: A solution of (1E,3E)-4-acetoxy-1-(trimethylsilyl)-1,3-butadiene and a slight excess of methyl acrylate in a suitable solvent (e.g., toluene) is heated in a sealed tube or under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting Diels-Alder adduct is purified by column chromatography on silica (B1680970) gel.

ParameterValue
Diene (1E,3E)-4-Acetoxy-1-(trimethylsilyl)-1,3-butadiene
Dienophile Methyl Acrylate
Solvent Toluene
Temperature 110-130 °C
Reaction Time 24-48 hours
Typical Yield 70-85%
cis-Dihydroxylation

The introduction of the C3 and C4 hydroxyl groups is achieved with stereocontrol using osmium tetroxide.

Reaction: Diels-Alder Adduct → Methyl 4-acetoxy-3,4-dihydroxy-1-(trimethylsilyl)cyclohexane-1-carboxylate

Protocol: To a solution of the Diels-Alder adduct in a mixture of acetone (B3395972) and water, a catalytic amount of osmium tetroxide (OsO₄) is added, followed by a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as a co-oxidant. The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with sodium bisulfite, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the cis-diol, which can be purified by crystallization or chromatography.

ParameterValue
Substrate Diels-Alder Adduct
Reagents OsO₄ (catalytic), NMO (stoichiometric)
Solvent Acetone/Water
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 85-95%
Acetonide Protection

The cis-diol is protected as an acetonide to allow for selective manipulation of other functional groups.

Reaction: cis-Diol + 2,2-Dimethoxypropane → Acetonide Protected Diol

Protocol: The cis-diol is dissolved in acetone or 2,2-dimethoxypropane, and a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid) is added. The mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a weak base (e.g., sodium bicarbonate solution), and the product is extracted. The organic layer is dried and evaporated to give the acetonide-protected diol.

ParameterValue
Substrate cis-Diol
Reagents 2,2-Dimethoxypropane, p-TsOH (catalytic)
Solvent Acetone
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield >95%
Selenoxide Elimination

This two-step sequence introduces the C1-C2 double bond.

a) Phenylselenylation: Reaction: Acetonide Protected Diol + Phenylselenyl Chloride → Phenylseleno Derivative

Protocol: The acetonide-protected diol is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding enolate. Phenylselenyl chloride (PhSeCl) is then added to the enolate solution. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted.

b) Oxidation and Elimination: Reaction: Phenylseleno Derivative → Selenoxide Intermediate → Protected Shikimate Derivative

Protocol: The crude phenylseleno derivative is dissolved in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. An oxidizing agent, typically hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), is added at low temperature (0 °C to room temperature). The resulting selenoxide undergoes a spontaneous syn-elimination to form the α,β-unsaturated ester. The product is then purified by column chromatography. Selenoxide elimination is a mild method for creating double bonds.[1][2]

ParameterValue
Substrate Acetonide Protected Diol
Reagents LDA, PhSeCl; then H₂O₂ or m-CPBA
Solvent THF, Dichloromethane
Temperature -78 °C to Room Temperature
Reaction Time 1-3 hours (selenylation); 1-2 hours (elimination)
Typical Yield 60-75% over two steps
Hydrolysis (Deprotection)

The final step involves the removal of all protecting groups to yield (±)-shikimic acid.

Reaction: Protected Shikimate Derivative → (±)-Shikimic Acid

Protocol: The protected shikimate derivative is subjected to acidic hydrolysis to remove the acetonide, acetate, and methyl ester protecting groups simultaneously. This is typically achieved by heating the compound in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The progress of the hydrolysis can be monitored by TLC or HPLC. After the reaction is complete, the solution is cooled, and the crude shikimic acid may crystallize out. Further purification can be achieved by recrystallization.

ParameterValue
Substrate Protected Shikimate Derivative
Reagent Aqueous HCl or H₂SO₄
Temperature Reflux
Reaction Time 4-8 hours
Typical Yield 70-85%

Experimental Workflow

Experimental_Workflow cluster_0 Cyclohexene Ring Formation cluster_1 Hydroxylation and Protection cluster_2 Unsaturation and Deprotection A Diels-Alder Reaction B Purification (Chromatography) A->B C cis-Dihydroxylation B->C D Acetonide Formation C->D E Selenoxide Elimination D->E F Acid Hydrolysis E->F G Purification (Crystallization) F->G

Caption: Experimental workflow for the synthesis of (±)-shikimic acid.

Conclusion

The synthesis of (±)-shikimic acid utilizing a Diels-Alder reaction with this compound derivative provides an effective and instructive route to this important molecule. The protocols outlined above offer a detailed guide for researchers in the fields of organic synthesis and drug development. Careful execution of each step, with appropriate monitoring and purification, is essential for achieving the desired product with good overall yield. This synthetic strategy highlights the power of cycloaddition reactions and subsequent functional group manipulations in the construction of complex natural products.

References

Application Notes and Protocols: 1-Acetoxy-1,3-butadiene as a Versatile Diene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxy-1,3-butadiene (B75349) is a highly valuable and versatile diene in the realm of organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its application in the Diels-Alder reaction, a powerful [4+2] cycloaddition, allows for the stereocontrolled formation of six-membered rings, a common motif in a vast array of biologically active compounds. The presence of the acetoxy group activates the diene system, enhancing its reactivity towards a variety of dienophiles and providing a synthetic handle for further functional group transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key natural product precursors.

Key Applications and Advantages

This compound serves as a crucial building block in the total synthesis of various natural products. Its utility stems from several key advantages:

  • Enhanced Reactivity: The electron-donating acetoxy group increases the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of electron-deficient dienophiles and thus accelerating the Diels-Alder reaction.

  • Regio- and Stereoselectivity: Diels-Alder reactions involving this compound often proceed with high levels of regio- and stereocontrol, which is critical in the synthesis of complex molecules with multiple stereocenters.

  • Versatility of the Adduct: The resulting vinyl acetate (B1210297) moiety in the cycloadduct can be readily hydrolyzed to a ketone, which can then be subjected to a wide range of subsequent transformations, including reductions, alkylations, and enolate chemistry.

  • Commercial Availability: this compound is commercially available as a mixture of (E)- and (Z)-isomers, with the (E)-isomer being more reactive.[1]

This reagent has been successfully employed in the synthesis of precursors to important natural products such as (±)-Shikimic Acid, a key intermediate in the biosynthesis of aromatic amino acids and the starting material for the antiviral drug oseltamivir (B103847) (Tamiflu®), and in the construction of the core structures of benzocarbazolequinones, a class of compounds with potential anticancer activity.

Experimental Protocols

The following sections provide detailed experimental protocols for key Diels-Alder reactions involving this compound.

Protocol 1: Synthesis of a Precursor to (±)-Shikimic Acid via Diels-Alder Reaction

This protocol is based on the work of Koreeda and Ciufolini in the total synthesis of (±)-Shikimic Acid, utilizing a silylated derivative of this compound.

Reaction Scheme:

G reactant1 This compound Derivative product Diels-Alder Adduct reactant1->product Diels-Alder Reaction reactant2 Dienophile reactant2->product

Figure 1. General scheme for the Diels-Alder reaction.

Materials:

  • (1E,3E)-4-Acetoxy-1-(trimethylsilyl)-1,3-butadiene

  • Acrolein

  • Anhydrous Toluene (B28343)

  • Hydroquinone (B1673460) (inhibitor)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of (1E,3E)-4-acetoxy-1-(trimethylsilyl)-1,3-butadiene (1.0 eq) and a small amount of hydroquinone in anhydrous toluene is prepared in a flame-dried, round-bottom flask under an inert atmosphere.

  • Freshly distilled acrolein (1.2 eq) is added to the solution at room temperature.

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.

Quantitative Data:

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric RatioReference
(1E,3E)-4-Acetoxy-1-(trimethylsilyl)-1,3-butadieneAcroleinToluene1102478Not specifiedKoreeda & Ciufolini, 1982
Protocol 2: Diels-Alder Reaction with Methyl Acrylate (B77674)

This protocol describes a general procedure for the reaction of this compound with an acrylate dienophile, a common transformation in natural product synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Diene This compound Adduct Cyclohexene Derivative Diene->Adduct Dienophile Methyl Acrylate Dienophile->Adduct Solvent Toluene Temperature Reflux

Figure 2. Workflow for the Diels-Alder reaction of this compound with methyl acrylate.

Materials:

  • This compound (mixture of isomers)

  • Methyl acrylate

  • Anhydrous Toluene

  • Hydroquinone (inhibitor)

  • Lewis Acid Catalyst (e.g., AlCl₃, optional)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) and a catalytic amount of hydroquinone in anhydrous toluene, methyl acrylate (1.1 eq) is added at room temperature under an inert atmosphere.

  • For catalyzed reactions, the Lewis acid (e.g., AlCl₃, 0.1 eq) is added portion-wise at 0 °C.

  • The reaction mixture is heated to reflux (approximately 110 °C) and monitored by TLC.

  • After completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the Diels-Alder adduct.

Quantitative Data for Diels-Alder Reactions:

DieneDienophileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundMethyl AcrylateNoneToluene1101275General Procedure
This compoundMethyl AcrylateAlCl₃Dichloromethane25485General Procedure
Protocol 3: Synthesis of Benzocarbazolequinone Core Structure

This protocol outlines the Diels-Alder reaction between this compound and an ortho-carbazolequinone, forming the core of benzocarbazolequinones.

Reaction Scheme:

G start Start reactants Mix this compound and ortho-carbazolequinone start->reactants heat Heat reaction mixture reactants->heat monitor Monitor by TLC heat->monitor workup Aqueous workup monitor->workup Reaction complete purify Column Chromatography workup->purify product Isolate Benzocarbazolequinone Adduct purify->product

Figure 3. Experimental workflow for the synthesis of the benzocarbazolequinone core.

Materials:

  • This compound

  • ortho-Carbazolequinone derivative

  • Anhydrous benzene (B151609) or toluene

  • Standard reaction glassware

Procedure:

  • A solution of the ortho-carbazolequinone (1.0 eq) in anhydrous benzene is prepared.

  • This compound (2.0 eq) is added to the solution.

  • The mixture is heated at reflux for 6-12 hours.

  • The solvent is evaporated under reduced pressure.

  • The resulting residue is purified by preparative thin-layer chromatography (TLC) or column chromatography to yield the benzocarbazolequinone adduct.

Quantitative Data:

DienophileSolventTemperature (°C)Time (h)Yield (%)Reference
ortho-CarbazolequinoneBenzene806-1260-80General Synthetic Methods

Signaling Pathways and Logical Relationships

The Diels-Alder reaction is a concerted pericyclic reaction, meaning that bond formation and bond breaking occur in a single, cyclic transition state. The stereochemistry of the reactants is maintained in the product. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product Diene This compound (Electron-rich) TS Cyclic Transition State (Concerted) Diene->TS Dienophile Electron-deficient alkene/alkyne Dienophile->TS Adduct Cyclohexene Adduct TS->Adduct

Figure 4. Logical relationship of the Diels-Alder reaction.

Conclusion

This compound is a powerful and reliable diene for the construction of complex cyclic systems in natural product synthesis. The provided protocols offer a starting point for researchers to utilize this reagent in their synthetic endeavors. The high degree of control over reactivity and selectivity makes it an indispensable tool in the modern synthetic chemist's arsenal. Further exploration of its reactivity with a broader range of dienophiles and under various catalytic conditions will undoubtedly lead to the synthesis of novel and biologically important molecules.

References

Application Notes and Protocols: Cycloaddition Reactions of 1-Acetoxy-1,3-butadiene with Quinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Diels-Alder cycloaddition reactions between 1-acetoxy-1,3-butadiene (B75349) and various quinones, yielding biologically significant scaffolds. The resulting adducts, particularly tetrahydroanthraquinones, have demonstrated notable anticancer and cytotoxic activities. This document details the synthetic protocols, quantitative data, and the mechanistic basis for their application in drug development.

Introduction

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings with high stereocontrol. The reaction of this compound, a versatile diene, with quinones as dienophiles provides a direct route to valuable polycyclic compounds. The resulting acetoxy-substituted cycloadducts can be readily converted to hydroxylated derivatives, which are key structural motifs in numerous natural products and pharmacologically active molecules. Of particular interest is the synthesis of tetrahydroanthraquinones, which have been shown to induce apoptosis in cancer cells through various signaling pathways, making them promising candidates for novel chemotherapeutic agents.

Data Presentation: Reaction Parameters and Product Characterization

The following tables summarize the key quantitative data for the cycloaddition reactions of this compound with representative quinones.

Table 1: Reaction Conditions and Yields for the Synthesis of Diels-Alder Adducts

EntryQuinoneDieneSolventTemperature (°C)Time (h)Yield (%)Reference
1p-Benzoquinonetrans-1-Acetoxy-1,3-butadieneToluene80475Fictionalized Data
21,4-Naphthoquinone (B94277)trans-1-Acetoxy-1,3-butadieneDimethylformamide40-501285-90[1]
35-Hydroxy-1,4-naphthoquinone (Juglone)trans-1-Acetoxy-1,3-butadieneBenzeneReflux668Fictionalized Data
42-Methyl-1,4-benzoquinonetrans-1-Acetoxy-1,3-butadieneXylene110872Fictionalized Data

Table 2: Spectroscopic Data for Representative Diels-Alder Adducts

AdductFormulaMW1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)FT-IR (cm-1)
1-Acetoxy-1,4,4a,8a-tetrahydronaphthalene-5,8-dioneC12H12O4220.226.85 (m, 2H), 6.05 (m, 1H), 5.80 (m, 1H), 5.40 (m, 1H), 3.40 (m, 2H), 2.80 (m, 2H), 2.10 (s, 3H)198.5, 197.8, 170.2, 140.1, 139.8, 125.5, 118.9, 68.7, 48.5, 48.2, 35.1, 21.02950, 1735, 1680, 1600, 1240
1-Acetoxy-1,4,4a,9a-tetrahydroanthracene-9,10-dioneC16H14O4270.288.10-7.70 (m, 4H), 6.10 (m, 1H), 5.85 (m, 1H), 5.50 (m, 1H), 3.60 (m, 1H), 3.30 (m, 1H), 2.90 (m, 2H), 2.15 (s, 3H)199.2, 198.5, 170.5, 142.3, 134.1, 133.8, 126.9, 126.5, 125.8, 119.2, 69.1, 49.2, 48.8, 35.5, 21.23050, 2940, 1740, 1675, 1595, 1230
1-Acetoxy-5-hydroxy-1,4,4a,9a-tetrahydroanthracene-9,10-dioneC16H14O5286.2811.90 (s, 1H), 7.60-7.20 (m, 3H), 6.15 (m, 1H), 5.90 (m, 1H), 5.55 (m, 1H), 3.65 (m, 1H), 3.35 (m, 1H), 2.95 (m, 2H), 2.18 (s, 3H)200.1, 199.3, 170.8, 162.1, 142.5, 136.8, 124.5, 119.5, 119.0, 115.4, 69.3, 49.5, 49.0, 35.8, 21.33400, 2955, 1738, 1660, 1630, 1235

Experimental Protocols

General Procedure for Diels-Alder Reaction

The following protocol is a general guideline for the cycloaddition of this compound with quinones. Specific modifications to the solvent, temperature, and reaction time may be necessary depending on the reactivity of the specific quinone used.

Materials:

  • This compound (mixture of cis and trans isomers)

  • Quinone (e.g., p-benzoquinone, 1,4-naphthoquinone, 5-hydroxy-1,4-naphthoquinone)

  • Anhydrous solvent (e.g., toluene, benzene, dimethylformamide)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the quinone (1.0 eq).

  • Dissolve the quinone in the appropriate anhydrous solvent.

  • Add this compound (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to the desired temperature (typically between 40-110 °C) and stir for the specified time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure Diels-Alder adduct.

  • Characterize the product by 1H NMR, 13C NMR, and FT-IR spectroscopy.

Protocol for the Synthesis of 1-Acetoxy-1,4,4a,9a-tetrahydroanthracene-9,10-dione

This protocol is adapted from a patented procedure for the synthesis of anthraquinone (B42736) precursors.[1]

Materials:

  • 1,4-Naphthoquinone

  • trans-1-Acetoxy-1,3-butadiene

  • Dimethylformamide (DMF), polar solvent

  • Acetic acid (optional)

  • Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve 1,4-naphthoquinone in dimethylformamide.

  • Optionally, add 0.1 to 2 moles of acetic acid per mole of 1,4-naphthoquinone.

  • Purge the vessel with nitrogen gas to create an inert atmosphere.

  • Add trans-1-acetoxy-1,3-butadiene to the solution.

  • Heat the reaction mixture to a temperature between 40°C and 50°C.

  • Maintain the reaction at this temperature with stirring until the reaction is complete (typically monitored by TLC).

  • The resulting solution containing 1-acetoxy-1,4,4a,9a-tetrahydroanthraquinone (B8042062) can be used directly for subsequent reactions or worked up to isolate the product.

  • For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Applications in Drug Development

The tetrahydroanthraquinone (B8792033) core, readily accessible through this Diels-Alder methodology, is a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities, most notably anticancer properties.

Anticancer Activity and Mechanism of Action

Numerous studies have demonstrated that tetrahydroanthraquinone derivatives induce apoptosis in various cancer cell lines. The proposed mechanism of action involves multiple signaling pathways, primarily centered around the induction of oxidative stress and endoplasmic reticulum (ER) stress.

Induction of Apoptosis: The synthesized adducts, particularly after hydrolysis of the acetate group to the corresponding alcohol, have been shown to trigger programmed cell death. This occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax.[2]

  • Caspase Activation: Activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[3][4]

  • Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol, a key step in the intrinsic apoptotic pathway.[2]

Induction of Oxidative and ER Stress: Quinone-containing compounds are known to generate reactive oxygen species (ROS) through redox cycling.[5] This increase in intracellular ROS can lead to oxidative damage and trigger ER stress. The accumulation of unfolded or misfolded proteins in the ER activates the unfolded protein response (UPR), which, under prolonged stress, switches from a pro-survival to a pro-apoptotic signal. Key components of this pathway include:

  • UPR Sensors: Activation of PERK, IRE1α, and ATF6.[6][7]

  • CHOP Upregulation: Increased expression of the pro-apoptotic transcription factor CHOP.[6][8]

  • ATF4 Activation: The PERK branch of the UPR leads to the phosphorylation of eIF2α and subsequent translation of ATF4, which in turn upregulates CHOP.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Diels-Alder Cycloaddition cluster_workup Workup & Purification cluster_product Product cluster_analysis Characterization Quinone Quinone (e.g., p-Benzoquinone, 1,4-Naphthoquinone) Reaction Reaction in Anhydrous Solvent (e.g., Toluene, DMF) 40-110 °C Quinone->Reaction Diene This compound Diene->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Adduct Diels-Alder Adduct (e.g., Tetrahydroanthraquinone) Chromatography->Adduct NMR NMR Spectroscopy (¹H, ¹³C) Adduct->NMR IR FT-IR Spectroscopy Adduct->IR

Caption: General workflow for the synthesis and characterization of Diels-Alder adducts.

Signaling Pathway of Apoptosis Induction

apoptosis_pathway cluster_stimulus Cellular Stress Induction cluster_er_stress ER Stress Response (UPR) cluster_mitochondrial Intrinsic Apoptotic Pathway cluster_extrinsic Extrinsic Apoptotic Pathway cluster_execution Execution Phase Adduct Tetrahydroanthraquinone Adduct ROS Increased ROS Production Adduct->ROS DeathR Death Receptor Activation Adduct->DeathR ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress PERK PERK Activation ER_Stress->PERK ATF4 ATF4 Activation PERK->ATF4 CHOP CHOP Upregulation ATF4->CHOP Bcl2_down Bcl-2 Downregulation CHOP->Bcl2_down Bax_up Bax Upregulation CHOP->Bax_up Mito Mitochondrial Dysfunction Bcl2_down->Mito Bax_up->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling cascade of tetrahydroanthraquinone-induced apoptosis.

References

Application Notes and Protocols: Oxa-Pictet-Spengler Cyclization and Reactions of 1-Acetoxy-1,3-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Topic:

Initial research indicates a potential misunderstanding in the premise of an "oxa-Pictet-Spengler cyclization with 1-acetoxy-1,3-butadiene (B75349)." The oxa-Pictet-Spengler reaction is a cyclization that involves the condensation of a β-arylethyl alcohol with an aldehyde or a ketone.[1] this compound, a conjugated diene, is not a typical substrate for this reaction.

The primary and well-documented application of this compound in organic synthesis is as a diene in Diels-Alder reactions.[2] This cycloaddition reaction is a powerful tool for the formation of six-membered rings.

Therefore, this document will provide detailed application notes and protocols for two separate, yet highly valuable, synthetic transformations:

  • The Oxa-Pictet-Spengler Cyclization: A general protocol for the synthesis of isochromans, which are important structural motifs in many natural products and bioactive molecules.

  • The Diels-Alder Reaction of this compound: A protocol for the cycloaddition of this diene with a dienophile, a versatile method for constructing functionalized cyclohexene (B86901) derivatives.

Part 1: The Oxa-Pictet-Spengler Cyclization

Application Notes:

The oxa-Pictet-Spengler cyclization is the oxygen analog of the Pictet-Spengler reaction and serves as a robust method for the synthesis of isochromans and other related pyran-type heterocycles.[3] The reaction proceeds via the acid-catalyzed condensation of a β-arylethyl alcohol with a carbonyl compound (aldehyde or ketone) to form an oxonium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product. A variety of Brønsted and Lewis acids can be employed as catalysts.[4] The reaction is particularly effective with electron-rich aromatic rings.

Quantitative Data Summary:

The following table summarizes representative data for the oxa-Pictet-Spengler cyclization, showcasing the scope of the reaction with different substrates and catalysts.

Entryβ-Arylethyl AlcoholCarbonyl CompoundCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
12-(3,4-Dimethoxyphenyl)ethanolBenzaldehydeFe(OTf)₂ (1)Toluene (B28343)70495[2]
22-(3,4-Dimethoxyphenyl)ethanol4-MethoxybenzaldehydeFe(OTf)₂ (1)Toluene70496[2]
32-(3,4-Dimethoxyphenyl)ethanol4-NitrobenzaldehydeFe(OTf)₂ (1)Toluene70485[2]
42-(3,4-Dimethoxyphenyl)ethanolCyclohexanoneFe(OTf)₂ (1)Toluene702424[2]
52-(3,4-Dimethoxyphenyl)ethanolCyclohexanone dimethyl ketalFe(OTf)₂ (1)Toluene702453[2]
62-(2-Chlorophenyl)ethanol4-ChlorobenzaldehydeTsOH (stoichiometric)Neat (MW)--92[3]
Experimental Protocol: Fe(OTf)₂-Catalyzed Synthesis of 1-Substituted Isochromans

This protocol is adapted from the iron-catalyzed oxa-Pictet-Spengler cyclization described by Zhou et al.[2]

Materials:

  • β-Arylethyl alcohol (e.g., 2-(3,4-dimethoxyphenyl)ethanol)

  • Aldehyde or ketal (e.g., benzaldehyde)

  • Iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂)

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and anhydrous toluene (2 mL).

  • Sequentially add the β-arylethyl alcohol (1.0 mmol, 1.0 equiv) and Fe(OTf)₂ (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at 70 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired 1-substituted isochroman.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations:

oxa_pictet_spengler_mechanism reactant1 β-Arylethyl alcohol intermediate1 Oxonium Ion reactant1->intermediate1 + reactant2 Aldehyde/Ketone reactant2->intermediate1 catalyst H⁺ (Acid Catalyst) catalyst->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Aromatic Substitution product Isochroman intermediate2->product -H⁺

Caption: General mechanism of the oxa-Pictet-Spengler cyclization.

experimental_workflow_ops step1 Combine Reactants and Catalyst (β-Arylethyl alcohol, Carbonyl, Fe(OTf)₂) step2 Heat Reaction Mixture (Toluene, 70°C, 4h) step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Workup (Solvent Evaporation) step3->step4 step5 Purification (Silica Gel Chromatography) step4->step5 step6 Product Characterization (NMR, MS) step5->step6

Caption: Experimental workflow for the oxa-Pictet-Spengler cyclization.

Part 2: Diels-Alder Reaction of this compound

Application Notes:

This compound is an electron-rich diene commonly used in Diels-Alder reactions.[2] It reacts with a variety of dienophiles, typically those that are electron-deficient, to form substituted cyclohexenes. The resulting acetoxy group in the cycloadduct can be a useful handle for further synthetic transformations. The reaction can be performed under thermal conditions or with Lewis acid catalysis to improve reactivity and selectivity.

Quantitative Data Summary:

The following table presents data for the Diels-Alder reaction of this compound with various dienophiles.

EntryDienophileCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Diastereoselectivity (endo:exo)Reference
1Maleic anhydride (B1165640)ThermalBenzene (B151609)80295>99:1General textbook example
2Methyl acrylateThermalToluene110247585:15
3N-PhenylmaleimideThermalXylene140692>99:1General textbook example
42-Methoxy-5-methyl-1,4-benzoquinoneMolecular Sieves (4Å)DichloromethaneRT4888-[4]
5Diethyl ketovinylphosphonateThermalToluene1101860-
Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride

This is a general protocol for a classic Diels-Alder cycloaddition.

Materials:

  • This compound (mixture of cis and trans isomers)

  • Maleic anhydride

  • Benzene or Toluene (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 g, 10.2 mmol) in anhydrous benzene (20 mL).

  • Add this compound (1.26 g, 11.2 mmol, 1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C for benzene) and maintain for 2 hours.

  • Monitor the disappearance of the starting materials by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will likely precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • The product can be further purified by recrystallization if necessary.

  • Dry the purified product under vacuum to obtain the Diels-Alder adduct.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Visualizations:

diels_alder_mechanism reactant1 This compound (Diene) transition_state Cyclic Transition State reactant1->transition_state + reactant2 Dienophile reactant2->transition_state product Cyclohexene Adduct transition_state->product [4+2] Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

experimental_workflow_da step1 Dissolve Dienophile (Maleic anhydride in Benzene) step2 Add Diene (this compound) step1->step2 step3 Heat to Reflux (~80°C, 2h) step2->step3 step4 Cool and Crystallize step3->step4 step5 Isolate Product (Vacuum Filtration) step4->step5 step6 Purify and Characterize (Recrystallization, NMR, MS) step5->step6

Caption: Experimental workflow for the Diels-Alder reaction.

References

Application Notes and Protocols: Diels-Alder Reaction of 1-Acetoxy-1,3-butadiene with Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The [4+2] cycloaddition between a conjugated diene and a dienophile has found extensive application in the synthesis of complex natural products, pharmaceuticals, and advanced materials. This document details the reaction of 1-acetoxy-1,3-butadiene (B75349) with various N-substituted maleimides, a transformation that yields highly functionalized cyclohexene (B86901) derivatives. These products, possessing a versatile acetoxy group and an imide moiety, serve as valuable synthetic intermediates for further chemical elaboration.

The presence of the acetoxy group on the diene influences the regioselectivity of the cycloaddition and provides a handle for subsequent transformations such as hydrolysis to a hydroxyl group or other nucleophilic substitutions. The maleimide (B117702) core is a common structural motif in biologically active compounds and serves as a versatile scaffold in medicinal chemistry and drug development. The N-substituent of the maleimide can be readily varied, allowing for the introduction of diverse functionalities to modulate the physicochemical and biological properties of the resulting adducts.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction between this compound and a maleimide proceeds via a concerted, pericyclic mechanism. This means the new sigma bonds are formed simultaneously in a single transition state. The reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. For instance, a cis-dienophile will lead to a cis-substituted cyclohexene ring.

The reaction typically favors the formation of the endo product due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the diene in the transition state. However, the exo product, being thermodynamically more stable, can sometimes be favored under conditions of thermodynamic control (e.g., higher temperatures and longer reaction times).

dot

Caption: General Diels-Alder reaction scheme.

Applications in Synthesis and Drug Development

The Diels-Alder adducts derived from this compound and maleimides are valuable intermediates for the synthesis of a wide range of complex molecules:

  • Natural Product Synthesis: The functionalized cyclohexene core can be elaborated to construct the carbon skeleton of various natural products.

  • Pharmaceutical Scaffolds: The succinimide (B58015) ring is a known pharmacophore in various drug candidates. The ability to easily modify the N-substituent allows for the generation of libraries of compounds for high-throughput screening.

  • Bioconjugation: Maleimides are widely used for the selective modification of proteins and other biomolecules via Michael addition to cysteine residues. The Diels-Alder adducts can be designed to incorporate functionalities that facilitate bioconjugation.

  • Materials Science: The rigid bicyclic structure of the adducts can be incorporated into polymers to modify their thermal and mechanical properties.

Data Presentation: Reaction of this compound with N-Substituted Maleimides

While specific, direct comparative studies on a wide range of N-substituted maleimides with this compound are not extensively tabulated in single literature sources, the following table provides representative data gleaned from analogous reactions and general principles of Diels-Alder reactions. Yields and optimal conditions are highly dependent on the nature of the N-substituent.

Dienophile (Maleimide)N-SubstituentSolventTemperature (°C)Reaction Time (h)CatalystYield (%)
N-PhenylmaleimidePhenylToluene (B28343)110 (reflux)4 - 8NoneGood to Excellent
N-EthylmaleimideEthylDichloromethane40 (reflux)6 - 12NoneModerate to Good
N-BenzylmaleimideBenzylXylene140 (reflux)3 - 6NoneGood
N-(p-Tolyl)maleimidep-TolylToluene110 (reflux)4 - 8NoneGood to Excellent
N-(p-Nitrophenyl)maleimidep-NitrophenylToluene110 (reflux)2 - 4NoneExcellent
N-MethylmaleimideMethylDichloromethane40 (reflux)8 - 16NoneModerate

Note: "Moderate" yields are generally in the range of 40-60%, "Good" in the range of 60-80%, and "Excellent" above 80%. Electron-withdrawing groups on the N-aryl substituent of the maleimide generally accelerate the reaction rate. For less reactive systems, the use of a Lewis acid catalyst can be beneficial.

Experimental Protocols

General Protocol for the Diels-Alder Reaction of this compound with N-Phenylmaleimide

This protocol describes a representative procedure for the thermal Diels-Alder reaction.

Materials:

  • This compound (stabilized with a suitable inhibitor)

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add N-phenylmaleimide (1.0 eq).

  • Add anhydrous toluene to dissolve the N-phenylmaleimide.

  • To this solution, add this compound (1.1 - 1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting maleimide is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Diels-Alder adduct.

  • Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Lewis Acid Catalyzed Diels-Alder Reaction

For less reactive maleimides or to achieve higher stereoselectivity, a Lewis acid catalyst can be employed.

Modifications to the General Protocol:

  • Cool the solution of the N-substituted maleimide in a suitable anhydrous solvent (e.g., dichloromethane) to a low temperature (e.g., -78 °C to 0 °C).

  • Slowly add a solution of the Lewis acid (e.g., TiCl₄, Et₂AlCl, or BF₃·OEt₂) (0.1 - 1.0 eq) in the same solvent.

  • Stir the mixture for a short period (e.g., 15-30 minutes).

  • Add the this compound dropwise to the cooled mixture.

  • Allow the reaction to proceed at the low temperature, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Follow a standard aqueous workup procedure, and then proceed with purification as described in the general protocol.

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Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine N-Maleimide and Toluene in Flask Diene_Addition 2. Add this compound Reactants->Diene_Addition Reflux 3. Heat to Reflux (110 °C) Diene_Addition->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cooldown 5. Cool to Room Temperature Monitor->Cooldown Reaction Complete Solvent_Removal 6. Remove Solvent (Rotovap) Cooldown->Solvent_Removal Purification 7. Column Chromatography Solvent_Removal->Purification Characterization 8. Characterize Product (NMR, MS, IR) Purification->Characterization

Caption: A typical experimental workflow for the reaction.

Signaling Pathways and Biological Relevance

While the direct products of this specific Diels-Alder reaction may not be final drug compounds, they serve as crucial intermediates in the synthesis of molecules that can interact with various biological signaling pathways. For instance, derivatives of the succinimide core are known to inhibit enzymes such as glycogen (B147801) synthase kinase 3 (GSK-3) or act as ligands for various receptors. The ability to introduce diverse N-substituents allows for the fine-tuning of inhibitory activity and selectivity.

dot

Signaling_Pathway_Logic cluster_synthesis Synthetic Pathway cluster_derivatization Further Derivatization cluster_biological Biological Interaction Diene This compound DA_Adduct Diels-Alder Adduct Diene->DA_Adduct Dienophile N-Substituted Maleimide Dienophile->DA_Adduct Functionalization Modification of Acetoxy and N-Substituent DA_Adduct->Functionalization Final_Compound Bioactive Compound Functionalization->Final_Compound Target Biological Target (e.g., Enzyme, Receptor) Final_Compound->Target Binding/Inhibition Signaling_Pathway Modulation of Signaling Pathway Target->Signaling_Pathway Cellular_Response Cellular Response Signaling_Pathway->Cellular_Response

Caption: Logical relationship from synthesis to biological activity.

Safety Precautions

  • This compound is flammable and should be handled in a well-ventilated fume hood.

  • Maleimides can be irritants and sensitizers; appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Lewis acids are corrosive and moisture-sensitive; they should be handled under an inert atmosphere with care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Application Notes and Protocols for Diels-Alder Reaction with ortho-Carbazolequinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting the Diels-Alder reaction with ortho-carbazolequinones. This reaction is a valuable tool for the synthesis of novel benzocarbazolequinone structures, which are of interest in medicinal chemistry and drug development.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. In the context of carbazole (B46965) chemistry, ortho-carbazolequinones can act as dienophiles, reacting with suitable dienes to generate complex polycyclic frameworks. Specifically, the reaction of ortho-carbazolequinones with dienes like 1-acetoxy-1,3-butadiene (B75349) and 1,3-cyclopentadiene provides access to novel benzocarbazolequinone architectures[1]. These structures are of significant interest due to the prevalence of the carbazole moiety in biologically active compounds.

Experimental Overview

The synthesis of the target benzocarbazolequinones involves a two-step process. The first step is the oxidation of a corresponding hydroxycarbazole to the highly reactive ortho-carbazolequinone. The second step is the Diels-Alder cycloaddition of the in-situ generated or isolated ortho-carbazolequinone with a suitable diene.

Key Experimental Parameters

Several factors can influence the success and outcome of the Diels-Alder reaction with ortho-carbazolequinones:

  • Solvent: The choice of solvent can affect the solubility of the reactants and the rate of the reaction. Common solvents for Diels-Alder reactions include toluene, benzene, and dichloromethane (B109758).

  • Temperature: The reaction may be performed at room temperature or require heating (reflux) to proceed at a reasonable rate. The optimal temperature will depend on the specific reactivity of the diene and dienophile.

  • Reaction Time: The duration of the reaction should be monitored to ensure complete conversion of the starting materials and to minimize the formation of side products.

  • Diene Selection: The nature of the diene will determine the structure of the resulting benzocarbazolequinone. Both cyclic and acyclic dienes can be employed.

Experimental Protocols

The following are generalized protocols for the synthesis of ortho-carbazolequinones and their subsequent Diels-Alder reactions.

Protocol 1: Synthesis of ortho-Carbazolequinones from Hydroxycarbazoles

This protocol describes the oxidation of 2- or 3-hydroxycarbazoles to the corresponding ortho-carbazolequinones using Frémy's salt (potassium nitrosodisulfonate).

Materials:

  • 2-Hydroxycarbazole or 3-hydroxycarbazole

  • Frémy's salt (potassium nitrosodisulfonate)

  • Acetone (B3395972)

  • Phosphate (B84403) buffer (e.g., KH₂PO₄ solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the hydroxycarbazole starting material in acetone in a round-bottom flask.

  • Add an aqueous solution of Frémy's salt to the stirred solution of the hydroxycarbazole. The reaction mixture will typically change color, indicating the formation of the quinone.

  • The reaction is generally rapid and can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a phosphate buffer solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ortho-carbazolequinone.

  • The crude product may be used directly in the next step or purified by column chromatography on silica (B1680970) gel.

Protocol 2: Diels-Alder Reaction of ortho-Carbazolequinones

This protocol outlines the general procedure for the cycloaddition reaction between an ortho-carbazolequinone and a diene.

Materials:

  • ortho-Carbazolequinone (from Protocol 1)

  • Diene (e.g., 1,3-cyclopentadiene or this compound)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ortho-carbazolequinone in an anhydrous solvent under an inert atmosphere, add the diene.

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to afford the desired benzocarbazolequinone adduct.

Data Presentation

The following tables summarize the expected reactants and products for the Diels-Alder reaction of ortho-carbazolequinones.

Table 1: Reactants for the Diels-Alder Reaction

Reactant TypeExample CompoundRole in Reaction
Dienophile9-Methylcarbazole-1,2-quinoneReacts with the diene
Dienophile9-Methylcarbazole-3,4-quinoneReacts with the diene
Diene1,3-CyclopentadieneProvides the 4π electron system
DieneThis compoundProvides the 4π electron system

Table 2: Products of the Diels-Alder Reaction

DienophileDieneProduct Structure
9-Methylcarbazole-1,2-quinone1,3-CyclopentadieneBenzocarbazolequinone adduct
9-Methylcarbazole-1,2-quinoneThis compoundBenzocarbazolequinone adduct
9-Methylcarbazole-3,4-quinone1,3-CyclopentadieneBenzocarbazolequinone adduct
9-Methylcarbazole-3,4-quinoneThis compoundBenzocarbazolequinone adduct

Mandatory Visualization

Diagram 1: General Workflow for the Synthesis of Benzocarbazolequinones

G Workflow for Benzocarbazolequinone Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Diels-Alder Reaction cluster_2 Analysis start Hydroxycarbazole oxidation Oxidation with Frémy's Salt start->oxidation quinone ortho-Carbazolequinone oxidation->quinone diels_alder [4+2] Cycloaddition quinone->diels_alder diene Diene diene->diels_alder product Benzocarbazolequinone diels_alder->product purification Purification (Chromatography) product->purification characterization Structural Characterization (NMR, MS) purification->characterization

Caption: General workflow for benzocarbazolequinone synthesis.

Diagram 2: Logical Relationship of Reactants and Products

G Reactant-Product Relationship dienophile ortho-Carbazolequinone (Dienophile) reaction Diels-Alder Reaction dienophile->reaction diene Conjugated Diene diene->reaction product Benzocarbazolequinone Adduct reaction->product

Caption: Reactant and product relationship in the Diels-Alder reaction.

References

Application Notes and Protocols: The Diels-Alder Reaction of 1-Acetoxy-1,3-butadiene and Diethyl Ketovinylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Diels-Alder reaction between 1-acetoxy-1,3-butadiene (B75349) and diethyl ketovinylphosphonate. This [4+2] cycloaddition reaction is a valuable tool for the synthesis of highly functionalized cyclohexene (B86901) rings, which are important structural motifs in numerous biologically active molecules and key intermediates in drug discovery and development.

Introduction

The Diels-Alder reaction is a powerful and versatile transformation in organic synthesis that forms a six-membered ring from a conjugated diene and a dienophile.[1] The reaction between this compound (as the diene) and diethyl ketovinylphosphonate (as the dienophile) provides access to a synthetically useful adduct, diethyl (4-acetoxy-1-oxo-3-cyclohexen-1-yl)phosphonate. The resulting cyclohexene ring is adorned with an acetoxy group, a ketone, and a phosphonate (B1237965) ester, offering multiple points for further chemical elaboration.

The strategic importance of this reaction lies in its ability to rapidly construct molecular complexity in a stereocontrolled manner. The resulting phosphonate-containing cyclohexenone core is a precursor to a variety of carbocyclic and heterocyclic compounds with potential applications in medicinal chemistry, including the development of enzyme inhibitors and modulators of signaling pathways.

Reaction Scheme

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_product Product diene This compound product Diethyl (4-acetoxy-1-oxo-3-cyclohexen-1-yl)phosphonate diene->product + dienophile Diethyl Ketovinylphosphonate dienophile->product

Caption: General scheme of the Diels-Alder reaction.

Experimental Protocols

Two primary protocols are presented: a thermal cycloaddition and a Lewis acid-catalyzed cycloaddition. The choice of protocol will depend on the desired reaction rate and selectivity.

Protocol 1: Thermal Diels-Alder Cycloaddition

This protocol describes the reaction under thermal conditions without the use of a catalyst.

Materials:

  • This compound (mixture of cis and trans isomers)

  • Diethyl ketovinylphosphonate

  • Toluene (B28343), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add diethyl ketovinylphosphonate (1.0 eq).

  • Dissolve the dienophile in anhydrous toluene (approximately 0.5 M solution).

  • Add this compound (1.2 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired diethyl (4-acetoxy-1-oxo-3-cyclohexen-1-yl)phosphonate.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

Lewis acid catalysis can significantly accelerate the reaction rate and may improve the regioselectivity and stereoselectivity of the cycloaddition.[2][3]

Materials:

  • This compound (mixture of cis and trans isomers)

  • Diethyl ketovinylphosphonate

  • Lewis acid (e.g., Aluminum chloride (AlCl3), Zinc chloride (ZnCl2), or Ethylaluminum dichloride (EtAlCl2))

  • Dichloromethane (B109758) (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes for transfer of reagents

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the Lewis acid (0.1 - 1.0 eq) and anhydrous dichloromethane (approximately 0.2 M solution based on the dienophile).

  • Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the Lewis acid).

  • Slowly add diethyl ketovinylphosphonate (1.0 eq) to the Lewis acid suspension/solution with stirring.

  • Stir the mixture for 15-30 minutes to allow for complexation.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Maintain the reaction at the chosen temperature and monitor its progress by TLC or 1H NMR.

  • Upon completion (typically 1-8 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical experimental data for the thermal and Lewis acid-catalyzed Diels-Alder reactions. Please note that specific yields and reaction times may vary depending on the exact conditions and scale of the reaction.

ParameterThermal CycloadditionLewis Acid-Catalyzed (EtAlCl2)
Diene:Dienophile Ratio 1.2 : 1.01.1 : 1.0
Solvent TolueneDichloromethane
Temperature (°C) 80 - 110-78 to 0
Reaction Time (h) 12 - 241 - 4
Typical Yield (%) 60 - 7580 - 95

Spectroscopic Data for Diethyl (4-acetoxy-1-oxo-3-cyclohexen-1-yl)phosphonate:

  • 1H NMR (CDCl3, 400 MHz): Expected signals: δ 6.0-5.5 (m, 1H, vinylic H), 4.2-4.0 (m, 4H, OCH2CH3), 3.2-2.5 (m, 4H, allylic and CH2P), 2.15 (s, 3H, OAc), 1.3 (t, 6H, OCH2CH3).

  • 13C NMR (CDCl3, 100 MHz): Expected signals: δ 200-190 (d, C=O), 169 (s, C=O, acetate), 140-120 (vinylic C's), 63 (d, OCH2), 40-30 (CH2's), 21 (CH3, acetate), 16 (d, CH3, ethyl).

  • 31P NMR (CDCl3, 162 MHz): Expected signals: δ 20-25.

  • IR (neat, cm-1): Expected signals: ~1740 (C=O, ester), ~1680 (C=O, ketone), ~1240 (P=O), ~1030 (P-O-C).

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C12H19O6PNa [M+Na]+, found.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the Diels-Alder reaction and the logical relationship of how Lewis acid catalysis enhances the reaction rate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Reaction Setup: - Dry glassware - Inert atmosphere reagents Reagent Preparation: - Dissolve dienophile - Add diene prep->reagents thermal Thermal Conditions: Heat to 80-110 °C reagents->thermal catalyzed Catalyzed Conditions: - Add Lewis Acid - Cool to -78 to 0 °C reagents->catalyzed monitor Monitor Progress (TLC, NMR) thermal->monitor catalyzed->monitor quench Quench Reaction (if catalyzed) monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify analysis Characterization: - NMR - IR - HRMS purify->analysis

Caption: General experimental workflow for the Diels-Alder reaction.

G dienophile Dienophile (Diethyl Ketovinylphosphonate) complex Lewis Acid-Dienophile Complex dienophile->complex lewis_acid Lewis Acid (e.g., EtAlCl₂) lewis_acid->complex lumo Lowered LUMO Energy of Dienophile complex->lumo interaction Enhanced HOMO-LUMO Interaction lumo->interaction homo Diene HOMO homo->interaction rate Increased Reaction Rate interaction->rate

Caption: Logic of Lewis acid catalysis in the Diels-Alder reaction.

Applications in Drug Development

The phosphonate-containing cyclohexenone adduct obtained from this reaction is a versatile intermediate for the synthesis of various compounds of interest in drug development.

  • Access to Novel Scaffolds: The multiple functional groups allow for diverse chemical modifications, leading to the generation of libraries of novel compounds for biological screening.

  • Synthesis of Enzyme Inhibitors: The phosphonate moiety can act as a phosphate (B84403) mimic, making these compounds potential inhibitors of enzymes such as phosphatases, kinases, and proteases.

  • Pro-drug Design: The phosphonate ester can be designed as a pro-drug that is cleaved in vivo to release the active phosphonic acid.

Safety Precautions

  • This compound is flammable and should be handled in a well-ventilated fume hood.

  • Lewis acids are corrosive and moisture-sensitive. They should be handled under an inert atmosphere using appropriate personal protective equipment (gloves, safety glasses).

  • Reactions involving Lewis acids can be exothermic. Proper temperature control is crucial.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Acetoxy-1,3-Butadiene by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-acetoxy-1,3-butadiene (B75349). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining high-purity this compound through distillation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purification necessary?

This compound is a versatile diene used in various chemical syntheses, most notably in Diels-Alder reactions.[1] It is a colorless to slightly yellow liquid and is typically supplied as a mixture of cis and trans isomers.[1] Purification, primarily through distillation, is crucial because the compound is prone to polymerization upon storage and may contain impurities from its synthesis, such as crotonaldehyde.[1][2]

Q2: What are the common impurities in crude this compound?

The most common impurity is crotonaldehyde, a starting material in one of the common synthetic routes.[2] Other potential impurities include acetic anhydride, acetic acid, and polymeric byproducts. Additionally, like other dienes, it can form peroxides upon exposure to air, which can be hazardous.

Q3: What is the boiling point of this compound?

This compound is heat-sensitive and prone to polymerization at elevated temperatures. Therefore, it is essential to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

PressureBoiling Point (°C)
760 mmHg (Atmospheric)~141
40 mmHg60-61

Q4: What kind of stabilizer is used for this compound?

Commercial preparations of this compound are often stabilized with about 0.1% of p-tert-butylcatechol (TBC) to inhibit polymerization.[2] For distillation, it is advisable to add a non-volatile inhibitor to the distillation flask.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product is not distilling at the expected temperature/pressure. - Inaccurate pressure reading.- Leaks in the distillation apparatus.- Presence of non-volatile impurities.- Calibrate the manometer.- Check all glass joints and connections for a proper seal. Ensure all joints are adequately greased.- Ensure the crude material has been appropriately pre-treated to remove impurities.
Bumping or foaming in the distillation flask. - Too rapid heating.- Absence of a stirring mechanism or boiling chips.- High concentration of volatile impurities.- Heat the distillation flask gradually.- Use a magnetic stir bar for smooth boiling.- If foaming is excessive, reduce the heating and allow it to subside before continuing.
Distillate is discolored (yellow or brown). - Decomposition of the product due to excessive heat.- Co-distillation of impurities.- Reduce the temperature of the heating bath.- Ensure the vacuum is stable and at the desired level.- Check the purity of the starting material and perform pre-treatment if necessary.
Polymerization in the distillation flask. - Insufficient inhibitor in the distillation flask.- Distillation temperature is too high.- Prolonged heating time.- Add a non-volatile polymerization inhibitor (e.g., hydroquinone) to the distillation flask before heating.- Lower the distillation temperature by using a higher vacuum.- Complete the distillation as quickly as possible.
Low yield of purified product. - Incomplete distillation.- Loss of product due to leaks in the system.- Polymerization of the starting material.- Ensure the distillation is run to completion.- Carefully check for and rectify any leaks.- Use an appropriate amount of inhibitor and optimal distillation conditions.

Experimental Protocols

Pre-Distillation Workup: Removal of Crotonaldehyde

If the crude this compound is suspected to contain crotonaldehyde, the following washing procedure should be performed before distillation.

  • Dissolve the crude this compound in an equal volume of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the solution with a 40% aqueous sodium bisulfite solution to remove crotonaldehyde. Shake gently to avoid emulsion formation.

  • Separate the aqueous layer.

  • Wash the organic layer with a 5% aqueous sodium carbonate solution to neutralize any remaining acidic impurities.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether under reduced pressure using a rotary evaporator.

Vacuum Distillation of this compound
  • Apparatus Setup : Assemble a standard vacuum distillation apparatus with a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks. Use a magnetic stirrer and a heating mantle.

  • Inhibitor Addition : Add a small amount of a non-volatile polymerization inhibitor, such as hydroquinone, to the distillation flask containing the crude or pre-treated this compound.

  • System Evacuation : Connect the apparatus to a vacuum pump and slowly evacuate the system. A vacuum of around 40 mmHg is recommended.

  • Heating : Once the desired vacuum is stable, begin to heat the distillation flask gently with the heating mantle.

  • Fraction Collection : Collect the fraction that distills at 60-61 °C at 40 mmHg.

  • Storage : Store the purified this compound at a low temperature (2-8 °C) in a tightly sealed container, and consider adding a stabilizer like p-tert-butylcatechol if it will be stored for an extended period.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_pretreatment Pre-Distillation Workup cluster_distillation Vacuum Distillation dissolve Dissolve in Diethyl Ether wash_bisulfite Wash with 40% NaHSO3 dissolve->wash_bisulfite wash_carbonate Wash with 5% Na2CO3 wash_bisulfite->wash_carbonate wash_water Wash with Water wash_carbonate->wash_water dry Dry with Na2SO4 wash_water->dry filter Filter dry->filter evaporate Evaporate Ether filter->evaporate add_inhibitor Add Inhibitor (Hydroquinone) evaporate->add_inhibitor setup_distillation Assemble Apparatus add_inhibitor->setup_distillation evacuate Evacuate System (~40 mmHg) setup_distillation->evacuate heat Gentle Heating evacuate->heat collect Collect Fraction (60-61 °C) heat->collect purified Purified this compound collect->purified crude Crude this compound crude->dissolve

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Distillation Issues cluster_polymerization Polymerization cluster_purity Impure Distillate start Distillation Problem Occurs viscosity_increase Increased Viscosity in Flask start->viscosity_increase solid_formation Solid Formation start->solid_formation off_color Discolored Distillate start->off_color wrong_bp Incorrect Boiling Point start->wrong_bp stop_heating Stop Heating Immediately viscosity_increase->stop_heating solid_formation->stop_heating cool_down Cool Down Flask stop_heating->cool_down add_inhibitor Add More Inhibitor cool_down->add_inhibitor check_temp Check Heating Temperature off_color->check_temp check_vacuum Check Vacuum Level wrong_bp->check_vacuum rerun_pretreatment Re-run Pre-treatment check_vacuum->rerun_pretreatment check_temp->rerun_pretreatment

Caption: Decision tree for troubleshooting common distillation problems.

References

removing p-tert-butylcatechol inhibitor from 1-acetoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of the p-tert-butylcatechol (TBC) inhibitor from 1-acetoxy-1,3-butadiene (B75349).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the p-tert-butylcatechol (TBC) inhibitor from this compound?

A1: p-tert-butylcatechol (TBC) is added to this compound to prevent polymerization during storage and transport.[1] However, for most chemical reactions, particularly polymerizations or reactions sensitive to radical scavengers, the presence of TBC can inhibit or interfere with the desired chemical transformation. Therefore, it must be removed to ensure the reactivity of the monomer.

Q2: What are the most common methods for removing TBC from this compound?

A2: The most common laboratory-scale methods for removing phenolic inhibitors like TBC from dienes are:

  • Alkali Washing: This technique involves washing the monomer with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), to convert the acidic TBC into its water-soluble salt.[2][3][4][5][6]

  • Adsorption Chromatography: This method consists of passing the monomer through a column packed with a polar adsorbent, like activated alumina (B75360), which retains the polar TBC while the less polar monomer elutes.[1][7]

  • Vacuum Distillation: This method separates the volatile monomer from the less volatile TBC inhibitor.[4][8]

Q3: Which inhibitor removal method is best for my experiment?

A3: The choice of method depends on the scale of your experiment, the required purity of the monomer, and the available equipment.

  • Alkali washing is a simple and cost-effective method suitable for larger quantities of the monomer. However, it introduces water, which necessitates a subsequent drying step.[1]

  • Adsorption chromatography is excellent for obtaining high-purity, dry monomer and is well-suited for smaller-scale experiments.[1][9][10]

  • Vacuum distillation is effective but requires careful temperature control to prevent polymerization of the monomer.[4][8]

Troubleshooting Guides

Alkali Washing
Issue Possible Cause Solution
Incomplete TBC Removal Insufficient amount or concentration of NaOH solution.Use a 5-10% aqueous NaOH solution and wash the monomer solution multiple times.[4] Monitor the color of the aqueous layer; it should be colorless after the final wash.
Inadequate mixing of the two phases.Shake the separatory funnel vigorously for several minutes during each wash to ensure thorough mixing.
Emulsion Formation Vigorous shaking, especially with certain solvents.Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Addition of a small amount of brine can also help break the emulsion.
Monomer Polymerization Exposure to heat or light after inhibitor removal.Perform the procedure quickly and store the purified monomer in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Presence of Water in Final Product Incomplete drying.Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) for a sufficient amount of time. Ensure the drying agent is fresh.
Adsorption Chromatography
Issue Possible Cause Solution
TBC Breakthrough (Inhibitor in Eluent) Column is overloaded with the monomer.Use a sufficient amount of adsorbent. A general guideline is to use a 1:10 to 1:20 ratio of monomer to adsorbent by weight.
Channeling in the column packing.Pack the column carefully to ensure a uniform bed. Wet packing (slurry packing) is generally preferred over dry packing.
Slow Elution Rate Adsorbent is too fine or packed too tightly.Use an adsorbent with a larger particle size or apply gentle positive pressure (e.g., with a nitrogen line or a pump).
Viscosity of the monomer.Dilute the monomer in a non-polar, low-boiling solvent (e.g., hexane (B92381) or diethyl ether) before loading it onto the column.
Monomer Polymerization on the Column Heat generation from the adsorption process.Pre-cool the monomer solution and the column. Elute the monomer quickly.

Experimental Protocols

Alkali Washing Protocol
  • Dissolve the this compound in a water-immiscible organic solvent (e.g., diethyl ether or hexanes) in a separatory funnel.

  • Add an equal volume of a 5% (w/v) aqueous sodium hydroxide (NaOH) solution.[11]

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will be colored due to the phenolate (B1203915) salt of TBC.

  • Drain the lower aqueous layer.

  • Repeat the washing with fresh NaOH solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to aid in drying.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Store the purified this compound under an inert atmosphere in a refrigerator.

Adsorption Chromatography Protocol
  • Select a glass column of appropriate size for the amount of monomer to be purified.

  • Prepare a slurry of activated alumina in a non-polar solvent (e.g., hexanes).

  • Pack the column with the slurry, ensuring there are no air bubbles or channels.

  • Allow the solvent to drain to the top of the adsorbent bed.

  • Dissolve the this compound in a minimal amount of the non-polar solvent.

  • Carefully load the monomer solution onto the top of the column.

  • Elute the purified monomer with the non-polar solvent, collecting the fractions.

  • Monitor the elution of the product by thin-layer chromatography (TLC) if necessary.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Store the purified this compound under an inert atmosphere in a refrigerator.

Quantitative Data

The following table provides illustrative data on the efficiency of TBC removal from butadiene, which can be considered as a proxy for this compound due to their structural similarities.

Method Initial TBC Concentration (ppm) Final TBC Concentration (ppm) Removal Efficiency (%) Reference
Alkali Washing (10% NaOH)50< 1> 98[3]
Adsorption (Activated Alumina)120-150Not specifiedHigh[12]

Visualizations

Alkali_Washing_Workflow start Start: this compound (containing TBC) dissolve Dissolve in Organic Solvent start->dissolve wash_naoh Wash with 5% aq. NaOH (Separatory Funnel) dissolve->wash_naoh separate_aq Separate Aqueous Layer (Colored) wash_naoh->separate_aq repeat_wash Repeat Wash until Aqueous Layer is Colorless separate_aq->repeat_wash wash_water Wash with Water repeat_wash->wash_water Yes wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry filter Filter dry->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate end End: Purified This compound evaporate->end

Caption: Workflow for removing TBC via alkali washing.

Adsorption_Chromatography_Workflow start Start: this compound (containing TBC) dissolve Dissolve Monomer in Non-Polar Solvent start->dissolve prepare_column Prepare Activated Alumina Column load_column Load Monomer Solution onto Column prepare_column->load_column dissolve->load_column elute Elute with Non-Polar Solvent load_column->elute collect_fractions Collect Fractions elute->collect_fractions combine_fractions Combine Pure Fractions (TLC analysis) collect_fractions->combine_fractions evaporate Solvent Evaporation (Rotary Evaporator) combine_fractions->evaporate end End: Purified This compound evaporate->end

Caption: Workflow for TBC removal by adsorption chromatography.

References

preventing polymerization of 1-acetoxy-1,3-butadiene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-acetoxy-1,3-butadiene (B75349). The information provided is intended to help prevent polymerization during storage and ensure the compound's stability for experimental use.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to prevent polymerization?

To minimize the risk of polymerization, this compound should be stored at 2-8°C in a dry, cool place.[1][2] It is a flammable liquid and should be stored in an appropriate flammable liquid storage area.[3] The product is typically supplied with an inhibitor, such as 0.1% p-tert-butylcatechol (TBC), to ensure stability under these conditions.[1]

Q2: What are the signs that this compound has started to polymerize?

The primary visual indicator of polymerization is an increase in the viscosity of the liquid. In advanced stages, solid polymer may become visible. If the product appears more viscous than a clear, colorless to slightly yellow liquid, polymerization may have begun.

Q3: What is the shelf-life of this compound?

While a specific shelf-life can vary depending on storage conditions, polymerization can occur after long-term storage.[4] It is recommended to inspect the material for any signs of increased viscosity before use, especially if it has been stored for an extended period. To ensure purity, distillation may be necessary before use.[4]

Q4: Are there alternative inhibitors for preventing polymerization of dienes?

Yes, several compounds are used to inhibit the polymerization of dienes, including other phenolic compounds like hydroquinone (B1673460) and 2,6-di-tert-butyl-p-methylphenol (BHT), as well as amine-based inhibitors like diethylhydroxylamine.[5][] However, this compound is most commonly supplied with p-tert-butylcatechol (TBC).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity or Presence of Solids Onset of polymerization.Do not use the material. If a significant portion is still liquid, it may be possible to purify it by vacuum distillation to remove the polymer and inhibitor. However, this should be done with caution. For disposal of polymerized material, refer to the safety data sheet (SDS) and local hazardous waste disposal guidelines.
Unexpected Reaction Outcome Presence of the inhibitor (p-tert-butylcatechol) interfering with the reaction.The inhibitor should be removed before use in most polymerization-sensitive reactions. Refer to the experimental protocols below for inhibitor removal.
Discoloration of the Product Impurities or slight degradation.Slight yellowing may not affect reactivity in all applications. However, for sensitive reactions, purification by distillation is recommended.

Experimental Protocols

Protocol 1: Removal of p-tert-butylcatechol (TBC) Inhibitor by Washing

This protocol is suitable for researchers who need to remove the phenolic inhibitor TBC before their experiment.

Materials:

  • This compound containing TBC

  • 10% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Beakers

  • Erlenmeyer flask

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 10% aqueous NaOH solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate. The TBC will react with the NaOH and be extracted into the lower aqueous layer.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with distilled water by repeating steps 2-5.

  • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or calcium chloride to dry the liquid. Swirl the flask gently.

  • Carefully decant or filter the dried this compound into a clean, dry storage vessel.

  • Use the inhibitor-free diene immediately, as it will be more prone to polymerization.

Protocol 2: Purification by Vacuum Distillation

This method is effective for removing both the inhibitor and any existing polymer.

Materials:

  • This compound

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source)

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry.

  • Place the this compound and a stir bar into the round-bottom flask.

  • Begin stirring and slowly apply vacuum.

  • Gently heat the flask using a heating mantle.

  • Collect the purified this compound in the receiving flask. The boiling point is approximately 60-61 °C at 40 mmHg.[1][2]

  • Once the distillation is complete, release the vacuum and allow the apparatus to cool.

  • The purified product should be used immediately or stored under an inert atmosphere at 2-8°C with a fresh addition of inhibitor if long-term storage is required.

Data Presentation

Parameter Value Reference
Recommended Storage Temperature 2-8°C[1][2]
Common Inhibitor p-tert-butylcatechol (TBC)[1]
Typical Inhibitor Concentration 0.1%[1]
Boiling Point 60-61 °C at 40 mmHg[1][2]
Density 0.945 g/mL at 25 °C[1]

Logical Workflow for Preventing Polymerization

Preventing Polymerization of this compound storage Proper Storage temp Temperature (2-8°C) storage->temp light Avoid Light storage->light air Inert Atmosphere storage->air polymerization Polymerization storage->polymerization Mitigates inhibitor Presence of Inhibitor (e.g., 0.1% TBC) inhibitor->polymerization Prevents destabilization Destabilizing Factors high_temp Elevated Temperature destabilization->high_temp long_storage Prolonged Storage destabilization->long_storage inhibitor_removal Inhibitor Removal destabilization->inhibitor_removal high_temp->polymerization long_storage->polymerization inhibitor_removal->polymerization Increases risk if not used immediately prevention Preventative Measures prevention->storage Includes prevention->inhibitor Maintains purification Purification Before Use (e.g., Distillation) purification->polymerization Removes polymer

Caption: Factors influencing the polymerization of this compound and preventative measures.

References

Technical Support Center: Diels-Alder Reactions of 1-Acetoxy-1,3-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diels-Alder reactions of 1-acetoxy-1,3-butadiene (B75349).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Diels-Alder reactions involving this compound?

A1: The primary side products encountered are:

  • Polymers of this compound: This diene is prone to polymerization, especially upon prolonged storage or heating.[1]

  • Aromatic compounds: At elevated reaction temperatures, the Diels-Alder adduct can undergo elimination of the acetoxy group to yield an aromatic byproduct.[1]

  • Hydrolysis products: The acetoxy group on both the diene and the Diels-Alder adduct can be hydrolyzed to a hydroxyl group, particularly during aqueous workup or if moisture is present in the reaction.

  • Products from impurities: Commercial this compound may contain impurities such as crotonaldehyde, which can also participate in side reactions.[2]

Q2: How can I minimize the polymerization of this compound?

A2: To minimize polymerization, consider the following:

  • Use freshly distilled diene: Purification by distillation immediately before use is highly recommended to remove any polymers and inhibitors.[1]

  • Control reaction temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.

  • Optimize reaction time: Use the minimum reaction time necessary for the completion of the Diels-Alder reaction.

  • Use of inhibitors: For storage, ensure the diene is kept with a stabilizer like p-tert-butylcatechol.

Q3: What causes the formation of aromatic byproducts, and how can it be prevented?

A3: Aromatization occurs through the elimination of acetic acid from the Diels-Alder adduct and is typically promoted by high temperatures.[1] To prevent this:

  • Maintain the lowest effective reaction temperature: Avoid unnecessarily high temperatures or prolonged heating.

  • Consider Lewis acid catalysis: Lewis acids can accelerate the Diels-Alder reaction at lower temperatures, thus reducing the likelihood of elimination.

Q4: How can I avoid hydrolysis of the acetoxy group?

A4: Hydrolysis is caused by the presence of water. To avoid this:

  • Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Careful workup: If an aqueous workup is necessary, keep the solution cold and minimize the exposure time.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of Diels-Alder adduct 1. Polymerization of the diene. 2. Impure diene. 3. Suboptimal reaction temperature. 4. Hydrolysis of the product during workup.1. Use freshly distilled this compound. Monitor the reaction to avoid unnecessarily long reaction times. 2. Purify the diene by distillation before use to remove inhibitors and impurities like crotonaldehyde.[2] 3. Optimize the reaction temperature. Consider using a Lewis acid catalyst to promote the reaction at a lower temperature. 4. Perform a non-aqueous workup if possible, or use cold, brief aqueous washes.[3]
Presence of a high molecular weight, insoluble material Polymerization of this compound.[1]Filter the reaction mixture to remove the polymer. To prevent its formation in future experiments, use freshly distilled diene and optimize reaction conditions (lower temperature, shorter time).
Formation of an unexpected aromatic byproduct Elimination of the acetoxy group from the Diels-Alder adduct due to high temperature.[1]Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a Lewis acid catalyst to accelerate the cycloaddition.
Product contains a hydroxyl group instead of an acetoxy group Hydrolysis of the acetoxy group.Ensure strict anhydrous reaction conditions. During workup, use cold, deionized water and minimize contact time.
Reaction is sluggish or does not proceed to completion 1. Diene is of poor quality (partially polymerized or contains inhibitors). 2. Reaction temperature is too low.1. Purify the this compound by distillation immediately before use.[1][2] 2. Gradually increase the reaction temperature, monitoring for the formation of the desired product and any side products. Alternatively, employ a suitable Lewis acid catalyst.

Experimental Protocols

Purification of this compound by Distillation

Objective: To obtain pure this compound free from polymers and inhibitors.

Materials:

  • Commercial this compound (stabilized with p-tert-butylcatechol)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source

  • Heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Assemble the distillation apparatus and ensure all glassware is dry.

  • Place the commercial this compound into the round-bottom flask.

  • Connect the apparatus to a vacuum source and an inert gas line.

  • Begin heating the flask gently with the heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure (e.g., 60-61 °C at 40 mmHg).[1]

  • Store the freshly distilled diene under an inert atmosphere and use it immediately for the best results.

General Procedure for Diels-Alder Reaction with Maleic Anhydride (B1165640)

Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride while minimizing side product formation.

Materials:

  • Freshly distilled this compound

  • Maleic anhydride

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • In the round-bottom flask, dissolve maleic anhydride in anhydrous toluene.

  • Add freshly distilled this compound to the solution.

  • Stir the reaction mixture at room temperature or heat gently if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the crystals by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow Troubleshooting Workflow for Low Yield start Low Yield of Diels-Alder Adduct check_purity Analyze Starting Diene Purity (GC-MS, NMR) start->check_purity check_side_products Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_side_products distill Distill this compound check_purity->distill Impurities or polymer present check_purity->check_side_products Diene is pure rerun_reaction Rerun Reaction with Purified Diene distill->rerun_reaction rerun_reaction->check_side_products success Improved Yield rerun_reaction->success Positive Result polymer High MW Polymer Detected? check_side_products->polymer polymer->distill Yes aromatic Aromatic Byproduct Detected? polymer->aromatic No hydrolysis Hydrolyzed Product Detected? aromatic->hydrolysis No optimize_temp Lower Reaction Temperature or Use Lewis Acid aromatic->optimize_temp Yes optimize_workup Use Anhydrous Conditions/Careful Workup hydrolysis->optimize_workup Yes hydrolysis->success No, other issues optimize_temp->rerun_reaction optimize_workup->rerun_reaction signaling_pathway Potential Side Reaction Pathways diene This compound da_product Diels-Alder Adduct diene->da_product [4+2] Cycloaddition polymer Polymerization diene->polymer High Temp. hydrolyzed_product Hydrolysis Product diene->hydrolyzed_product H2O dienophile Dienophile dienophile->da_product impurity_reaction Side reactions from impurities dienophile->impurity_reaction reaction_conditions Reaction Conditions (Heat, Catalyst) reaction_conditions->da_product reaction_conditions->polymer aromatic Aromatization (Elimination of AcOH) da_product->aromatic High Temp. da_product->hydrolyzed_product H2O impurities Impurities (e.g., Crotonaldehyde) impurities->impurity_reaction

References

Technical Support Center: Optimizing Regioselectivity in Reactions of 1-Acetoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving 1-acetoxy-1,3-butadiene (B75349). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Diels-Alder Reactions

Q1: What is the expected regioselectivity in the Diels-Alder reaction of this compound with an unsymmetrical dienophile like methyl acrylate (B77674)?

A1: In the Diels-Alder reaction between this compound (a 1-substituted diene) and an unsymmetrical dienophile with an electron-withdrawing group (EWG) like methyl acrylate, the formation of "ortho" and "para" isomers is generally favored over the "meta" isomer. The acetoxy group is an electron-donating group (EDG) through resonance, which increases the electron density at the C4 position of the diene. The EWG on the dienophile makes the β-carbon more electrophilic. The major product arises from the alignment of the most nucleophilic carbon of the diene (C4) with the most electrophilic carbon of the dienophile (β-carbon), leading to the "ortho" regioisomer.[1][2]

Q2: How can I improve the "ortho" selectivity in the Diels-Alder reaction of this compound?

A2: Lewis acid catalysis can significantly enhance the regioselectivity of Diels-Alder reactions.[2][3] The Lewis acid coordinates to the electron-withdrawing group of the dienophile, increasing its polarization and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the electronic preference for the "ortho" transition state. Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, and Et₂AlCl.

Q3: I am observing a mixture of "ortho" and "meta" products. How can I troubleshoot this?

A3: A mixture of regioisomers can result from several factors:

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity by providing enough energy to overcome the activation barrier for the less favored "meta" pathway. Running the reaction at a lower temperature may improve selectivity.

  • Absence of Catalyst: Thermal (uncatalyzed) reactions often exhibit lower regioselectivity compared to their Lewis acid-catalyzed counterparts.

  • Steric Hindrance: Bulky substituents on either the diene or dienophile can disfavor the electronically preferred transition state, leading to a mixture of products.

Troubleshooting Tip: If you are running the reaction thermally and observing poor selectivity, introducing a Lewis acid catalyst is the first recommended step. If you are already using a catalyst, consider screening different Lewis acids or running the reaction at a lower temperature.

Palladium-Catalyzed Cross-Coupling (Heck Reaction)

Q4: What are the possible regioisomers in a Heck reaction of this compound with an aryl halide, and which is favored?

A4: The Heck reaction of this compound with an aryl halide can yield two main regioisomers: the linear 1-aryl-4-acetoxy-1,3-butadiene and the branched 2-aryl-1-acetoxy-1,3-butadiene. The regiochemical outcome is influenced by several factors, including the electronic and steric properties of the phosphine (B1218219) ligand, the nature of the halide, and the reaction conditions. Generally, with monodentate phosphine ligands like triphenylphosphine (B44618) (PPh₃), the reaction tends to favor the linear product (arylation at the less substituted C1 position). The use of bidentate ligands and triflate electrophiles can sometimes favor the branched isomer.

Q5: My Heck reaction is producing a mixture of linear and branched products. How can I increase the selectivity for the linear product?

A5: To favor the formation of the linear product:

  • Ligand Choice: Employ monodentate, sterically bulky phosphine ligands.

  • Reaction Conditions: The choice of base and solvent can influence the regioselectivity. Triethylamine is a common base.

  • Aryl Halide: The nature of the halide on the aryl partner can play a role.

Troubleshooting Tip: If you are observing a mixture of regioisomers, screening different phosphine ligands is a key optimization step. Start with triphenylphosphine and then consider more sterically demanding monodentate ligands.

Electrophilic Addition

Q6: What is the expected outcome of an electrophilic addition, for example, HBr, to this compound?

A6: Electrophilic addition to a conjugated diene can result in both 1,2- and 1,4-addition products.[4][5] The reaction proceeds through an allylic carbocation intermediate that has two resonance structures. The initial protonation is expected to occur at the terminal C4 position to form a more stable allylic carbocation with positive charge delocalized over C1 and C3. The subsequent attack of the bromide can occur at either of these positions. The ratio of the 1,2- (addition at C1 and C2) versus the 1,4- (addition at C1 and C4) product is often dependent on the reaction temperature, with the 1,2-adduct being the kinetic product (favored at lower temperatures) and the 1,4-adduct being the thermodynamic product (favored at higher temperatures).[6][7]

Troubleshooting Guides

Diels-Alder Reaction: Low "Ortho" Selectivity
Symptom Possible Cause Suggested Solution
Significant formation of the "meta" isomer Thermal reaction conditions are not selective enough.Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to enhance the electronic preference for the "ortho" transition state.
Reaction temperature is too high, allowing the less favored "meta" pathway to be accessed.Perform the reaction at a lower temperature. For catalyzed reactions, temperatures as low as -78 °C can be effective.
Reaction is sluggish at lower temperatures The chosen Lewis acid is not sufficiently active.Screen a range of Lewis acids with varying strengths.
Heck Reaction: Poor Regioselectivity
Symptom Possible Cause Suggested Solution
Formation of both linear and branched products The phosphine ligand is not providing sufficient steric control.Switch to a more sterically bulky monodentate phosphine ligand.
The reaction pathway is favoring the formation of the branched isomer.Avoid the use of bidentate ligands if the linear product is desired. Ensure the use of an aryl halide rather than a triflate, as triflates can sometimes favor the branched product.
Low overall yield Catalyst deactivation or inefficient oxidative addition.Ensure anhydrous and oxygen-free conditions. Consider a different palladium source (e.g., Pd(OAc)₂) or a more electron-rich phosphine ligand to facilitate oxidative addition.

Quantitative Data

Table 1: Regioselectivity in the Diels-Alder Reaction of this compound with Methyl Acrylate

Conditions Catalyst Temperature (°C) "Ortho":"Meta" Ratio Yield (%)
ThermalNone80~3:1Moderate
CatalyticBF₃·OEt₂-20>10:1High
CatalyticAlCl₃-78>20:1High
CatalyticEt₂AlCl-78>20:1High

Note: The data presented are representative values collated from typical outcomes of such reactions and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound and Methyl Acrylate

Objective: To synthesize the "ortho" adduct with high regioselectivity.

Materials:

  • This compound

  • Methyl acrylate

  • Lewis Acid (e.g., AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid (1.1 equivalents) to the cold DCM with stirring.

  • Slowly add methyl acrylate (1.0 equivalent) to the solution and stir for 15 minutes.

  • Add this compound (1.2 equivalents) dropwise over 10 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction of this compound with Iodobenzene (B50100)

Objective: To synthesize 1-phenyl-4-acetoxy-1,3-butadiene with high regioselectivity.

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.

  • Add iodobenzene (1.0 equivalent), this compound (1.5 equivalents), and Et₃N (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Heck_Reaction_Workflow start Start setup Assemble Schlenk flask under inert atmosphere start->setup add_catalyst Add Pd(OAc)₂ and PPh₃ in anhydrous DMF setup->add_catalyst add_reagents Add Aryl Halide, This compound, and Et₃N add_catalyst->add_reagents heat Heat reaction mixture (80-100 °C) add_reagents->heat monitor Monitor reaction by TLC/GC-MS heat->monitor monitor->heat Incomplete workup Cool, dilute with ether, filter, wash, and dry monitor->workup Complete purify Purify by column chromatography workup->purify end End purify->end Troubleshooting_Heck_Regioselectivity start Poor Regioselectivity (Mixture of Linear/Branched) check_ligand What type of phosphine ligand is used? start->check_ligand bidentate Bidentate Ligand check_ligand->bidentate Bidentate monodentate Monodentate Ligand check_ligand->monodentate Monodentate switch_to_mono Switch to a monodentate ligand (e.g., PPh₃) bidentate->switch_to_mono increase_bulk Increase steric bulk of the monodentate ligand monodentate->increase_bulk check_electrophile Is the electrophile an aryl triflate? switch_to_mono->check_electrophile increase_bulk->check_electrophile triflate Yes check_electrophile->triflate Yes halide No (Aryl Halide) check_electrophile->halide No switch_to_halide Switch to an aryl halide (e.g., Iodide or Bromide) triflate->switch_to_halide optimized Optimized for Linear Product halide->optimized switch_to_halide->optimized

References

Technical Support Center: Monitoring 1-Acetoxy-1,3-Butadiene Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 1-acetoxy-1,3-butadiene (B75349) using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful monitoring of your reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when monitoring this compound reactions by TLC.

Q1: My TLC plate shows streaking of the spots. What could be the cause and how can I fix it?

A1: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: Applying too much sample to the TLC plate is a common cause of streaking. Try diluting your reaction mixture before spotting it on the plate.

  • Inappropriate Solvent System: The polarity of your solvent system might not be suitable for the compounds being analyzed. If the solvent is too polar, the compounds may travel up the plate with the solvent front, causing streaking. Conversely, if it's not polar enough, they may remain at the baseline. Experiment with different solvent ratios (e.g., varying the ethyl acetate (B1210297)/hexane ratio) to achieve good separation.

  • Compound Instability: this compound or its products might be unstable on the silica (B1680970) gel plate, which is slightly acidic. This can lead to decomposition and streaking. To mitigate this, you can try neutralizing the silica plate by adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) to the developing solvent.

Q2: I can't see any spots on my TLC plate after development. What should I do?

A2: The inability to visualize spots can be due to a few reasons:

  • Insufficient Concentration: The concentration of your compounds might be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.

  • Improper Visualization Technique: this compound and its Diels-Alder adducts are often UV-active due to the conjugated systems. Ensure you are using a UV lamp (254 nm) for visualization. If the compounds are not UV-active, or for better visualization, you can use a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing compounds with double bonds, which will appear as yellow spots on a purple background. Anisaldehyde or vanillin (B372448) stains can also be useful for a broader range of functional groups.

  • Volatility of the Compound: Although less likely for the adduct, the starting diene might be somewhat volatile. Ensure the plate is developed in a sealed chamber to maintain a saturated atmosphere.

Q3: The Rf values of my starting material and product are very close. How can I improve the separation?

A3: Poor separation is a common challenge. Here are some strategies to improve it:

  • Optimize the Solvent System: The key is to find a solvent system with the right polarity. A common mobile phase for Diels-Alder reactions is a mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Running multiple TLCs with different solvent systems is often necessary to find the optimal conditions.

  • Use a Longer TLC Plate: A longer plate provides a greater distance for the compounds to travel, which can lead to better separation of spots with similar Rf values.

  • Try a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina (B75360) or reverse-phase plates, although silica gel is the most common for this type of reaction.

Q4: I see an unexpected spot on my TLC plate. What could it be?

A4: An unexpected spot could be a side product, an impurity in the starting materials, or a decomposition product.

  • Hydrolysis: The acetate group of this compound or the Diels-Alder adduct can be hydrolyzed on the acidic silica gel, especially if there is moisture present. This would result in a more polar compound with a lower Rf value.

  • Polymerization: Dienes can sometimes undergo polymerization, which would likely result in a spot that remains at the baseline (Rf = 0).

  • Impurity in Starting Material: Always run a TLC of your starting materials alongside your reaction mixture to identify any pre-existing impurities.

Data Presentation: Typical Rf Values

The retention factor (Rf) is a key parameter in TLC. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the compound, the stationary phase (e.g., silica gel), and the mobile phase (solvent system).

Below is a table of approximate Rf values for compounds in a typical Diels-Alder reaction between this compound and a dienophile, such as N-phenylmaleimide, on a silica gel plate. Note that these are illustrative values and the actual Rf will depend on the specific experimental conditions.

CompoundSolvent System (Ethyl Acetate:Hexane)Approximate Rf ValueVisualization Method
This compound20:800.6 - 0.7UV (254 nm), KMnO₄ stain
N-Phenylmaleimide20:800.4 - 0.5UV (254 nm)
Diels-Alder Adduct20:800.2 - 0.3UV (254 nm), KMnO₄ stain
Hydrolysis Product20:800.05 - 0.15KMnO₄ stain, Anisaldehyde stain
Polymer20:800.0KMnO₄ stain

Experimental Protocols

Detailed Methodology for Monitoring a Diels-Alder Reaction by TLC

This protocol describes the general steps for monitoring the progress of a Diels-Alder reaction between this compound and a dienophile using TLC.

Materials:

  • Silica gel TLC plates (with fluorescent indicator, F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Reaction mixture

  • Starting materials (this compound and dienophile) for co-spotting

  • Solvent system (e.g., 20% ethyl acetate in hexane)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate) and heating device (heat gun or hot plate)

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a light line across a TLC plate, about 1 cm from the bottom. This is the origin line. Mark positions for spotting the starting materials and the reaction mixture.

  • Spot the Plate:

    • Using a clean capillary tube, spot a small amount of the dienophile solution on its designated mark on the origin line.

    • Using another clean capillary tube, spot the this compound solution on its mark.

    • For a co-spot, apply both starting materials to the same spot.

    • Finally, using a new clean capillary tube, take a small aliquot of the reaction mixture and spot it on its designated mark. Keep the spots small and concentrated.

  • Develop the Plate: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • UV Visualization: View the plate under a UV lamp (254 nm). Circle any dark spots with a pencil.

    • Staining: If necessary, dip the plate into a staining solution (e.g., KMnO₄) and then gently heat it with a heat gun until spots appear.

  • Analyze the Results: Compare the spots from the reaction mixture lane to the starting material lanes. The disappearance of the starting material spots and the appearance of a new spot (the product) indicates the reaction is progressing. The product of a Diels-Alder reaction is typically less polar than the dienophile but more polar than the diene, resulting in an intermediate Rf value.[1]

Mandatory Visualizations

TLC_Troubleshooting_Workflow start TLC Plate Issue Observed streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots poor_separation Poor Separation (Close Rf) start->poor_separation unexpected_spot Unexpected Spot start->unexpected_spot sol_streaking1 Dilute Sample streaking->sol_streaking1 Cause: Overloading sol_streaking2 Change Solvent System streaking->sol_streaking2 Cause: Wrong Polarity sol_streaking3 Add Triethylamine to Solvent streaking->sol_streaking3 Cause: Acidity of Silica sol_no_spots1 Concentrate Spot no_spots->sol_no_spots1 Cause: Low Concentration sol_no_spots2 Use Different Visualization (UV, KMnO4, Anisaldehyde) no_spots->sol_no_spots2 Cause: Wrong Visualization sol_poor_sep1 Optimize Solvent Polarity poor_separation->sol_poor_sep1 sol_poor_sep2 Use Longer TLC Plate poor_separation->sol_poor_sep2 sol_unexpected1 Check for Hydrolysis (More Polar Spot) unexpected_spot->sol_unexpected1 sol_unexpected2 Check for Polymerization (Spot at Baseline) unexpected_spot->sol_unexpected2 sol_unexpected3 Run TLC of Starting Materials unexpected_spot->sol_unexpected3 Logical_Relationships_TLC cluster_factors Factors Influencing TLC Results Compound_Properties Compound Properties (Polarity, Stability) TLC_Outcome TLC Outcome (Rf, Spot Shape, Separation) Compound_Properties->TLC_Outcome Stationary_Phase Stationary Phase (e.g., Silica Gel) Stationary_Phase->TLC_Outcome Mobile_Phase Mobile Phase (Solvent System) Mobile_Phase->TLC_Outcome Technique Experimental Technique (Spotting, Development) Technique->TLC_Outcome

References

Technical Support Center: Workup Procedures for 1-Acetoxy-1,3-butadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-acetoxy-1,3-butadiene (B75349). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of its reactions, particularly the Diels-Alder reaction.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Diels-Alder Adduct

Q1: I performed a Diels-Alder reaction with this compound, but after the workup, I have a low yield or no product at all. What are the possible causes and solutions?

A1: Low or no yield in a Diels-Alder reaction involving this compound can stem from several factors. Here's a breakdown of potential causes and how to troubleshoot them:

  • Purity of this compound: The commercially available diene is often stabilized with a polymerization inhibitor like p-tert-butylcatechol. This inhibitor must be removed before use, typically by distillation under reduced pressure. The diene can also polymerize over time, so using freshly distilled material is crucial.[1][2][3]

  • Reaction Conditions: While many Diels-Alder reactions proceed at room temperature or with gentle heating, some may require elevated temperatures. However, excessively high temperatures can lead to a retro-Diels-Alder reaction, where the product reverts to the starting materials. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Hydrolysis of the Acetoxy Group: The acetoxy group on the diene or the resulting adduct can be sensitive to hydrolysis, especially under acidic or basic conditions during the workup. If your workup involves aqueous acid or base washes, this could be a significant source of product loss.

  • Inefficient Workup: The product may be lost during the workup procedure. Ensure you are using the correct extraction solvent and that the pH of the aqueous layer is optimized to prevent product decomposition or partitioning into the aqueous phase.

Issue 2: Product Decomposition During Workup

Q2: My Diels-Alder adduct appears to be decomposing during the aqueous workup. How can I prevent the hydrolysis of the acetoxy group?

A2: The stability of the acetoxy group is a critical factor during the workup. Enol acetates can be susceptible to hydrolysis. To minimize decomposition, consider the following:

  • Use a Mild Aqueous Wash: Instead of strong acids or bases, use neutral or mildly basic washes. A saturated aqueous solution of sodium bicarbonate can be used to neutralize any acidic catalysts, followed by a wash with brine (saturated NaCl solution).

  • Minimize Contact Time with Aqueous Solutions: Perform extractions and washes as quickly as possible to reduce the time your product is in contact with water.

  • Anhydrous Workup: If your product is particularly sensitive, consider an anhydrous workup. This involves removing the solvent under reduced pressure and then purifying the crude product directly by column chromatography without any aqueous extraction.

  • Control the Temperature: Perform all workup steps at low temperatures (e.g., in an ice bath) to slow down the rate of potential decomposition reactions.

Issue 3: Difficulty in Purifying the Product

Q3: I'm having trouble purifying my 4-acetoxy-substituted cyclohexene (B86901) product. Crystallization is not working well. What are my options?

A3: While some Diels-Alder adducts can be purified by crystallization, others, especially oily or low-melting solids, may require alternative methods.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a powerful technique for purifying a wide range of organic compounds. A gradient of ethyl acetate (B1210297) in hexanes is a common eluent system for moderately polar compounds like acetoxy-substituted cyclohexenes.

  • Solvent Selection for Crystallization: If you wish to attempt crystallization again, systematic solvent screening is key. Try a variety of solvent systems, such as diethyl ether/hexanes, ethyl acetate/hexanes, or dichloromethane/pentane. A mixed solvent system, where the product is dissolved in a "good" solvent and a "poor" solvent is added to induce precipitation, can be effective.[4][5]

  • Distillation: If your product is a thermally stable liquid, vacuum distillation might be a viable purification method.

Issue 4: Formation of Polymeric Byproducts

Q4: My crude product mixture contains a significant amount of a sticky, polymeric material. What is causing this and how can I prevent it?

A4: Polymerization of the diene is a common side reaction, especially if it is not used immediately after purification or if the reaction is run at high temperatures for extended periods.

  • Use Freshly Distilled Diene: As mentioned, this compound can polymerize on storage. Always use freshly distilled diene for the best results.

  • Control Reaction Temperature and Time: Avoid unnecessarily high temperatures and long reaction times. Monitor the reaction progress by TLC and stop the reaction once the starting materials are consumed.

  • Use a Polymerization Inhibitor (with caution): While inhibitors are removed before the reaction, adding a small amount of a radical scavenger like hydroquinone (B1673460) to the reaction mixture can sometimes suppress polymerization, but be aware that this may also affect the Diels-Alder reaction rate.

Data Presentation

The following table summarizes typical yields for Diels-Alder reactions involving 1,3-butadiene (B125203) derivatives. Note that specific yields for this compound reactions can vary significantly depending on the dienophile and reaction conditions.

DieneDienophileProductTypical Yield (%)Reference
1,3-Butadiene (in situ from 3-sulfolene)Maleic Anhydride (B1165640)cis-4-Cyclohexene-1,2-dicarboxylic anhydride85-97%[1][2][6]
2,3-Dimethyl-1,3-butadieneMaleic Anhydride4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydrideHigh[7]

Experimental Protocols

This section provides a detailed methodology for a representative Diels-Alder reaction. While this protocol uses 1,3-butadiene generated in situ, the workup and purification principles are applicable to reactions with this compound.

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This procedure is adapted from standard undergraduate organic chemistry laboratory experiments.

Materials:

  • 3-Sulfolene (B121364) (butadiene sulfone)

  • Maleic anhydride

  • Xylene

  • Petroleum ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, combine 3-sulfolene and maleic anhydride in a 1:1 molar ratio. Add a minimal amount of a high-boiling solvent like xylene to facilitate mixing.

  • Reaction: Heat the mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene and sulfur dioxide gas. The in situ generated 1,3-butadiene will then react with maleic anhydride in a Diels-Alder reaction. Continue heating for approximately 30 minutes.[4]

  • Workup - Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. Add a co-solvent of petroleum ether to decrease the solubility of the product and induce crystallization. Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any soluble impurities.

  • Purification - Recrystallization: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot xylene and then add petroleum ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals. Collect the purified crystals by vacuum filtration.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the context of this compound reactions.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents This compound + Dienophile reaction_mixture Reaction Mixture (e.g., in Toluene) reagents->reaction_mixture Heat/Catalyst extraction Aqueous Extraction (e.g., NaHCO3, Brine) reaction_mixture->extraction drying Drying (e.g., Na2SO4) extraction->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography crystallization Crystallization chromatography->crystallization final_product Pure Diels-Alder Adduct crystallization->final_product

Caption: General experimental workflow for a Diels-Alder reaction of this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield impure_diene Impure Diene start->impure_diene bad_conditions Incorrect Reaction Conditions start->bad_conditions hydrolysis Product Hydrolysis start->hydrolysis workup_loss Loss During Workup start->workup_loss distill_diene Distill Diene Before Use impure_diene->distill_diene optimize_rxn Optimize Temp/Time (TLC) bad_conditions->optimize_rxn mild_workup Use Mild Aqueous Wash (e.g., NaHCO3) hydrolysis->mild_workup check_extraction Check Extraction pH and Solvent workup_loss->check_extraction

Caption: Troubleshooting decision tree for low product yield in Diels-Alder reactions.

signaling_pathway diene This compound (Electron-rich Diene) transition_state [4+2] Cycloaddition Transition State diene->transition_state dienophile Dienophile (e.g., Maleic Anhydride, Electron-poor) la_complex Lewis Acid-Dienophile Complex dienophile->la_complex Coordination lewis_acid Lewis Acid Catalyst (e.g., AlCl3, ZnCl2) lewis_acid->la_complex la_complex->transition_state Lowers LUMO Increases Reactivity product Diels-Alder Adduct (4-Acetoxycyclohexene derivative) transition_state->product

Caption: Lewis acid catalysis pathway in a Diels-Alder reaction of this compound.

References

Technical Support Center: 1-Acetoxy-1,3-butadiene Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-acetoxy-1,3-butadiene (B75349) cycloadditions. This resource provides troubleshooting guidance and frequently asked questions to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the stereoselectivity of Diels-Alder reactions with this compound?

A1: Temperature is a critical factor in controlling the stereochemical outcome of Diels-Alder reactions involving this compound.[1][2] Generally, at lower temperatures, the reaction is under kinetic control, favoring the formation of the endo adduct.[1][3] The endo product is formed faster due to a lower energy transition state.[1] At higher temperatures, the reaction becomes reversible and is under thermodynamic control, which favors the formation of the more stable exo adduct.[1][3]

Q2: What is the expected trend for the endo/exo product ratio as the reaction temperature is increased?

Q3: Can you provide a general experimental protocol for a Diels-Alder reaction with 1,3-butadiene (B125203)?

A3: Yes, a general protocol for the Diels-Alder reaction of in situ generated 1,3-butadiene with maleic anhydride (B1165640) is as follows. Please note that for this compound, the starting material would be different, but the general setup and workup would be similar.

Experimental Protocols

General Protocol for the Diels-Alder Reaction of in situ Generated 1,3-Butadiene with Maleic Anhydride

This protocol describes the reaction of maleic anhydride with 1,3-butadiene generated in situ from the thermal decomposition of butadiene sulfone. This serves as a model for setting up a cycloaddition reaction under reflux.

Materials:

  • Butadiene sulfone

  • Maleic anhydride

  • Xylene (or another high-boiling solvent like toluene)[4]

  • Hexane (for recrystallization)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle with a variable transformer[5]

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • Reaction Setup: In a round bottom flask, combine butadiene sulfone and maleic anhydride. Add xylene and a few boiling chips.[6]

  • Reflux: Assemble a reflux apparatus and heat the mixture to a steady boil using a heating mantle.[5] The reaction temperature will be determined by the boiling point of the solvent (for xylene, this is around 140°C).[6]

  • Reaction Time: Reflux the mixture for a specified time, typically around 25-30 minutes.[5][6]

  • Cooling and Crystallization: After the reflux period, turn off the heat and allow the flask to cool to room temperature. Subsequently, chill the flask in an ice bath to induce crystallization of the product.[6]

  • Isolation of Product: Collect the crude product by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold xylene.[6]

  • Purification: Recrystallize the crude product from a suitable solvent, such as hexane, to obtain the purified Diels-Alder adduct.[6]

  • Analysis: Determine the melting point of the purified product and calculate the percent yield.[4]

Data Presentation

While specific quantitative data for the temperature-dependent cycloaddition of this compound is not available in the provided search results, the following table illustrates the general principle of how temperature affects the product distribution in a Diels-Alder reaction, using the hydrobromination of 1,3-butadiene as an example of kinetic vs. thermodynamic control.[3][7]

Temperature (°C)Reaction ControlMajor ProductProduct Ratio (1,2-adduct : 1,4-adduct)
0Kinetic1,2-adduct71 : 29
40Thermodynamic1,4-adduct15 : 85

This table demonstrates the general principle of kinetic and thermodynamic control, where lower temperatures favor the kinetic product and higher temperatures favor the thermodynamic product.[3][7]

Troubleshooting Guide

Q4: My Diels-Alder reaction with this compound is giving a low yield. What are the potential causes and solutions?

A4: Low yields in Diels-Alder reactions can stem from several factors. Here are some common issues and troubleshooting steps:

  • Purity of Reactants: Ensure that the this compound and the dienophile are pure. Impurities can inhibit the reaction or lead to side products.

  • Reaction Temperature and Time: The reaction may not be reaching the necessary activation energy, or the reaction time may be insufficient. If aiming for the thermodynamic product, a higher temperature and longer reaction time are generally required.[8] Conversely, for the kinetic product, the temperature should be kept low.

  • Solvent Choice: The solvent can influence the reaction rate and selectivity. Ensure the chosen solvent is appropriate for the desired reaction temperature and is dry, as moisture can sometimes lead to unwanted side reactions.

  • Retro-Diels-Alder Reaction: At higher temperatures, the Diels-Alder reaction is reversible.[1] If the product is volatile or decomposes at the reaction temperature, this can lead to a lower isolated yield. Consider running the reaction at a lower temperature for a longer duration.

  • Diene Conformation: Diels-Alder reactions require the diene to be in the s-cis conformation.[9] For some dienes, this conformation may be energetically unfavorable, leading to a slower reaction rate.

Q5: The endo/exo selectivity of my reaction is not what I expected. How can I control it?

A5: Controlling the endo/exo selectivity is primarily achieved by manipulating the reaction temperature.

  • For the endo product (Kinetic Control): Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. This favors the faster-forming endo isomer.[1]

  • For the exo product (Thermodynamic Control): Conduct the reaction at a higher temperature for a prolonged period. This allows the reaction to reach equilibrium, favoring the more stable exo isomer.[1] It's important to note that very high temperatures can lead to product decomposition.[4]

Visualizations

G Temperature Effect on Endo/Exo Selectivity Reactants This compound + Dienophile LowTemp Low Temperature (Kinetic Control) Reactants->LowTemp Faster Formation HighTemp High Temperature (Thermodynamic Control) Reactants->HighTemp Reversible Reaction Endo Endo Product (Major) LowTemp->Endo Exo Exo Product (Minor) LowTemp->Exo Endo_rev Endo Product (Minor) HighTemp->Endo_rev Exo_rev Exo Product (Major) HighTemp->Exo_rev Retro Retro-Diels-Alder Endo->Retro Equilibration at High Temp

Caption: Temperature dictates the kinetic vs. thermodynamic pathways.

G Troubleshooting Low Yield in Cycloadditions Start Low Reaction Yield CheckPurity Check Reactant Purity Start->CheckPurity Impure Impure Reactants? CheckPurity->Impure OptimizeTemp Optimize Temperature & Time Suboptimal Suboptimal Conditions? OptimizeTemp->Suboptimal CheckSolvent Evaluate Solvent SolventIssue Inappropriate Solvent? CheckSolvent->SolventIssue ConsiderRetro Consider Retro-Diels-Alder HighTempIssue Reaction Temp Too High? ConsiderRetro->HighTempIssue Impure->OptimizeTemp No Purify Purify/Source New Reagents Impure->Purify Yes Suboptimal->CheckSolvent No Adjust Adjust Temp/Time Suboptimal->Adjust Yes SolventIssue->ConsiderRetro No ChangeSolvent Use Dry, Appropriate Solvent SolventIssue->ChangeSolvent Yes LowerTemp Lower Temperature HighTempIssue->LowerTemp Yes End Yield Improved HighTempIssue->End No Purify->End Adjust->End ChangeSolvent->End LowerTemp->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

dealing with crotonaldehyde impurity in 1-acetoxy-1,3-butadiene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-acetoxy-1,3-butadiene (B75349), focusing on the common issue of crotonaldehyde (B89634) impurity.

Frequently Asked Questions (FAQs)

Q1: What is the origin of crotonaldehyde impurity in this compound?

A1: Crotonaldehyde is a common impurity in this compound because it is a primary reactant in one of the common synthesis methods for this diene. The reaction involves the potassium or sodium acetate-catalyzed reaction between crotonaldehyde and acetic anhydride.[1] If the reaction is incomplete or the purification is not thorough, residual crotonaldehyde will remain in the final product.

Q2: How can I detect the presence of crotonaldehyde impurity in my this compound sample?

A2: The presence of crotonaldehyde can be detected using several analytical techniques:

  • Infrared (IR) Spectroscopy: The presence of a carbonyl (C=O) stretch characteristic of an α,β-unsaturated aldehyde, typically around 1685 cm⁻¹, which is distinct from the ester carbonyl of this compound (around 1760 cm⁻¹), can indicate contamination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for both identifying and quantifying crotonaldehyde. The impurity will appear as a separate peak with a characteristic mass spectrum.

  • ¹H NMR Spectroscopy: The aldehyde proton of crotonaldehyde appears as a distinct downfield signal, typically between 9-10 ppm.[2] The vinyl protons of crotonaldehyde will also have characteristic chemical shifts and coupling constants that differ from those of this compound.

Q3: What are the potential consequences of having crotonaldehyde impurity in my experiments?

A3: Crotonaldehyde impurity can have several detrimental effects on your experiments:

  • Side Reactions in Diels-Alder Reactions: Crotonaldehyde itself can act as a dienophile, leading to the formation of unwanted byproducts and reducing the yield of the desired cycloadduct.

  • Catalyst Deactivation: In catalyzed reactions, such as certain Diels-Alder reactions, the aldehyde functionality of crotonaldehyde can interact with and potentially deactivate the catalyst.

  • Inhibition of Polymerization: For applications involving polymerization, crotonaldehyde can act as an inhibitor or lead to undesired polymer structures.

  • Inaccurate Quantification: The presence of impurities will lead to inaccurate measurements of the concentration of this compound, affecting reaction stoichiometry.

Q4: What is the recommended storage procedure for this compound to minimize degradation and impurity formation?

A4: this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light.[3] Commercial preparations are often stabilized with a small amount of an inhibitor like p-tert-butylcatechol (around 0.1%) to prevent polymerization.[3] It is advisable to use the product in a fume hood due to its volatility.

Troubleshooting Guide

This guide addresses common issues encountered when dealing with crotonaldehyde impurity in this compound.

Issue 1: Unexpected byproducts in a Diels-Alder reaction.
Possible Cause Troubleshooting Step Expected Outcome
Crotonaldehyde impurity acting as a dienophile. 1. Analyze the purity of your this compound using GC-MS or ¹H NMR. 2. If crotonaldehyde is present, purify the diene using the sodium bisulfite wash protocol.1. Confirmation of crotonaldehyde presence. 2. Removal of the impurity, leading to a cleaner reaction with fewer byproducts.
Diene instability or polymerization. 1. Check the age and storage conditions of your diene. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).1. Older or improperly stored diene may have higher levels of oligomers. 2. Reduced side reactions from oxidation or polymerization.
Issue 2: Low yield in a reaction using this compound.
Possible Cause Troubleshooting Step Expected Outcome
Inaccurate concentration of the diene due to impurity. 1. Quantify the purity of your this compound using a quantitative method like qNMR or GC with an internal standard. 2. Adjust the stoichiometry of your reaction based on the actual purity.1. Accurate determination of the diene concentration. 2. Improved reaction yield by using the correct molar ratios.
Catalyst inhibition by crotonaldehyde. 1. Purify the this compound to remove the aldehyde impurity. 2. Consider using a more robust catalyst if purification is not feasible.1. Enhanced catalyst activity and increased reaction yield. 2. Identification of a catalyst that is tolerant to trace aldehyde impurities.

Data Presentation

The following table provides representative data on the efficiency of crotonaldehyde removal from an organic mixture using a sodium bisulfite wash. The data is based on typical results for the removal of α,β-unsaturated aldehydes and may vary depending on the specific experimental conditions.[4][5]

Purification Method Initial Crotonaldehyde Concentration Final Crotonaldehyde Concentration Removal Efficiency (%) Recovery of Desired Compound (%)
Single Sodium Bisulfite Wash~5%< 0.5%> 90%> 95%
Double Sodium Bisulfite Wash~5%Not Detected> 99%~90-95%

Experimental Protocols

Protocol 1: Purification of this compound via Sodium Bisulfite Wash

This protocol describes the removal of crotonaldehyde impurity from this compound.

Materials:

  • This compound containing crotonaldehyde impurity

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • 5% aqueous sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Dissolve the impure this compound in an equal volume of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bisulfite solution to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) contains the aldehyde-bisulfite adduct.[4]

  • Drain and discard the aqueous layer.

  • Wash the organic layer with an equal volume of 5% aqueous sodium carbonate solution to neutralize any remaining acidic components.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of deionized water.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator.

  • For very high purity, the resulting this compound can be further purified by vacuum distillation.[1]

Protocol 2: GC-MS Analysis of Crotonaldehyde Impurity

This protocol provides a general method for the quantification of crotonaldehyde in this compound.

Materials:

  • Purified and unpurified samples of this compound

  • A suitable solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Internal standard (e.g., undecane (B72203) or dodecane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in the chosen solvent at a known concentration.

    • Accurately weigh a small amount of the this compound sample into a volumetric flask.

    • Add a precise volume of the internal standard stock solution.

    • Dilute to the mark with the solvent.

  • GC-MS Conditions (example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • MS Detector:

      • Ion Source Temperature: 230 °C

      • Scan Range: m/z 35-350

  • Analysis:

    • Inject the prepared sample into the GC-MS.

    • Identify the peaks corresponding to crotonaldehyde, this compound, and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of crotonaldehyde relative to the internal standard by integrating the respective peak areas.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start: Experimental Issue cluster_analysis Impurity Analysis cluster_decision Decision Point cluster_action Corrective Actions cluster_end Resolution start Unexpected Byproducts or Low Yield analyze Analyze this compound Purity (GC-MS, NMR, IR) start->analyze decision Crotonaldehyde Detected? analyze->decision purify Purify Diene (Sodium Bisulfite Wash) decision->purify Yes reassess Re-evaluate Other Experimental Parameters decision->reassess No proceed Proceed with Purified Diene purify->proceed resolve Issue Resolved reassess->resolve

Caption: Troubleshooting workflow for crotonaldehyde impurity in this compound.

References

Technical Support Center: Synthesis of 1-Acetoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-acetoxy-1,3-butadiene (B75349).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Ensure the reaction is refluxed for an adequate duration (e.g., at least 3 hours for the crotonaldehyde (B89634) method).- Monitor the reaction progress using TLC or GC to determine completion.
Suboptimal Catalyst Concentration: Incorrect amount of potassium or sodium acetate (B1210297).- Use the catalytically appropriate amount of acetate salt as specified in the protocol.
Side Reactions: Formation of byproducts such as 3,4-diacetoxy-1-butene (B138182) in palladium-catalyzed methods.[1]- Optimize reaction conditions (temperature, pressure, catalyst system) to favor the desired product. In palladium-catalyzed reactions, the choice of ligands and additives is crucial.
Product Loss During Workup: Emulsion formation or incomplete extraction.- During the aqueous workup, allow sufficient time for layers to separate. If emulsions form, adding a small amount of brine can help break them.- Ensure complete extraction by performing multiple extractions with the appropriate solvent.
Product Loss During Purification: Polymerization during distillation or inefficient fractional distillation.- Add a polymerization inhibitor (e.g., p-tert-butylcatechol) to the crude product before distillation.[2] - Use a high-efficiency distillation column (e.g., Vigreux or Widmer) and perform the distillation under reduced pressure to minimize thermal stress on the product.[2][3]
Product Discoloration (Yellow to Brown) Presence of Impurities: Residual crotonaldehyde or other colored byproducts.- Purify the crude product by washing with a sodium bisulfite solution to remove unreacted crotonaldehyde.[2][3] - Perform careful fractional distillation to separate the product from higher-boiling impurities.
Thermal Decomposition: Overheating during distillation.- Distill the product under a high vacuum to lower the boiling point and reduce the risk of decomposition.[3]
Product Polymerizes Upon Storage Absence of Stabilizer: Lack of a polymerization inhibitor.- Add a stabilizer such as 0.1% p-tert-butylcatechol to the purified product for long-term storage.[2]
Improper Storage Conditions: Exposure to heat, light, or air.- Store the purified and stabilized product in a cool, dark place, preferably in a refrigerator at 2-8°C, and under an inert atmosphere (e.g., nitrogen or argon).[4]
Inconsistent Cis/Trans Isomer Ratio Reaction Conditions: The specific reaction conditions can influence the isomeric ratio of the product.- While the product is typically a mixture of cis and trans isomers, the ratio can be influenced by the catalyst and reaction temperature.[2][3] For specific isomeric requirements, further purification by preparative chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are:

  • From Crotonaldehyde and Acetic Anhydride (B1165640): This method involves the reaction of crotonaldehyde with acetic anhydride, catalyzed by a weak base like potassium acetate or sodium acetate.[2][5]

  • From 1,3-Butadiene (B125203): This involves the acetoxylation of 1,3-butadiene, often using a palladium catalyst. This method can lead to the formation of diacetoxy byproducts.[1][2]

Q2: My final product contains unreacted crotonaldehyde. How can I remove it?

A2: Unreacted crotonaldehyde can be removed during the workup process. Dissolve the crude product in a suitable organic solvent like diethyl ether and wash it with a 40% aqueous sodium bisulfite solution. This will form a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.[2][3]

Q3: Why is it important to use a polymerization inhibitor?

A3: this compound is prone to polymerization, especially when heated or stored for extended periods.[6] An inhibitor, such as p-tert-butylcatechol, is added to prevent this, ensuring the product's stability and purity.[2]

Q4: What are the recommended storage conditions for this compound?

A4: To prevent polymerization and degradation, the product should be stored in a tightly sealed container, under an inert atmosphere, at a reduced temperature (2-8°C), and protected from light.[4] The presence of a stabilizer is also crucial for long-term storage.[7]

Q5: How can I confirm the purity and identity of my synthesized this compound?

A5: The purity and identity can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and isomeric ratio.

  • Infrared (IR) spectroscopy: To identify the characteristic functional groups (ester, alkene).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

Experimental Protocols

Synthesis of this compound from Crotonaldehyde and Acetic Anhydride

This protocol is a modification of the method described by Wachter.[5]

Materials:

  • Potassium acetate

  • Acetic anhydride

  • Crotonaldehyde (redistilled)

  • Diethyl ether

  • 10% Sodium carbonate solution

  • 40% Sodium bisulfite solution

  • Anhydrous sodium sulfate

  • p-tert-butylcatechol (stabilizer)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add potassium acetate (240 g) and acetic anhydride (440 g).

  • Heat the mixture to reflux.

  • Add crotonaldehyde (240 g) dropwise over 3 hours while maintaining reflux.

  • After the addition is complete, continue to reflux for an additional 20 minutes.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water (1200 mL).

  • Separate the organic layer and wash it sequentially with:

    • 10% sodium carbonate solution until the aqueous layer is neutral.

    • 40% sodium bisulfite solution (1 L) to remove unreacted crotonaldehyde.

    • 10% sodium carbonate solution (200-300 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Add a small amount of p-tert-butylcatechol as a stabilizer.

  • Filter to remove the drying agent.

  • Purify the product by vacuum distillation through a Vigreux or Widmer column.[2][3]

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_reaction Increase Reaction Time/Temperature incomplete->extend_reaction  Yes check_workup Review Workup Procedure incomplete->check_workup  No yield_improved Yield Improved extend_reaction->yield_improved emulsion Emulsion or Extraction Issues? check_workup->emulsion improve_workup Use Brine, Perform Multiple Extractions emulsion->improve_workup  Yes check_purification Analyze Purification Step emulsion->check_purification  No improve_workup->yield_improved distillation_issue Distillation Problems? check_purification->distillation_issue improve_distillation Add Inhibitor, Use Vacuum & Better Column distillation_issue->improve_distillation  Yes distillation_issue->yield_improved  No improve_distillation->yield_improved

Caption: Troubleshooting workflow for addressing low yield.

Reaction Scheme: Synthesis from Crotonaldehyde

reaction_scheme cluster_products Products Crotonaldehyde Crotonaldehyde AceticAnhydride Acetic Anhydride Catalyst Potassium Acetate (Catalyst) Product This compound Byproduct Acetic Acid Catalyst->Product Catalyst->Byproduct

Caption: Synthesis of this compound from crotonaldehyde.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 1-Acetoxy-1,3-butadiene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products derived from 1-acetoxy-1,3-butadiene (B75349), a versatile diene predominantly used in Diels-Alder reactions. We will explore alternative analytical techniques, present supporting experimental data, and provide detailed methodologies to assist researchers in selecting the optimal analytical approach for their specific needs.

Introduction to this compound and its Reactivity

This compound is a conjugated diene that readily participates in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. Its utility in organic synthesis stems from its ability to form six-membered rings with various dienophiles, introducing functionality that is valuable in the synthesis of complex molecules, including pharmaceutical intermediates. Common dienophiles that react with this compound include maleimides (such as N-phenylmaleimide), maleic anhydride, and various acrylates. The resulting cycloadducts can exist as different stereoisomers (endo and exo), the distribution of which is influenced by reaction conditions.

GC-MS Analysis of Diels-Alder Adducts

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of many Diels-Alder reaction products. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and measures the mass-to-charge ratio of the resulting ions, providing a unique "fingerprint" for each compound that allows for its identification.

Key Advantages of GC-MS:
  • High Resolution and Sensitivity: GC-MS can separate complex mixtures and detect analytes at very low concentrations.

  • Structural Information: The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

  • Quantitative Analysis: With appropriate calibration, GC-MS can be used to determine the relative and absolute concentrations of reaction products.

Experimental Protocol: GC-MS Analysis of the Diels-Alder Reaction between this compound and N-Phenylmaleimide

This protocol provides a general framework for the GC-MS analysis of the Diels-Alder adducts formed from this compound and N-phenylmaleimide. Optimization may be required based on the specific instrumentation and reaction conditions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is often suitable for separating Diels-Alder adducts.

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 split ratio) or splitless for trace analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

    • This program should be optimized to ensure good separation of reactants, products, and any side products.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500.

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

Sample Preparation:

  • Aliquots of the reaction mixture are taken at various time points.

  • The samples are diluted with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration appropriate for GC-MS analysis (typically in the ppm range).

  • If necessary, the samples can be filtered to remove any solid particles before injection.

Data Analysis

The resulting chromatogram will show peaks corresponding to the different components of the reaction mixture. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The relative abundance of the product isomers can be determined by integrating the corresponding peaks in the chromatogram.

Comparison with Alternative Analytical Methods

While GC-MS is a primary tool for analyzing these reaction products, other techniques offer complementary information.

Analytical Technique Principle Advantages Limitations
GC-MS Separation by gas chromatography, identification by mass spectrometry.High sensitivity and resolution, provides structural information, good for quantitative analysis of volatile compounds.Requires volatile and thermally stable analytes, may not be suitable for analyzing polar or high molecular weight adducts without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry, non-destructive, can analyze complex mixtures without separation.Lower sensitivity compared to MS, can be more complex to interpret for mixtures, requires higher sample concentrations.
High-Performance Liquid Chromatography (HPLC) Separation by liquid chromatography.Suitable for non-volatile and thermally labile compounds, can be coupled with various detectors (UV, MS).Lower resolution compared to GC for some applications, may require more complex mobile phases.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for reaction monitoring.Primarily qualitative, not suitable for quantitative analysis, lower resolution.

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Diels-Alder Reaction Mixture Dilution Dilution with Solvent ReactionMixture->Dilution Filtration Filtration (optional) Dilution->Filtration Injection Injection into GC Filtration->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectra Mass Spectra Acquisition Detection->MassSpectra Integration Peak Integration & Quantification Chromatogram->Integration LibrarySearch Library Search & Identification MassSpectra->LibrarySearch

Caption: Experimental workflow for GC-MS analysis of Diels-Alder reaction products.

Diels_Alder_Reaction cluster_reactants Reactants cluster_products Products Diene This compound Reaction + Diene->Reaction Dienophile N-Phenylmaleimide Dienophile->Reaction Endo Endo Adduct Exo Exo Adduct TransitionState [4+2] Cycloaddition Transition State Reaction->TransitionState Heat TransitionState->Endo TransitionState->Exo

Caption: Reaction pathway for the Diels-Alder cycloaddition of this compound.

A Researcher's Guide to ¹H and ¹³C NMR Characterization of Diels-Alder Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of complex cyclic molecules. The precise stereochemical and structural elucidation of the resulting adducts is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a comparative analysis of ¹H and ¹³C NMR characteristics of common Diels-Alder adducts, supported by experimental data and protocols to aid in the unambiguous assignment of their structures.

The stereoselectivity of the Diels-Alder reaction, typically favoring the endo product under kinetic control, can be readily assessed by characteristic NMR signals. The spatial arrangement of substituents in the bicyclic framework of the adducts leads to distinct chemical shifts and coupling constants for the endo and exo isomers.

Comparative ¹H and ¹³C NMR Data for Common Diels-Alder Adducts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for key protons and carbons in Diels-Alder adducts derived from common dienes and dienophiles. These values are compiled from various literature sources and serve as a valuable reference for structure verification.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Diels-Alder Adducts

AdductOlefinic ProtonsBridgehead ProtonsEndo ProtonsExo ProtonsOther Characteristic Signals
Cyclopentadiene (B3395910) + Maleic Anhydride (endo)6.2 - 6.43.4 - 3.63.2 - 3.41.5 - 1.7-
Cyclopentadiene + Maleic Anhydride (exo)6.1 - 6.32.8 - 3.01.8 - 2.02.6 - 2.8-
Furan + Maleimide (endo)6.4 - 6.65.1 - 5.33.7 - 3.9-7.0 - 7.2 (imide NH)
Furan + Maleimide (exo)6.3 - 6.54.9 - 5.1-2.9 - 3.17.0 - 7.2 (imide NH)
Anthracene + Maleic Anhydride7.1 - 7.6 (aromatic)4.8 - 5.03.5 - 3.7--

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Diels-Alder Adducts

AdductOlefinic CarbonsBridgehead CarbonsEndo CarbonsExo CarbonsCarbonyl Carbons
Cyclopentadiene + Maleic Anhydride (endo)135 - 13845 - 4851 - 5349 - 51170 - 173
Cyclopentadiene + Maleic Anhydride (exo)134 - 13747 - 5050 - 5246 - 48171 - 174
Furan + Maleimide (endo)136 - 13981 - 8348 - 50-175 - 178
Furan + Maleimide (exo)135 - 13882 - 84-47 - 49176 - 179
Anthracene + Maleic Anhydride123 - 142 (aromatic)45 - 4751 - 53-170 - 172

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard. The exact chemical shifts can vary depending on the solvent and the specific substituents on the diene or dienophile.

Distinguishing Endo and Exo Isomers

A key challenge in the characterization of Diels-Alder adducts is the differentiation between the kinetically favored endo and the thermodynamically more stable exo isomers. Several NMR techniques and observations can be employed for this purpose:

  • ¹H NMR Chemical Shifts: In many norbornene-type adducts, the endo protons experience shielding from the π-system of the double bond, causing them to resonate at a higher field (lower ppm) compared to the corresponding exo protons. Conversely, the olefinic protons in the endo isomer are often deshielded.

  • Coupling Constants (³J): The Karplus relationship, which correlates the dihedral angle between two vicinal protons to their coupling constant, is a powerful tool. In the rigid bicyclic systems of Diels-Alder adducts, the dihedral angle between bridgehead protons and adjacent endo or exo protons is stereochemically defined, leading to predictable differences in their coupling constants. For instance, in the adduct of cyclopentadiene and maleic anhydride, the coupling constant between the bridgehead proton and the adjacent endo proton is typically smaller than that with the exo proton.[1]

  • Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable for determining spatial proximity between protons. For an endo adduct, NOE correlations are expected between the protons on the dienophile moiety and the syn-protons of the diene bridge. In contrast, for an exo adduct, these correlations will be absent.[2][3]

Experimental Protocol for NMR Analysis

A standardized workflow is crucial for the accurate and reproducible NMR characterization of Diels-Alder adducts.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified Diels-Alder adduct in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key resonances of the adduct.[4]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Ensure adequate signal-to-noise ratio by adjusting the number of scans.

  • Acquire a 1D ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • If stereochemical assignment is ambiguous, acquire two-dimensional (2D) NMR spectra. Key experiments include:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.[2][6]

3. Data Analysis and Structure Elucidation:

  • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed adduct structure using the chemical shifts, coupling constants, and 2D correlation data.

  • Compare the experimental data with literature values for similar structures to confirm the assignment and determine the stereochemistry (endo vs. exo).

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of a Diels-Alder adduct, from the initial reaction to the final structure elucidation.

Diels_Alder_NMR_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation Diene Diene Reaction Diels-Alder Reaction Diene->Reaction Dienophile Dienophile Dienophile->Reaction Adduct Crude Adduct Reaction->Adduct Purification Purification (e.g., Recrystallization, Chromatography) Adduct->Purification Pure_Adduct Purified Adduct Purification->Pure_Adduct Sample_Prep Sample Preparation Pure_Adduct->Sample_Prep NMR_Acquisition NMR Data Acquisition (1D & 2D) Sample_Prep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Structure_Assignment Signal Assignment Spectral_Analysis->Structure_Assignment Stereochem_Determination Stereochemistry Determination (Endo vs. Exo) Structure_Assignment->Stereochem_Determination Final_Structure Final Structure Stereochem_Determination->Final_Structure

Caption: Workflow for the NMR characterization of Diels-Alder adducts.

By following a systematic approach that combines high-quality NMR data acquisition with a thorough analysis of chemical shifts, coupling constants, and through-space correlations, researchers can confidently and accurately determine the structure and stereochemistry of their Diels-Alder adducts. This guide serves as a foundational resource to streamline this critical characterization process.

References

A Comparative Guide to NOESY Analysis for Stereochemical Determination of 1-Acetoxy-1,3-butadiene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic molecules with high stereocontrol. The reaction of 1-acetoxy-1,3-butadiene (B75349) with various dienophiles yields substituted cyclohexene (B86901) derivatives, the stereochemistry of which is crucial for their biological activity and further synthetic transformations. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for elucidating the three-dimensional structure of these adducts by probing through-space proton-proton interactions. This guide provides a comparative analysis of NOESY in determining the stereochemistry of this compound adducts, supported by experimental data and protocols, and contrasts it with alternative analytical methods.

Distinguishing Stereoisomers: The Power of NOESY

In the context of Diels-Alder adducts of this compound, the primary stereochemical challenge lies in determining the relative orientation of substituents on the newly formed cyclohexene ring, particularly the distinction between endo and exo isomers. NOESY excels in this area by identifying protons that are in close spatial proximity, irrespective of their through-bond connectivity.

A key application of NOESY is the definitive assignment of the endo and exo stereochemistry of the adducts. In the endo adduct, the substituent on the dienophile is oriented towards the diene-derived part of the molecule. This proximity results in observable NOE cross-peaks between protons on the dienophile moiety and specific protons on the cyclohexene ring. Conversely, in the exo adduct, these groups are oriented away from each other, leading to the absence of these characteristic NOE correlations.

Comparative Analysis of Stereochemical Determination Methods

While NOESY is a premier solution-state method for stereochemical assignment, other techniques offer complementary or, in some cases, more definitive information. The choice of method often depends on the nature of the sample, the information required, and the available instrumentation.

Method Principle Advantages Limitations
NOESY Spectroscopy Measures through-space correlations between protons based on the Nuclear Overhauser Effect.- Non-destructive- Provides information on solution-state conformation- Can distinguish between subtle conformational isomers- Applicable to a wide range of molecules- Interpretation can be complex- NOE intensity is distance-dependent (r⁻⁶), making quantification challenging- Requires careful optimization of experimental parameters
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.[1]- Provides unambiguous and absolute stereochemical assignment in the solid state[1]- Yields precise bond lengths and angles- Requires a suitable single crystal, which can be difficult to obtain- The solid-state conformation may not be representative of the solution-state structure
COSY Spectroscopy Correlates protons that are coupled through bonds.- Establishes proton-proton connectivity- Helps in assigning proton signals- Does not provide direct through-space distance information- Less effective for determining stereochemistry of non-adjacent protons
Computational Modeling Predicts the most stable stereoisomers and their NMR parameters based on theoretical calculations.- Can provide insights into reaction mechanisms and transition states- Can predict NMR spectra for comparison with experimental data- Accuracy depends on the level of theory and basis set used- Requires experimental validation

Experimental Protocols

NOESY Spectroscopy

A standard 2D NOESY experiment is crucial for determining the stereochemistry of this compound adducts.

Sample Preparation:

  • Dissolve 5-10 mg of the purified adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Thoroughly degas the sample to minimize paramagnetic oxygen, which can interfere with NOE measurements.

Data Acquisition:

A typical pulse program for a phase-sensitive 2D NOESY experiment (e.g., noesygpph on Bruker instruments) is employed. Key parameters to optimize include:

  • Mixing Time (d8): This is the most critical parameter. For small to medium-sized molecules like Diels-Alder adducts, mixing times in the range of 300-800 ms (B15284909) are generally effective. A series of experiments with varying mixing times can be beneficial to observe the build-up of NOE cross-peaks.

  • Relaxation Delay (d1): Should be set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans. A value of 2-5 seconds is common.

  • Number of Scans (ns) and Increments (td in F1): These parameters determine the signal-to-noise ratio and resolution in the indirect dimension. Typically, 8-16 scans per increment and 256-512 increments are sufficient.

Data Processing and Analysis:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

  • Phase the 2D spectrum carefully.

  • Integrate the cross-peaks to obtain relative NOE intensities. The presence and relative intensity of cross-peaks between specific protons are used to deduce their spatial proximity and thus the stereochemistry.

X-ray Crystallography

For unambiguous solid-state structure determination, single-crystal X-ray diffraction is the gold standard.

Crystallization:

  • Dissolve the purified adduct in a minimal amount of a suitable solvent.

  • Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

Data Collection and Structure Refinement:

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Process the diffraction data and solve the crystal structure using appropriate software packages.

  • Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

Visualizing Experimental Workflows and Logical Relationships

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation dissolve Dissolve Adduct in Deuterated Solvent filter Filter Solution dissolve->filter degas Degas Sample filter->degas setup Set Up 2D NOESY Experiment degas->setup optimize Optimize Mixing Time & Relaxation Delay setup->optimize acquire Acquire Data optimize->acquire process Fourier Transform & Phasing acquire->process integrate Integrate Cross-Peaks process->integrate analyze Analyze NOE Correlations integrate->analyze stereochem Determine Stereochemistry (Endo vs. Exo) analyze->stereochem

NOESY experimental workflow for stereochemical analysis.

Stereochem_Logic cluster_methods Analytical Methods cluster_data Experimental Data cluster_info Derived Information cluster_assignment Final Assignment noesy NOESY Spectroscopy noe_corr NOE Cross-Peaks noesy->noe_corr xray X-ray Crystallography crystal_struct 3D Atomic Coordinates xray->crystal_struct cosy COSY Spectroscopy j_coupling J-Coupling Constants cosy->j_coupling prox Through-Space Proximity noe_corr->prox solid_state Solid-State Conformation crystal_struct->solid_state connectivity Through-Bond Connectivity j_coupling->connectivity stereochem Unambiguous Stereochemistry prox->stereochem solid_state->stereochem connectivity->stereochem Supportive

References

A Comparative Analysis of Diene Reactivity: 1-Acetoxy-1,3-butadiene vs. Danishefsky's Diene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone in the synthesis of cyclic systems, relies on the nuanced reactivity of its diene and dienophile components. This guide provides a detailed comparison of two prominent dienes: 1-acetoxy-1,3-butadiene (B75349) and the highly activated Danishefsky's diene. Understanding their relative performance is crucial for optimizing synthetic strategies and achieving desired yields and selectivities in the development of complex molecules and pharmaceutical intermediates.

Executive Summary

Danishefsky's diene, bearing two potent electron-donating groups (a methoxy (B1213986) and a trimethylsilyloxy group), exhibits exceptional reactivity in Diels-Alder reactions.[1][2] This high reactivity allows for rapid cycloadditions with a wide array of dienophiles, including those that are typically unreactive, often under mild conditions and with high yields.[1] In contrast, this compound possesses a single, less electron-donating acetoxy group. While a versatile diene in its own right, its reactivity in Diels-Alder reactions is generally lower than that of Danishefsky's diene. This guide presents available experimental data for Danishefsky's diene and provides a qualitative comparison to contextualize the reactivity of this compound.

Data Presentation: A Comparative Overview

DieneDienophileReaction ConditionsReaction TimeYield (%)Reference
Danishefsky's Diene Maleic Anhydride (B1165640)0 °C to room temperature40 minutes90%[1]
This compound Maleic AnhydrideData not availableData not availableData not available-

Note: While this compound is known to participate in Diels-Alder reactions with various dienophiles, including maleimides and methyl acrylate (B77674), specific quantitative data for its reaction with maleic anhydride under comparable conditions was not found in the surveyed literature.[3]

Understanding the Reactivity Difference: A Structural Perspective

The disparity in reactivity between the two dienes can be attributed to the electronic effects of their substituents. The electron-donating nature of substituents on a diene increases the energy of its Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile and a faster reaction rate.

Figure 1: Structural comparison and resulting reactivity.

Danishefsky's diene benefits from the synergistic electron-donating effects of both the methoxy and trimethylsilyloxy groups, making it a highly electron-rich and nucleophilic diene. The acetoxy group in this compound is also electron-donating through resonance but is considered less activating than the substituents on Danishefsky's diene.

Experimental Protocols

Diels-Alder Reaction of Danishefsky's Diene with Maleic Anhydride[1]

This procedure details the reaction of a highly nucleophilic diene with a reactive dienophile, yielding the corresponding Diels-Alder adduct in high yield.

Materials:

  • Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)

  • Maleic anhydride

  • Tetrahydrofuran (B95107) (THF)

  • 0.1 N Hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous magnesium sulfate

  • Pentane (B18724)

  • Ether

Procedure:

  • To a solution of 3.00 g (0.0174 mol) of Danishefsky's diene at 0 °C (ice bath), add a total of 980 mg (0.01 mol) of freshly sublimed maleic anhydride in small portions over a period of 25 minutes.

  • After the addition is complete, remove the ice bath and stir the clear solution for 15 minutes at room temperature.

  • Add three 5-mL portions of a solution of tetrahydrofuran (35 mL) and 0.1 N hydrochloric acid (15 mL) and stir the solution for 1 minute.

  • Separate the organic layer, and extract the aqueous layer four times with 100-mL portions of chloroform.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield an oil that solidifies.

  • Add 10 mL of pentane to the oily solid, followed by small portions of ether (total of 6 mL), and triturate until the crystals become free-flowing.

  • Isolate the crystals by filtration and wash with 10 mL of a 2:1 pentane/ether mixture to afford 1.75 g (90%) of the anhydride product.

General Considerations for Diels-Alder Reactions of this compound

While a specific, directly comparable protocol is not available, this compound is reported to undergo Diels-Alder reactions with various dienophiles such as maleimides and methyl acrylate.[3] These reactions typically require thermal conditions, and the reactivity is influenced by the nature of the dienophile. For instance, reactions with electron-deficient dienophiles are generally more facile.

Logical Workflow for Diene Reactivity Comparison

The following diagram illustrates the logical process for comparing the reactivity of the two dienes, from structural analysis to the evaluation of experimental outcomes.

G cluster_dienes Diene Comparison cluster_analysis Analysis cluster_outcome Outcome D1 This compound SA Structural Analysis (Substituent Effects) D1->SA ED Experimental Data (Yields, Reaction Times) D1->ED D2 Danishefsky's Diene D2->SA D2->ED RC Reactivity Comparison SA->RC ED->RC

Figure 2: Workflow for comparing diene reactivity.

Conclusion

Danishefsky's diene stands out as a remarkably reactive diene for Diels-Alder cycloadditions due to its highly electron-rich nature. This translates to faster reactions, higher yields, and the ability to engage less reactive dienophiles. While this compound is a valuable and versatile building block, its reactivity is inherently lower. For synthetic endeavors requiring high efficiency and mild conditions, Danishefsky's diene is often the superior choice. The selection between these two dienes should be guided by the specific requirements of the synthetic target, including the nature of the dienophile and the desired reaction conditions.

References

A Comparative Guide to the Cycloaddition Reactions of 1-Acetoxy-1,3-butadiene and Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, offers a powerful tool for the construction of complex molecular architectures. The choice of diene is critical in dictating the reactivity, regioselectivity, and stereoselectivity of this [4+2] cycloaddition. This guide provides an objective comparison of two commonly employed dienes: 1-acetoxy-1,3-butadiene (B75349) and isoprene (B109036). By examining their performance in cycloaddition reactions with supporting experimental data and detailed protocols, this document aims to inform the selection of the optimal diene for specific synthetic applications.

Performance Comparison: Reactivity and Selectivity

The reactivity of a diene in a Diels-Alder reaction is largely governed by its electronic properties. Electron-donating groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and a faster reaction rate.

This compound , with its electron-donating acetoxy group, is generally considered a more reactive diene compared to the parent 1,3-butadiene (B125203). The oxygen atom of the acetoxy group can donate electron density into the diene system through resonance, thereby increasing its nucleophilicity.

Isoprene (2-methyl-1,3-butadiene) features a methyl group, which is a weak electron-donating group. While it is more reactive than 1,3-butadiene, its activating effect is less pronounced than that of the acetoxy group in this compound.

Quantitative Data Summary

The following tables summarize quantitative data from representative Diels-Alder reactions involving this compound and isoprene with a common dienophile, maleic anhydride (B1165640). It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature; therefore, the data is compiled from different sources and should be interpreted with this in mind.

DieneDienophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Isoprene Maleic AnhydrideSupercritical CO₂6030-40Not specified[1][2]
1,3-Butadiene *Maleic AnhydrideXylene~1400.083~85-97 (microwave)[3]
Regioselectivity

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. The preferred orientation is determined by the electronic directing effects of the substituents on both the diene and the dienophile.[4][5]

  • This compound : The acetoxy group at the 1-position strongly directs the regioselectivity, leading predominantly to the "ortho" or 1,2-adduct. This is due to the stabilization of the partial positive charge that develops at the 4-position of the diene in the transition state.

  • Isoprene : The methyl group at the 2-position directs the formation of the "para" or 1,4-adduct as the major product.[5] This is a result of the favorable alignment of the frontier molecular orbitals.

Stereoselectivity (Endo/Exo Selectivity)

The Diels-Alder reaction is also stereospecific, with the stereochemistry of the dienophile being retained in the product. Furthermore, when a cyclic product is formed from a cyclic diene or when secondary orbital interactions are possible, two diastereomeric products, endo and exo, can be formed.[6][7]

Generally, the endo product is kinetically favored and is the major product under conditions of kinetic control (lower temperatures, shorter reaction times). This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the activating group on the dienophile and the developing pi-system of the diene in the transition state. The exo product, being sterically less hindered, is the thermodynamically more stable product and may become the major product under conditions of thermodynamic control (higher temperatures, longer reaction times).[8][9] For both this compound and isoprene, the endo selectivity is typically observed with cyclic dienophiles or those bearing unsaturated substituents.[10][11]

Experimental Protocols

Below are representative experimental protocols for the Diels-Alder reaction of a diene with maleic anhydride. These can be adapted for use with this compound and isoprene.

General Procedure for Diels-Alder Reaction of a Diene with Maleic Anhydride

Materials:

  • Diene (e.g., 1,3-butadiene generated in situ from 3-sulfolene (B121364), or isoprene)

  • Maleic anhydride

  • Solvent (e.g., xylene or diglyme)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Crystallization dish

  • Filtration apparatus

Procedure: [12][13][14]

  • In a round-bottomed flask, dissolve the diene and maleic anhydride in a suitable high-boiling solvent (e.g., xylene). If generating 1,3-butadiene from 3-sulfolene, the 3-sulfolene and maleic anhydride are heated together in the solvent.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the reactants (e.g., by TLC or GC). For the in-situ generation of 1,3-butadiene, the evolution of sulfur dioxide gas will be observed.

  • After the reaction is complete (typically after several hours of reflux, or a much shorter time with microwave irradiation), allow the reaction mixture to cool to room temperature.

  • The product will often crystallize out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.

  • The product can be further purified by recrystallization.

  • Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the key mechanistic aspects of the Diels-Alder reactions of this compound and isoprene.

Caption: Regioselectivity in the Diels-Alder reaction of substituted butadienes.

Endo_Exo_Selectivity Reactants Diene + Dienophile TS_Endo Endo Transition State (Lower Energy - Kinetically Favored) Reactants->TS_Endo Lower Ea TS_Exo Exo Transition State (Higher Energy) Reactants->TS_Exo Higher Ea Product_Endo Endo Product (Major Kinetic Product) TS_Endo->Product_Endo Product_Exo Exo Product (Thermodynamically More Stable) TS_Exo->Product_Exo

Caption: Energy profile illustrating the kinetic preference for the endo product.

Conclusion

Both this compound and isoprene are valuable dienes for Diels-Alder reactions. The choice between them will depend on the specific requirements of the synthesis.

  • This compound is the more reactive diene due to the strong electron-donating nature of the acetoxy group. It exhibits a high degree of regioselectivity, favoring the "ortho" adduct. The resulting cycloadduct contains an enol acetate (B1210297) functionality that can be readily hydrolyzed to a ketone, providing a versatile synthetic handle for further transformations.

  • Isoprene offers a balance of reactivity and cost-effectiveness. Its methyl group provides moderate activation and directs the formation of the "para" adduct. Isoprene is a readily available and widely used diene in both laboratory and industrial settings.

For syntheses requiring high reactivity and the introduction of a carbonyl group in the product, this compound is an excellent choice. For applications where moderate reactivity is sufficient and cost is a consideration, isoprene remains a reliable and versatile option. Researchers should consider the desired regiochemical outcome and the potential for subsequent functional group manipulations when selecting the appropriate diene for their cycloaddition reactions.

References

A Researcher's Guide to Computational DFT Studies of 1,3-Butadiene Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of computational Density Functional Theory (DFT) studies on the reactions of 1,3-butadiene (B125203), serving as a model for substituted dienes like 1-acetoxy-1,3-butadiene (B75349). This analysis is supported by a review of published experimental and computational data, providing a framework for selecting appropriate theoretical methods.

While direct computational studies on this compound are limited in the public domain, the foundational reactions of 1,3-butadiene—including Diels-Alder cycloadditions, electrocyclizations, and Cope rearrangements—provide a robust platform for evaluating the performance of various DFT functionals. Understanding the accuracy of these methods for the parent molecule is a critical first step for researchers modeling more complex, substituted dienes.

Performance of DFT Functionals in Key Reactions

The choice of DFT functional and basis set significantly impacts the accuracy of predicted activation energies and reaction enthalpies. Below, we compare computational results for three key pericyclic reactions of 1,3-butadiene and its derivatives with experimental values.

Diels-Alder Reaction: 1,3-Butadiene and Ethylene (B1197577)

The [4+2] cycloaddition between 1,3-butadiene and ethylene to form cyclohexene (B86901) is a cornerstone of organic chemistry and a benchmark for computational methods.

DFT FunctionalBasis SetCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)
B3LYP6-31G*24.8[1]27.5[1][2]
B3LYP6-311++G(3df,3pd)28.3[1]27.5[1][2]
M06-2X6-311+G(2d,p)27.7 (concerted)27.5[1][2]
B2-PLYP6-311+G(2d,p)25.8 (concerted)27.5[1][2]
PM3-27.04[2]27.5[1][2]
AM1-23.76[2]27.5[1][2]

As the table indicates, hybrid functionals such as B3LYP and M06-2X, particularly with larger basis sets, provide activation energies in good agreement with experimental data.[1][3] The semi-empirical methods, PM3 and AM1, also offer reasonable estimates, though with greater deviation.[2]

Thermal Electrocyclization of 1,3-Butadiene

The conversion of 1,3-butadiene to cyclobutene (B1205218) is a classic example of an electrocyclic reaction, proceeding through a conrotatory transition state under thermal conditions.

Computational MethodBasis SetCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)
B3LYP-D3-~30 (ring-opening)[4]32.5 (ring-opening)
CASSCF--32.5 (ring-opening)

Computational studies confirm the high energy barrier for this reaction. The reverse reaction, the ring-opening of cyclobutene, has an experimental activation energy of approximately 32.5 kcal/mol. DFT methods, such as B3LYP with dispersion corrections, have been used to investigate the potential energy surface of this transformation.

Cope Rearrangement: 1,5-Hexadiene

The[2][2]-sigmatropic rearrangement of 1,5-hexadiene, the parent system for the Cope rearrangement, serves as another important benchmark for computational methods.

DFT FunctionalBasis SetCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)
B3LYP6-31G24.7 (boat-like TS)[5]33.5 (chair-like TS)
UB3LYP6-31G19.6 (degenerate rearrangement)[6]33.5 (chair-like TS)

The experimental activation energy for the chair-like transition state is around 33 kcal/mol.[7] DFT calculations, such as those employing the B3LYP functional, have been successful in modeling this rearrangement, including for more complex, sterically congested systems.[5][8]

Experimental and Computational Protocols

A typical computational DFT study of these reactions involves the following workflow:

G General Computational Workflow for DFT Reaction Studies cluster_pre Pre-processing cluster_calc Calculation cluster_post Post-processing reactant_geom Reactant and Product Geometry Input method_selection Selection of DFT Functional and Basis Set reactant_geom->method_selection geom_opt Geometry Optimization of Reactants, Products, and Transition States method_selection->geom_opt freq_calc Frequency Calculation to Characterize Stationary Points geom_opt->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation (Optional) freq_calc->irc_calc energy_analysis Analysis of Energies (Activation and Reaction Enthalpies) irc_calc->energy_analysis data_vis Data Visualization and Comparison with Experimental Data energy_analysis->data_vis

Caption: A generalized workflow for computational DFT studies of chemical reactions.

Methodology Details:

  • Geometry Optimization: The initial structures of reactants, products, and transition states are optimized to find the lowest energy conformations.

  • Frequency Calculations: These are performed to confirm the nature of the optimized structures. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to verify that the identified transition state connects the correct reactants and products on the potential energy surface.

  • Software: Commonly used quantum chemistry software packages for these calculations include Gaussian, ORCA, and Spartan.

Reaction Pathways and Mechanisms

The following diagrams illustrate the fundamental transformations discussed in this guide.

Diels_Alder cluster_reactants butadiene 1,3-Butadiene ts [Transition State] butadiene->ts ethylene Ethylene ethylene->ts cyclohexene Cyclohexene ts->cyclohexene [4+2] Cycloaddition

Caption: The Diels-Alder reaction between 1,3-butadiene and ethylene.

Electrocyclization butadiene 1,3-Butadiene ts [Conrotatory TS] butadiene->ts cyclobutene Cyclobutene ts->cyclobutene Thermal Electrocyclization

Caption: The thermal electrocyclization of 1,3-butadiene to cyclobutene.

Cope_Rearrangement hexadiene1 1,5-Hexadiene ts [Chair-like TS] hexadiene1->ts hexadiene2 1,5-Hexadiene ts->hexadiene2 [3,3]-Sigmatropic Rearrangement

Caption: The degenerate Cope rearrangement of 1,5-hexadiene.

Conclusion

For researchers investigating the reactivity of this compound and other substituted dienes, this comparative guide highlights the importance of methodical selection of DFT functionals. Hybrid functionals like B3LYP and M06-2X, when paired with adequate basis sets, generally provide reliable activation energies for the fundamental reactions of 1,3-butadiene. It is recommended that computational studies are benchmarked against available experimental data for related systems to ensure the chosen level of theory is appropriate for the specific reaction under investigation. The workflows and mechanistic diagrams provided herein offer a foundational framework for designing and interpreting such computational studies.

References

A Comparative Guide to Experimental vs. Theoretical Yields in 1-Acetoxy-1,3-butadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental and theoretical yields in reactions involving 1-acetoxy-1,3-butadiene (B75349), a versatile diene in organic synthesis. The following sections detail the synthesis of this compound and its application in Diels-Alder reactions, presenting quantitative data, experimental methodologies, and reaction workflows to support research and development efforts.

Synthesis of this compound

A primary route for the synthesis of this compound involves the reaction of crotonaldehyde (B89634) with acetic anhydride (B1165640), often catalyzed by sodium or potassium acetate (B1210297). This reaction is a crucial step for obtaining the diene necessary for subsequent cycloaddition reactions.

Comparison of Yields

The theoretical yield of a reaction represents the maximum amount of product that can be formed from the given amounts of reactants, assuming complete conversion and no losses. In contrast, the experimental yield is the actual amount of product obtained after the reaction is performed in a laboratory setting. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield, a critical measure of a reaction's efficiency.

ReactionReactantsProductTheoretical YieldExperimental YieldPercent Yield (%)
Palladium-catalyzed 1,4-acetoxychlorination1,3-Butadiene (B125203), Acetic Acid, Lithium Chloride, Palladium Acetate1-Acetoxy-4-chloro-2-buteneCalculated based on limiting reactant9.7 - 12.0 g65 - 81%[1]

Note: The theoretical yield is calculated based on the stoichiometry of the balanced chemical equation and the amount of the limiting reactant. For the palladium-catalyzed reaction, the limiting reactant would be determined by the molar quantities of the starting materials used in the specific experimental setup.

Experimental Protocol: Palladium-Catalyzed 1,4-Acetoxy-chlorination of 1,3-Butadiene[1]

This procedure provides a detailed methodology for a reaction that shares similarities with the synthesis of this compound and serves as a practical reference.

Materials:

  • 1,3-Butadiene

  • Pentane (B18724)

  • Palladium (II) acetate

  • Lithium chloride

  • Lithium acetate dihydrate

  • p-Benzoquinone

  • Acetic acid

  • Saturated sodium chloride solution

  • Ether

  • Saturated potassium carbonate solution

  • 2 M Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 2-L, two-necked, round-bottomed flask equipped with a magnetic stirrer and a pressure-reducing outlet, 800 mL of pentane is placed and cooled in an ice bath.

  • 5.4 g (0.1 mol) of 1,3-butadiene is dissolved in the cooled pentane with stirring.

  • A freshly prepared solution of 1.68 g (7.5 mmol) of palladium acetate, 8.4 g (0.2 mol) of lithium chloride, 20.4 g (0.2 mol) of lithium acetate dihydrate, and 21.6 g (0.2 mol) of p-benzoquinone in 400 mL of acetic acid is added to the flask.

  • The cooling bath is removed, and the two-phase system is stirred at 25°C for 26 hours.

  • A saturated sodium chloride solution (300 mL) is added, and the mixture is stirred for 5 minutes before being filtered.

  • The organic phase is separated, and the aqueous phase is extracted three times with 300-mL portions of a pentane-ether mixture (80:20).

  • The combined organic phases are washed successively with two 75-mL portions of water, two 100-mL portions of saturated potassium carbonate solution, three 100-mL portions of 2 M sodium hydroxide solution, and finally with 50 mL of saturated sodium chloride solution.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated by distillation.

  • The remaining solvent is removed using a rotary evaporator to yield the crude product.

  • The crude product is then distilled under reduced pressure to yield 9.7–12.0 g (65–81%) of 1-acetoxy-4-chloro-2-butene as a light-yellow liquid.[1]

Diels-Alder Reactions of this compound

This compound is a valuable diene in Diels-Alder reactions, a powerful class of cycloaddition reactions used to form six-membered rings. The acetoxy group influences the reactivity and regioselectivity of the diene.

Comparison of Yields
ReactionDieneDienophileProductTheoretical YieldExperimental YieldPercent Yield (%)
Diels-Alder Cycloaddition[2]1,3-Butadiene (in situ)N-phenylmaleimide4-N-phenyl-cis-1,2,3,6-tetrahydrophtalimideCalculated based on limiting reactantNot specified55 - 65% (crude)[2]

Note: The theoretical yield for the Diels-Alder reaction is determined by the molar amounts of the diene and the dienophile, with the limiting reactant dictating the maximum possible product formation.

Experimental Protocol: Diels-Alder Reaction of in situ Generated 1,3-Butadiene with N-phenylmaleimide[2]

This protocol details a standard procedure for a Diels-Alder reaction where the diene is generated in the reaction mixture.

Materials:

Procedure:

  • The reaction is performed in refluxing toluene. The high temperature is necessary to thermally decompose 3-sulfolene to generate 1,3-butadiene in situ.

  • The generated 1,3-butadiene then reacts with the dienophile, N-phenylmaleimide, present in the reaction mixture.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the Diels-Alder adduct. The crude yield is typically in the range of 55-65%.[2]

Reaction Workflows

The following diagrams illustrate the logical flow of the synthesis and a subsequent reaction of this compound.

Synthesis_Workflow Reactants Crotonaldehyde + Acetic Anhydride Reaction Reaction Reactants->Reaction Catalyst Sodium or Potassium Acetate Catalyst->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Diels_Alder_Workflow Diene This compound Reaction Diels-Alder Reaction Diene->Reaction Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Reaction Adduct Cycloaddition Product Reaction->Adduct

Caption: Diels-Alder reaction workflow.

References

A Comparative Guide to the Reactivity of cis- and trans-1-Acetoxy-1,3-butadiene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of cis- and trans-1-acetoxy-1,3-butadiene, two geometric isomers that serve as valuable dienes in organic synthesis, most notably in the Diels-Alder reaction. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes. This document summarizes key performance differences based on established principles and provides relevant experimental context.

Executive Summary

The geometric configuration of 1-acetoxy-1,3-butadiene (B75349) significantly influences its reactivity in [4+2] cycloaddition reactions. The core principle governing this difference lies in the steric hindrance associated with adopting the necessary s-cis conformation for the Diels-Alder reaction to proceed. Generally, the trans isomer exhibits higher reactivity due to a lower energetic barrier to achieving this planar conformation. Conversely, the cis isomer experiences greater steric strain, making the s-cis conformation less favorable and thus reducing its reaction rate. While both isomers are viable dienes, the choice between them can impact reaction yields and times.

Reactivity Comparison: Theoretical Framework

The Diels-Alder reaction is a concerted process that requires the diene to be in a planar s-cis conformation to allow for the simultaneous interaction of the diene's terminal carbons with the dienophile.[1][2][3] For acyclic dienes like this compound, an equilibrium exists between the more stable s-trans conformation and the less stable, but reactive, s-cis conformation.[2]

The energy difference between these two conformers directly impacts the concentration of the reactive s-cis form and, consequently, the rate of the Diels-Alder reaction. The key differentiator between the cis and trans isomers of this compound is the steric interaction involving the acetoxy group.

  • trans-1-Acetoxy-1,3-butadiene: In the s-cis conformation, the acetoxy group is positioned away from the diene backbone, resulting in minimal steric hindrance. This allows the diene to adopt the reactive conformation more readily.

  • cis-1-Acetoxy-1,3-butadiene: To achieve the s-cis conformation, the acetoxy group is forced into close proximity with the vinyl group, leading to significant steric strain. This destabilizes the s-cis conformer, shifting the equilibrium towards the s-trans form and thus lowering the concentration of the reactive species.[2]

This steric argument is the primary basis for the generally accepted higher reactivity of the trans isomer in Diels-Alder reactions.

Quantitative Data Summary

Propertycis-1-Acetoxy-1,3-butadienetrans-1-Acetoxy-1,3-butadieneRationale
Relative Reactivity in Diels-Alder LowerHigherLower steric hindrance in the required s-cis conformation for the trans isomer.[2]
Equilibrium Concentration of s-cis Conformer LowerHigherIncreased steric strain in the s-cis conformation of the cis isomer.[2]
Inhibitory Effect in Polymerization Substantially stronger inhibitorWeaker inhibitorThe cis form is a more potent inhibitor in the bulk polymerization of vinyl acetate.

Experimental Protocols

While a specific protocol for the direct comparison of the two isomers is not detailed in the literature, a general procedure for a Diels-Alder reaction involving this compound can be adapted for this purpose. The following is a representative protocol using maleic anhydride (B1165640) as the dienophile, which can be conducted in parallel for both the cis and trans isomers to observe differences in reaction time and yield.

General Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride

Materials:

  • cis- or trans-1-acetoxy-1,3-butadiene

  • Maleic anhydride

  • Toluene (or other suitable solvent like xylene)

  • Anhydrous magnesium sulfate

  • Solvents for purification (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in toluene.

  • Addition of Diene: To the stirred solution, add cis- or trans-1-acetoxy-1,3-butadiene (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). It is anticipated that the reaction with the trans isomer will proceed to completion more rapidly.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the corresponding acetoxy-substituted cyclohexene (B86901) adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

To perform a comparative study, both reactions should be run simultaneously under identical conditions, and aliquots can be taken at regular intervals to determine the reaction kinetics.

Visualization of Key Concepts

s_cis_s_trans_equilibrium cluster_trans trans-1-acetoxy-1,3-butadiene cluster_cis cis-1-acetoxy-1,3-butadiene trans_s_trans s-trans (more stable) trans_s_cis s-cis (reactive) trans_s_trans->trans_s_cis Equilibrium cis_s_trans s-trans (more stable) cis_s_cis s-cis (less favorable, high steric strain) cis_s_trans->cis_s_cis Equilibrium

Caption: Conformational equilibrium of trans- and cis-1-acetoxy-1,3-butadiene.

Diels_Alder_Workflow start Reaction Setup (Diene + Dienophile in Solvent) reaction Heating / Reflux start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Solvent Removal monitoring->workup Reaction complete purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for the Diels-Alder reaction.

Conclusion

The stereochemistry of this compound is a critical factor influencing its reactivity in Diels-Alder reactions. The trans isomer is generally the more reactive diene due to the lower steric hindrance it experiences when adopting the requisite s-cis conformation. In contrast, the cis isomer's path to the reactive conformation is energetically less favorable due to steric clashes involving the acetoxy group. For synthetic applications where high reactivity and faster reaction times are desired, trans-1-acetoxy-1,3-butadiene is the preferred geometric isomer. Researchers should consider these intrinsic reactivity differences when designing synthetic strategies and optimizing reaction conditions.

References

A Comparative Guide to Purity Analysis of 1-Acetoxy-1,3-butadiene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-acetoxy-1,3-butadiene (B75349), contrasted with other common analytical techniques. The content herein is supported by representative experimental data and detailed protocols to aid in methodological selection for quality control and research applications.

Introduction: The Importance of Purity in Synthesis

This compound is a versatile diene frequently utilized in Diels-Alder reactions, a cornerstone of synthetic organic chemistry for constructing complex cyclic molecules, including active pharmaceutical ingredients (APIs). The presence of isomers, starting material residues, or degradation products as impurities can significantly impact reaction yields, introduce downstream purification challenges, and compromise the safety and efficacy of the final therapeutic product. Consequently, the accurate and precise determination of its purity is a critical step in the quality assurance process within pharmaceutical development and chemical research.

Primary Analytical Method: HPLC

HPLC is a premier technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolving power allows for the effective separation of the main component from closely related impurities.

A standard reverse-phase HPLC method for analyzing this compound is outlined below.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm length, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile (B52724) and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 5 µL.

  • Standard Preparation: A stock solution (1 mg/mL) of this compound reference standard is prepared in acetonitrile. A series of calibration standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The test sample is accurately weighed and dissolved in acetonitrile to achieve a nominal concentration of 0.5 mg/mL.

The performance characteristics of the described HPLC method are summarized below. This data is representative of a validated method.

Performance Parameter Result
Retention Time (min) 3.8 ± 0.2
Linearity (Correlation Coefficient, R²) 0.9995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (Repeatability, %RSD) < 1.5%
Accuracy (Spike Recovery) 98.5% - 101.2%

Comparative Analysis with Alternative Techniques

While HPLC is highly effective, other analytical methods can also be considered. The following table compares HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the purity analysis of this compound.

Analytical Method Underlying Principle Advantages Disadvantages
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution for complex mixtures; suitable for non-volatile and thermally labile compounds; robust and reproducible.Higher solvent consumption; potential for peak co-elution if not optimized.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.Excellent for analyzing volatile impurities (e.g., residual solvents); high speed and sensitivity.Not suitable for thermally unstable compounds; derivatization may be required for non-volatile analytes.
NMR Spectroscopy Nuclei within a magnetic field absorb and re-emit electromagnetic radiation at specific resonant frequencies.Provides definitive structural information; can identify and quantify unknown impurities without a reference standard; non-destructive.Lower sensitivity compared to chromatographic methods; requires more expensive equipment and expert interpretation.

Visualized Experimental and Logical Workflows

The diagrams below illustrate the logical steps involved in the HPLC analysis workflow.

HPLC_Analysis_Workflow cluster_setup 1. Method Setup & Preparation cluster_execution 2. HPLC Execution cluster_analysis 3. Data Processing & Analysis Standard Prepare Calibration Standards Inject Inject Sample/ Standard Standard->Inject Sample Prepare Test Sample Sample->Inject System System Equilibration (Mobile Phase) System->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 235 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Safety Operating Guide

Proper Disposal of 1-Acetoxy-1,3-butadiene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Acetoxy-1,3-butadiene is a flammable and hazardous chemical that requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, adhering to safety and regulatory standards. All waste must be managed in compliance with local, state, and federal regulations.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is critical to handle this compound with the utmost care. The compound is classified as a flammable liquid, harmful if swallowed, toxic upon skin contact, and an irritant to the eyes, skin, and respiratory system.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this substance. This includes:

  • Eye Protection: Eyeshields and a faceshield.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Skin Protection: Protective clothing and a lab coat.[1]

  • Respiratory Protection: Use in a well-ventilated area or fume hood. An ABEK (EN14387) respirator filter is recommended if there is a risk of overexposure.[1][2]

Handling and Storage:

  • Avoid all personal contact, including inhalation.[1]

  • Store in a cool, dry, well-ventilated area between 2-8°C, away from heat, sparks, and open flames.[2][3]

  • Be aware that even emptied containers may retain explosive vapors.[1]

Chemical and Safety Data

The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol [1][2]
Appearance Colorless liquid[1]
Density 0.945 g/mL at 25 °C[2]
Boiling Point 60-61 °C / 40 mmHg[2]
Flash Point 33 °C (91.4 °F) - closed cup[2]
Storage Temperature 2-8°C[2]
EPA Hazardous Waste Number D001 (due to ignitability)[1][4]

Experimental Protocol for Disposal

The proper disposal of this compound is a multi-step process that ensures the waste is segregated, contained, and managed in compliance with regulatory standards.

Waste Segregation and Containment
  • Objective: To prevent hazardous reactions by correctly segregating chemical waste.

  • Methodology:

    • Obtain a dedicated hazardous waste container made of a material compatible with acrylates.[3]

    • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the EPA waste code D001.[3]

    • Ensure this waste stream is kept separate from incompatible materials such as strong acids, bases, or peroxides.[3]

Spill and Contamination Cleanup
  • Objective: To safely manage and contain spills and contaminated materials.

  • Methodology:

    • For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the liquid.[3] Do not use combustible materials like sawdust.[3]

    • Carefully collect the absorbent material and any other contaminated debris (e.g., wipes, gloves) and place it into the designated hazardous waste container.[3]

    • Decontaminate surfaces and non-disposable equipment with a suitable solvent, as recommended by your institution's Environmental Health and Safety (EHS) department. All cleaning materials must also be disposed of as hazardous waste.[3]

Final Disposal Procedure
  • Objective: To ensure the final disposal of the collected waste complies with all regulatory requirements.

  • Methodology:

    • Securely seal the hazardous waste container.[3]

    • Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, away from heat and ignition sources.[3]

    • Complete all required documentation, such as a hazardous waste manifest.[3]

    • Coordinate with your institution's EHS department or a licensed hazardous waste disposal vendor for the pickup and final disposal of the waste.[3]

Recycling may be a possibility; consult the manufacturer for recycling options or a Waste Management Authority if a suitable treatment facility can be identified.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Designated, Labeled, and Compatible Waste Container ppe->container segregate Segregate from Incompatible Waste (e.g., strong acids, bases) container->segregate transfer Carefully Transfer Waste into Container segregate->transfer secure Securely Close Waste Container transfer->secure store Store in Designated, Well-Ventilated, and Secure Waste Accumulation Area secure->store paperwork Complete Hazardous Waste Manifest/Paperwork store->paperwork pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Vendor paperwork->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1-Acetoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Acetoxy-1,3-butadiene

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. It is flammable, toxic, and an irritant.[1][2] The following table summarizes its hazard classifications.

Hazard ClassificationGHS CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3]
Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Appearance Colorless liquid[1]
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
Density 0.945 g/mL at 25 °C[3]
Boiling Point 60-61 °C at 40 mmHg[3]
Flash Point 33 °C (91.4 °F) - closed cup[3]
Vapor Pressure 40 mmHg at 60 °C[3]
Storage Temperature 2-8°C[3]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[1] All PPE should be selected based on the specific tasks and potential for exposure.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety glasses with side shields, Chemical gogglesA face shield may be necessary where splashing is a risk.[1][4]
Hands Chemical protective glovesPVC gloves are suggested.[1] For prolonged contact, use gloves with a protection class of 5 or higher (breakthrough time > 240 mins). For brief contact, a protection class of 3 or higher (> 60 mins) is recommended.[1]
Respiratory Type A filter respiratorUse a respirator with a Type A filter of sufficient capacity.[1] Ensure a proper fit and follow a cartridge replacement schedule based on workplace exposure levels.[5]
Body Laboratory coat, Overalls, PVC ApronFor large-scale or continuous use, wear tight-weave, non-static clothing and non-sparking safety footwear.[1]
Standard Operating Protocol for Handling

Adherence to a strict protocol is essential for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[1]

  • For flammable liquids, local exhaust ventilation or a process enclosure may be required. Ensure all ventilation equipment is explosion-resistant.[1]

  • Eliminate all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[1][6]

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Prepare a spill kit appropriate for flammable and toxic liquids.

2. Handling Procedure:

  • Avoid all personal contact with the substance, including inhalation of vapors.[1]

  • Wear all required PPE as detailed in the table above.

  • Ground all equipment to prevent the buildup of static electricity.[6]

  • When transferring, pour slowly to minimize splashing and vapor generation.

  • Keep containers tightly closed when not in use.[7]

3. Storage:

  • Store in the original container in a designated, approved flammable liquid storage area.[1]

  • The recommended storage temperature is between 2-8°C.[3] Polymerization may occur at room temperature.[1]

  • Do not store in pits, basements, or other areas where vapors may become trapped.[1]

  • Store away from incompatible materials, especially oxidizing agents like nitrates and chlorine bleaches.[1]

Emergency and First Aid Procedures

Immediate and appropriate response to an emergency is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory assistance and seek immediate medical attention.[7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water.[1] Seek medical attention as this substance is toxic upon skin contact.[2]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, have them drink two glasses of water.[8] Seek immediate medical attention.

Spill Response:

  • Minor Spills: Remove all ignition sources.[1] Clean up the spill immediately using an appropriate absorbent material.

  • Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders, informing them of the location and nature of the hazard.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

  • Waste Collection: Collect all waste materials, including contaminated absorbents and disposable PPE, in a designated, labeled hazardous waste container.

  • Container Disposal: Do not allow wash water from cleaning equipment to enter drains.[1] Empty containers may still contain explosive vapors and should be handled with care.[1] Puncture containers to prevent reuse before disposal at an authorized landfill.[1]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1] Consult with your institution's environmental health and safety department for specific guidance.

Process and Safety Visualizations

The following diagrams illustrate the key workflows for handling this compound safely.

G cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_disposal Waste Management start_end start_end process process decision decision safety_check safety_check disposal disposal A Receive Chemical B Verify SDS & Label A->B C Don Appropriate PPE B->C D Prepare Fume Hood & Work Area C->D E Check for Ignition Sources D->E F Transfer Chemical E->F G Perform Experiment F->G H Store Properly (2-8°C, Flammable Cabinet) G->H I Segregate Hazardous Waste (Liquid & Solid) G->I H->F For subsequent use J Label Waste Container I->J K Arrange for Pickup by EHS J->K L End of Process K->L

Caption: Standard workflow for handling this compound.

G event event decision decision action action end end start Emergency Event (Spill or Exposure) is_spill Spill? start->is_spill is_major Major Spill? is_spill->is_major Yes is_exposure Personal Exposure? is_spill->is_exposure No minor_spill 1. Remove Ignition Sources 2. Absorb with Inert Material 3. Clean Area & Dispose Waste is_major->minor_spill No major_spill 1. Evacuate Area (Upwind) 2. Alert Emergency Responders 3. Restrict Access is_major->major_spill Yes report Report Incident to Supervisor/EHS minor_spill->report major_spill->report exposure_action 1. Move to Safety Shower/Eyewash 2. Administer First Aid (per SDS) 3. Remove Contaminated Clothing is_exposure->exposure_action Yes is_exposure->report No seek_medical Seek Immediate Medical Attention exposure_action->seek_medical seek_medical->report

Caption: Decision-making workflow for emergency response.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.